molecular formula C15H16O B1345090 3,3-Diphenylpropanol CAS No. 20017-67-8

3,3-Diphenylpropanol

Cat. No.: B1345090
CAS No.: 20017-67-8
M. Wt: 212.29 g/mol
InChI Key: IDCXQMVSIIJUEH-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-propanol undergoes cobalt-catalyzed hydroformylation reaction to give the corresponding aldehyde and 1,1-diphenylethylene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCXQMVSIIJUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173831
Record name 3,3-Diphenylpropanol
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20017-67-8
Record name γ-Phenylbenzenepropanol
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Record name 3,3-Diphenylpropanol
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Record name 3,3-DIPHENYLPROPANOL
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Record name 3,3-Diphenylpropanol
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Foundational & Exploratory

An In-depth Technical Guide to 3,3-Diphenylpropanol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known applications of 3,3-Diphenylpropanol. The information is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Identification

This compound is an organic compound featuring a propanol backbone substituted with two phenyl groups at the C-3 position.

IUPAC Name: 3,3-diphenylpropan-1-ol[1] CAS Number: 20017-67-8[1] Molecular Formula: C₁₅H₁₆O[1] Canonical SMILES: C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 InChI: InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
Molecular Weight 212.29 g/mol [1]
Appearance Colorless Oil
Melting Point 20-22 °C
Boiling Point 185 °C @ 10 mmHg[2]
Density 1.067 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.584[2]
Solubility Slightly soluble in acetonitrile and chloroform.
Storage Hygroscopic, store at 2-8°C.
Spectroscopic Data
TechniqueKey Peaks/Shifts
¹H NMR Spectral data available.[3]
¹³C NMR Spectral data available.
Infrared (IR) Spectral data available.[4]
Mass Spectrometry (MS) Spectral data available.

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale synthesis involves the reduction of 3,3-diphenylpropionic acid.

Synthesis Workflow

G cluster_0 Step 1: Preparation of 3,3-Diphenylpropionic Acid cluster_1 Step 2: Reduction to this compound cinnamic_acid Cinnamic Acid friedel_crafts Friedel-Crafts Alkylation (e.g., with AlCl₃) cinnamic_acid->friedel_crafts benzene Benzene benzene->friedel_crafts diphenylpropionic_acid 3,3-Diphenylpropionic Acid friedel_crafts->diphenylpropionic_acid reducing_agent Reducing Agent (e.g., LiAlH₄) diphenylpropionic_acid->reducing_agent diphenylpropanol This compound reducing_agent->diphenylpropanol

A two-step synthesis of this compound.
Experimental Protocol: Reduction of 3,3-Diphenylpropionic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol.

Materials:

  • 3,3-Diphenylpropionic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ in anhydrous THF is prepared. The flask is cooled in an ice bath.

  • Addition of Carboxylic Acid: A solution of 3,3-diphenylpropionic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 10% sulfuric acid, while cooling the flask in an ice bath.

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and protic solvents, releasing hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, and gloves) must be worn.

Biological and Pharmacological Relevance

While this compound itself has not been extensively studied for its direct biological activity, its structural motif is of significant interest in medicinal chemistry, particularly in the development of prostacyclin (PGI₂) analogs.

Precursor for Prostacyclin (PGI₂) Analogs

This compound serves as a key building block in the synthesis of certain prostacyclin analogs.[2] These synthetic analogs are designed to mimic the therapeutic effects of endogenous prostacyclin, which include potent vasodilation and inhibition of platelet aggregation. Prostacyclin analogs are clinically used in the treatment of pulmonary arterial hypertension (PAH).

Prostacyclin (IP) Receptor Signaling Pathway

Prostacyclin and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The primary signaling pathway initiated by the activation of the IP receptor is the Gs-alpha subunit pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGI2 Prostacyclin or Prostacyclin Analog IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds to G_Protein G-Protein (Gs) IP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

The Prostacyclin IP Receptor Signaling Pathway.

This signaling cascade leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the physiological effects of vasodilation and inhibition of platelet aggregation.

Conclusion

This compound is a well-characterized chemical compound with established physical and spectroscopic properties. Its synthesis is achievable through standard organic chemistry techniques, most notably the reduction of its corresponding carboxylic acid. The primary significance of this compound in the context of drug development lies in its role as a key synthetic intermediate for pharmacologically active prostacyclin analogs. A thorough understanding of its properties and synthesis is therefore valuable for researchers engaged in the design and development of novel therapeutics targeting the prostacyclin pathway.

References

An In-Depth Technical Guide to 3,3-Diphenylpropanol (CAS: 20017-67-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropanol, identified by the CAS number 20017-67-8, is an alcohol-based organic compound with the molecular formula C₁₅H₁₆O.[1][2] Structurally, it features a propanol backbone with two phenyl groups attached to the third carbon. This compound serves as a valuable intermediate in organic synthesis and as a high-quality reference standard for analytical applications.[3][4] Its utility has been noted in the preparation of potent prostacyclin (PGI₂) agonists and it can undergo cobalt-catalyzed hydroformylation to yield the corresponding aldehyde and 1,1-diphenylethylene.[5] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical data, and safety information.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for its application in experimental research and development.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 20017-67-8 [1][2]
Molecular Formula C₁₅H₁₆O [1][2][6]
Molecular Weight 212.29 g/mol [1][2][6]
Appearance Colorless to Yellow clear liquid
Density 1.067 g/mL at 25 °C [5][7]
Boiling Point 185 °C at 10 mmHg [5][7]
Refractive Index (n20/D) 1.584 [5][7]
Flash Point >230 °F (>110 °C) [7][8]

| Purity | ≥95% to >98% (Varies by supplier) |[6] |

Table 2: Spectroscopic and Chromatographic Data

Data Type Value / Information Reference(s)
IUPAC Name 3,3-diphenylpropan-1-ol [2]
InChIKey IDCXQMVSIIJUEH-UHFFFAOYSA-N [2][9]
SMILES OCCC(C1=CC=CC=C1)C1=CC=CC=C1 [6]
¹H NMR Spectrum data is available from chemical suppliers. [9]
IR Spectra FTIR and ATR-IR spectra are available. [2]

| Kovats Retention Index | Standard non-polar: 1800 |[2] |

Experimental Protocols

Synthesis of this compound

A patented two-step method provides a clear pathway for the synthesis of this compound from commercially available starting materials.[10] The process involves a Friedel-Crafts-type reaction followed by a reduction.

G A Cinnamic Acid + Benzene B Step 1: Friedel-Crafts Reaction A->B Ionic Liquid (Chloro 1-methyl-3-butylimidazole-aluminium trichloride) Reflux, 2-4h C 3,3-Diphenylpropionic Acid B->C D Step 2: Reduction C->D Sodium Borohydride (NaBH₄) + Iodine (I₂) Ether Solvent, 2-4h E This compound (Final Product) D->E G A Synthesized Crude Product B Purification A->B e.g., Distillation, Column Chromatography C Purified this compound B->C D Structural & Identity Verification C->D E Purity Assessment C->E F NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry D->F G Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) E->G G cluster_0 Chemical Development cluster_1 Biological Investigation A This compound (Core Scaffold) B Chemical Derivatization A->B C Library of Novel Analogues B->C D High-Throughput Biological Screening C->D E Hit Identification & Lead Optimization D->E F Mechanism of Action & Signaling Pathway Studies E->F

References

In-Depth Technical Guide on the Molecular Weight of 3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 3,3-diphenylpropan-1-ol, a crucial parameter for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

Chemical Identity and Molecular Formula

3,3-diphenylpropan-1-ol is an organic compound with the chemical structure illustrated below. Its molecular formula is C₁₅H₁₆O.[1][2] This formula is foundational for the determination of its molecular weight.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 3,3-diphenylpropan-1-ol, this is calculated based on its molecular formula, C₁₅H₁₆O.

The experimentally determined and computationally calculated molecular weight of 3,3-diphenylpropan-1-ol is consistently reported across various chemical databases.

ParameterValueSource
Molecular FormulaC₁₅H₁₆OPubChem[1], NIST[2]
Molecular Weight 212.29 g/mol PubChem[1], Apollo Scientific[3]
Molecular Weight (more precise)212.2869 g/mol NIST WebBook[2], ChemicalBook[4]
Monoisotopic Mass212.120115130 DaPubChem[1]

The slight variations in the reported values are attributable to the precision of the measurement or calculation method. For most practical laboratory applications, the value of 212.29 g/mol is utilized.

Experimental Determination and Spectrometric Data

The molecular weight and structure of 3,3-diphenylpropan-1-ol are confirmed through various experimental techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry: In mass spectrometry, the molecule is ionized, and its mass-to-charge ratio is measured. This technique provides a direct and accurate determination of the molecular weight.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which helps to confirm the overall structure of the molecule.

Logical Relationship of Molecular Formula to Molecular Weight

The determination of molecular weight is a direct consequence of the compound's molecular formula. The following diagram illustrates this fundamental relationship.

A Molecular Formula (C₁₅H₁₆O) C Molecular Weight (212.29 g/mol) A->C Sum of B Atomic Weights (C, H, O) B->C Constituent

References

A Comprehensive Technical Guide to 3,3-Diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3,3-Diphenylpropan-1-ol, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological relevance.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. 3,3-Diphenylpropan-1-ol is the systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound. It is also known by a variety of synonyms, which are often encountered in literature and commercial listings.

IUPAC Name: 3,3-diphenylpropan-1-ol[1]

Synonyms:

  • 3,3-Diphenyl-1-propanol[1]

  • Benzenepropanol, γ-phenyl-[1]

  • γ-Phenylbenzenepropanol[1]

  • NSC 74499[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,3-Diphenylpropan-1-ol is essential for its handling, application, and the design of synthetic routes. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol [1]
CAS Number 20017-67-8[1]

Synthesis of 3,3-Diphenylpropan-1-ol: An Experimental Protocol

The synthesis of 3,3-Diphenylpropan-1-ol can be achieved through a two-step process commencing with the preparation of 3,3-diphenylpropanoic acid, followed by its reduction. A patented method outlines the synthesis from cinnamic acid and benzene, followed by reduction of the resulting carboxylic acid.

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

This initial step involves a Friedel-Crafts type reaction between cinnamic acid and benzene.

Materials:

  • Cinnamic acid

  • Benzene

  • Ionic liquid (e.g., chloro(1-methyl-3-butylimidazolium)trichloroaluminate(III))

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamic acid and a molar excess of benzene.

  • Add the ionic liquid catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate the 3,3-diphenylpropanoic acid. This typically involves separation of the ionic liquid and removal of excess benzene.

Step 2: Reduction of 3,3-Diphenylpropanoic Acid to 3,3-Diphenylpropan-1-ol

The second step involves the reduction of the carboxylic acid to the corresponding primary alcohol using sodium borohydride and iodine.

Materials:

  • 3,3-Diphenylpropanoic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend sodium borohydride in the anhydrous ether solvent.

  • Slowly add a solution of 3,3-diphenylpropanoic acid in the same ether solvent to the suspension. Hydrogen gas will evolve.

  • After the initial gas evolution ceases, slowly add a solution of iodine in the ether solvent to the reaction mixture. This may cause further gas evolution and a noticeable exotherm.

  • Once the addition of iodine is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the ether solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-Diphenylpropan-1-ol.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3,3-Diphenylpropan-1-ol.

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Reduction CinnamicAcid Cinnamic Acid Step1_Reaction Reflux, 2-4h CinnamicAcid->Step1_Reaction Benzene Benzene Benzene->Step1_Reaction IonicLiquid Ionic Liquid Catalyst IonicLiquid->Step1_Reaction DiphenylpropanoicAcid 3,3-Diphenylpropanoic Acid Step1_Reaction->DiphenylpropanoicAcid Step2_Reaction Reflux, 2-4h in Ether DiphenylpropanoicAcid->Step2_Reaction NaBH4_I2 NaBH4 / I2 NaBH4_I2->Step2_Reaction Diphenylpropanol 3,3-Diphenylpropan-1-ol Step2_Reaction->Diphenylpropanol

Caption: Synthesis workflow for 3,3-Diphenylpropan-1-ol.

Potential Biological Significance

While direct studies on the biological activity of 3,3-Diphenylpropan-1-ol are limited, research on structurally related compounds provides valuable insights. A notable derivative, 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride (PF-244), has demonstrated potent cerebral vasodilator effects.[2] This compound was found to significantly increase oxygen supply to cerebral tissue with minimal impact on other cardiovascular parameters.[2] This suggests that the 3,3-diphenylpropyl moiety may be a key pharmacophore for cerebrovascular activity. Further investigation into 3,3-Diphenylpropan-1-ol and its derivatives could therefore be a promising avenue for the development of new therapeutic agents targeting cerebral blood flow.

Conclusion

3,3-Diphenylpropan-1-ol is a well-defined chemical compound with established nomenclature and physicochemical properties. Its synthesis is achievable through a straightforward two-step process, for which a detailed experimental protocol has been provided. While its own biological activity remains to be fully elucidated, the pronounced cerebrovascular effects of a close derivative highlight the potential of the 3,3-diphenylpropyl scaffold in medicinal chemistry. This guide serves as a comprehensive resource for scientists and researchers, facilitating further exploration and application of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,3-Diphenylpropanol, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for substance characterization and quality control.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory use.

Physical PropertyValueConditions
Boiling Point185 °Cat 10 mmHg
Density1.067 g/mLat 25 °C

Experimental Protocols

The following sections detail the standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

2.1. Determination of Boiling Point (Capillary Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

Apparatus and Materials:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Sample of this compound

  • Heating oil (e.g., mineral oil or paraffin oil)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[1]

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

  • The entire assembly is immersed in a heating bath (Thiele tube filled with oil).

  • The apparatus is heated slowly and uniformly.[1]

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

  • The temperature is recorded at this point. For accuracy, the determination can be repeated after the liquid has cooled slightly and is drawn back into the capillary tube.

2.2. Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be accurately determined by measuring its mass and volume.[2]

Apparatus and Materials:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Sample of this compound

  • Distilled water (for calibration if using a pycnometer)

Procedure using a Graduated Cylinder:

  • An empty, dry graduated cylinder is weighed using an analytical balance, and its mass is recorded.[2]

  • A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

  • The temperature of the liquid is measured and recorded, as density is temperature-dependent.[2]

  • The density is calculated using the formula: Density = Mass / Volume.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of an unknown liquid compound, a common procedure in chemical research and drug development.

G cluster_0 Compound Characterization Workflow A Obtain Unknown Liquid Sample B Determine Boiling Point (Capillary Method) A->B C Determine Density (Pycnometer/Graduated Cylinder) A->C D Record Experimental Data (Temperature, Pressure) B->D Boiling Point Data C->D Mass & Volume Data E Compare with Literature Values for Known Compounds D->E F Identify Compound or Assess Purity E->F

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 3,3-Diphenylpropanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the compound's structural features as determined by NMR spectroscopy.

Introduction

This compound is a valuable organic compound utilized in various chemical syntheses. Understanding its precise chemical structure is paramount for its application. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This guide presents experimentally obtained ¹H and ¹³C NMR data, offering clear interpretation and visualization to aid in structural elucidation and characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The data, acquired in deuterated chloroform (CDCl₃) at a frequency of 400 MHz, is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.31 – 7.23Multiplet-8HAr-H
7.20 – 7.15Multiplet-2HAr-H
4.10Triplet7.81HCH
3.66Triplet6.62HCH₂OH
2.30Quartet7.22HCH₂
1.60Singlet-1HOH

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The data was obtained in deuterated chloroform (CDCl₃) at a frequency of 101 MHz.

Chemical Shift (δ) ppmCarbon Type
144.5Quaternary C
128.6CH
127.9CH
126.4CH
60.4CH₂
47.9CH
37.8CH₂

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and correlates the assigned protons and carbons with their respective NMR signals.

Caption: Correlation of this compound structure with its NMR spectral data.

Experimental Protocols

The NMR spectra were acquired using the following general protocol:

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation:

  • Spectrometer: A 400 MHz NMR spectrometer for ¹H NMR and a 101 MHz spectrometer for ¹³C NMR.

  • Probe: A 5 mm broadband probe.

  • Temperature: The experiments were conducted at room temperature (approximately 298 K).

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A spectral width of approximately 16 ppm was used.

  • Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. The spectrum was manually phased and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse sequence.

  • Number of Scans: 512-1024 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of approximately 250 ppm was used.

  • Data Processing: The FID was Fourier transformed after applying an exponential window function with a line broadening factor of 1.0 Hz. The spectrum was manually phased and baseline corrected. The chemical shifts were referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra for this compound follows a logical progression from identifying key structural features to correlating them with the observed signals.

G cluster_workflow NMR Spectral Analysis Workflow start Obtain ¹H and ¹³C NMR Spectra step1 Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity start->step1 step2 Analyze ¹³C NMR: - Chemical Shift - Number of Signals start->step2 step3 Initial Assignments: - Aromatic vs. Aliphatic - Functional Groups (OH, CH₂O) step1->step3 step2->step3 step4 Correlate ¹H and ¹³C Data: - Identify C-H connectivities step3->step4 step5 Final Structure Elucidation and Assignment step4->step5

Caption: Logical workflow for the analysis of NMR spectra of this compound.

A Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of 3,3-diphenylpropanol using infrared (IR) spectroscopy and mass spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for molecular characterization. This document outlines the fundamental principles, experimental methodologies, and detailed interpretation of the spectral data associated with this compound.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[1][2] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound (C₁₅H₁₆O), the key functional groups are the hydroxyl (-OH) group and the two phenyl (aromatic) rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid or liquid compound is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond) must be clean. Record a background spectrum by running the instrument with nothing on the crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • For a solid sample: Place a small amount of the powdered this compound onto the center of the ATR crystal to completely cover it.

    • For a liquid sample: Place a single drop of the neat liquid onto the crystal.[1]

  • Data Acquisition: Lower the pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. The instrument will direct a beam of IR radiation through the crystal. The radiation penetrates a short distance into the sample, is absorbed at specific frequencies, and the reflected beam is sent to the detector.

  • Data Processing: The resulting interferogram is converted into a spectrum (absorbance or transmittance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted.

  • Cleaning: After analysis, raise the pressure arm and clean the crystal thoroughly with a soft tissue dampened with a suitable solvent (e.g., ethanol or isopropanol), then allow it to dry completely.[1]

IR Spectrum Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The presence of a hydroxyl group is typically indicated by a very strong, broad absorption band in the 3500-3200 cm⁻¹ region, which arises from O-H stretching vibrations in a hydrogen-bonded state.[3] The C-O stretching vibration for a primary alcohol like this appears as a strong band between 1260-1050 cm⁻¹.[3] Aromatic compounds exhibit characteristic C-H and C=C stretching vibrations.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensityCharacteristics
3500 - 3200O-H Stretch (Hydrogen-bonded)StrongBroad and prominent, confirming the alcohol group.[3]
3100 - 3000Aromatic C-H StretchMediumSharp peaks just above 3000 cm⁻¹.[4]
3000 - 2850Aliphatic (sp³) C-H StretchMediumSharp peaks just below 3000 cm⁻¹.
1600 - 1440Aromatic C=C Ring StretchMediumMultiple sharp bands, indicative of the phenyl rings.[4]
1260 - 1050C-O StretchStrongConfirms the presence of a primary alcohol.[3]
750 - 690Aromatic C-H Out-of-Plane BendStrongIndicates monosubstituted benzene rings.
Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5][6] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[6][7]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common method used for the analysis of relatively volatile organic compounds.

  • Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically after being separated by a gas chromatograph (GC-MS). The sample is vaporized by heating in a vacuum.[7][8]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•⁺).[8]

  • Fragmentation: The molecular ion is often unstable and fragments into smaller, more stable ions and neutral radicals. This fragmentation is highly dependent on the molecular structure.[8]

  • Mass Analysis: The resulting positively charged ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or magnetic sector).[7][8]

  • Detection: The separated ions are detected, and their relative abundance is recorded. The resulting plot of relative abundance versus m/z is the mass spectrum.

Mass Spectrum Interpretation

The mass spectrum of this compound (molecular weight 212.29 g/mol ) will show a molecular ion peak at m/z 212.[9] However, for alcohols, the molecular ion can be weak or absent.[10] The fragmentation pattern is key to confirming the structure. A common fragmentation pathway for alcohols is the loss of a water molecule.[10] The most significant fragmentation for this compound involves the formation of the highly stable diphenylmethyl cation.

Table 2: Major Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFormula of IonNotes
212[C₁₅H₁₆O]•⁺ (Molecular Ion)[C₁₅H₁₆O]⁺Represents the intact molecule with one electron removed. May be of low intensity.
194[M - H₂O]•⁺[C₁₅H₁₄]⁺Results from the loss of a water molecule (18 Da), a common fragmentation for alcohols.[9]
167[CH(C₆H₅)₂]⁺ (Diphenylmethyl cation)[C₁₃H₁₁]⁺Often the base peak. Formed by cleavage of the C-C bond beta to the oxygen and rearrangement. This is a very stable carbocation.[9]
165[C₁₃H₉]⁺ (Fluorenyl cation)[C₁₃H₉]⁺Results from the loss of two hydrogen atoms from the m/z 167 fragment, leading to a stabilized aromatic system.[9]
91[C₇H₇]⁺ (Tropylium ion)[C₇H₇]⁺A common fragment in compounds containing a benzyl group, formed through rearrangement.
77[C₆H₅]⁺ (Phenyl cation)[C₆H₅]⁺Represents the phenyl group.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Handling cluster_ir Infrared Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample This compound Sample Prep Sample Preparation (e.g., dilution, powdering) Sample->Prep IR_Acq IR Data Acquisition (ATR-FTIR) Prep->IR_Acq MS_Acq MS Data Acquisition (GC-MS, EI) Prep->MS_Acq IR_Spec IR Spectrum IR_Acq->IR_Spec Interpret Spectral Interpretation (Peak & Fragment Analysis) IR_Spec->Interpret MS_Spec Mass Spectrum MS_Acq->MS_Spec MS_Spec->Interpret Elucidate Structure Confirmation Interpret->Elucidate Fragmentation_Pathway M This compound C₁₅H₁₆O M_ion Molecular Ion [M]•⁺ m/z = 212 M->M_ion - e⁻ (EI) frag_194 [M - H₂O]•⁺ m/z = 194 M_ion->frag_194 - H₂O frag_167 Diphenylmethyl Cation [C₁₃H₁₁]⁺ m/z = 167 (Base Peak) M_ion->frag_167 - •CH₂CH₂OH (cleavage) frag_165 Fluorenyl Cation [C₁₃H₉]⁺ m/z = 165 frag_167->frag_165 - 2H

References

An In-depth Technical Guide to the Solubility Characteristics of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Diphenylpropanol. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations based on molecular structure, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₅H₁₆O.[1] Its structure consists of a propanol backbone with two phenyl groups attached to the third carbon. This structure imparts both polar and non-polar characteristics to the molecule, which significantly influences its solubility in various solvents. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, while the two bulky phenyl groups contribute to its non-polar nature.

Physical Properties:

  • Molecular Weight: 212.29 g/mol [1]

  • Boiling Point: 185 °C at 10 mm Hg[2][3][4]

  • Density: 1.067 g/mL at 25 °C[2][3][4]

  • Appearance: Colorless oil[5]

  • Melting Point: 20-22 °C[5]

Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like".[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, possessing both a polar hydroxyl group and non-polar phenyl rings, exhibits a nuanced solubility profile.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe hydroxyl group can form hydrogen bonds with water, but the large non-polar diphenyl group hinders overall solubility. Solubility is expected to be very low in water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Slightly Soluble to SolubleThese solvents can engage in dipole-dipole interactions. It is noted as slightly soluble in Acetonitrile.[5]
Non-Polar Hexane, Toluene, Diethyl EtherSolubleThe two phenyl groups and the hydrocarbon backbone make the molecule predominantly non-polar, favoring solubility in non-polar solvents.
Chlorinated Chloroform, DichloromethaneSolubleIt is noted as slightly soluble in Chloroform.[5] Generally, compounds with significant non-polar character dissolve well in chlorinated solvents.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

  • Objective: To qualitatively assess the solubility of this compound in a range of solvents.

  • Materials:

    • This compound

    • A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene)

    • Small test tubes

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Add approximately 20-30 mg of this compound to a clean, dry test tube.

    • Add 1 mL of the chosen solvent to the test tube.

    • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

    • Visually inspect the solution. A clear, homogenous solution indicates solubility. The presence of undissolved solid or a cloudy suspension indicates partial solubility or insolubility.[6][7]

    • If the compound dissolves, add another 20-30 mg and repeat the process to gauge the approximate level of solubility.

    • Record observations for each solvent.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method for obtaining precise solubility data.

  • Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

  • Materials:

    • This compound

    • Chosen solvent

    • Scintillation vials or flasks with secure caps

    • Thermostatically controlled shaker bath

    • Analytical balance

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

    • Add an excess amount of this compound to a flask containing a known volume of the solvent.

    • Place the flask in a thermostatically controlled shaker bath and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • After agitation, allow the solution to settle.

    • Centrifuge the solution to separate the undissolved solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Experimental Workflow for Solubility Determination A Start: Obtain Pure Compound (this compound) B Select a Range of Solvents (Polar, Non-Polar, etc.) A->B C Qualitative Solubility Test B->C D Quantitative Solubility Test (e.g., Shake-Flask Method) B->D E Add Compound to Test Tube C->E I Prepare Saturated Solution D->I F Add Solvent and Agitate E->F G Visual Observation F->G H Classify: Soluble, Partially Soluble, Insoluble G->H N End: Tabulate and Report Data H->N J Equilibrate (Shaker Bath) I->J K Separate Solid and Liquid Phases (Centrifuge) J->K L Analyze Supernatant Concentration (HPLC, UV-Vis) K->L M Calculate Solubility (e.g., mg/mL) L->M M->N

Caption: Workflow for solubility determination.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of a compound like this compound can be visualized as follows.

G Logical Flow for Predicting Solubility start Analyze Molecular Structure of this compound polar_group Presence of Polar Group? (-OH) start->polar_group nonpolar_group Presence of Non-Polar Groups? (2x Phenyl Rings, Alkyl Chain) polar_group->nonpolar_group Yes nonpolar_solvent Consider Non-Polar Solvent (e.g., Hexane) polar_group->nonpolar_solvent No polar_solvent Consider Polar Solvent (e.g., Water) nonpolar_group->polar_solvent Yes nonpolar_group->nonpolar_solvent Yes h_bond Can it H-Bond with Solvent? polar_solvent->h_bond high_solubility Prediction: High Solubility nonpolar_solvent->high_solubility steric_hindrance Is H-Bonding Hindered by Bulky Non-Polar Groups? h_bond->steric_hindrance Yes h_bond->high_solubility No low_solubility Prediction: Low Solubility steric_hindrance->low_solubility Yes steric_hindrance->high_solubility No

Caption: Predicting solubility from structure.

Conclusion

References

The Unveiled Potential: A Technical Guide to the Biological Activities of 3,3-Diphenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-diphenylpropanol scaffold has emerged as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways associated with these promising compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following tables summarize the key biological activities and the associated quantitative data from various studies.

Table 1: Antimicrobial and Anthelmintic Activity
Compound TypeBiological ActivityTest Organism(s)Quantitative DataReference
3,3-Diphenylpropanamide derivativesAntibacterialEscherichia coli, Pseudomonas aeruginosaMaximum activity at 50 μg/mL[1]
3,3-Diphenylpropanamide derivativesAntifungalCandida albicans, Aspergillus nigerMaximum activity at 50 μg/mL[1]
3,3-Diphenylpropanamide derivativesAnthelminticHousefly worms, Earthworm speciesMinimal paralyzing and death time at 50 and 100 mg/mL[1]
Table 2: Antioxidant and Antiproliferative Activity
Compound TypeBiological ActivityAssayQuantitative DataReference
Diphenylpropionamide derivativesAntioxidantABTS radical scavenging71.4% - 78.19% scavenging activity
Diphenylpropionamide derivativesAntioxidantROS production in J774.A1 macrophagesConcentration-dependent reduction
Diphenylpropionamide derivativesAntioxidantNO production in J774.A1 macrophagesConcentration-dependent reduction
1,3-Diphenyl-3-(phenylthio)propan-1-onesCytotoxicMTT assay on MCF-7 cellsHigh cytotoxic activity (specific IC50 values not provided in abstract)
Table 3: Cyclooxygenase (COX) Inhibitory Activity
Compound TypeBiological ActivityQuantitative Data (IC50)Selectivity Index (SI)Reference
1,3-Diphenyl-3-(phenylthio)propan-1-one derivativesSelective COX-2 Inhibitor0.07-0.22 μM170 - 703.7[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the evaluation of this compound derivatives.

Anthelmintic Activity Assay (Earthworm Model)

Objective: To evaluate the anthelmintic activity of test compounds by observing the time to paralysis and death of earthworms.

Materials:

  • Adult earthworms (Pheretima posthuma) of similar size and weight.

  • Test compounds (3,3-diphenylpropanamide derivatives).

  • Standard drug (e.g., Albendazole).

  • Vehicle (e.g., 1% v/v Tween 80 in normal saline).

  • Petri dishes.

  • Pipettes.

  • Stopwatch.

Procedure:

  • Wash earthworms with normal saline to remove any adhering fecal matter.

  • Place individual earthworms in separate Petri dishes containing 25 mL of the test solution at desired concentrations (e.g., 50 and 100 mg/mL in vehicle).

  • Prepare a control group with the vehicle only and a standard group with the reference drug.

  • Observe the earthworms and record the time taken for paralysis and death.

  • Paralysis is determined by the absence of movement, even when shaken vigorously or dipped in warm water (50°C).

  • Death is confirmed by the loss of motility and fading of the body color.

Antibacterial and Antifungal Activity (Cup Plate Method)

Objective: To assess the antimicrobial activity of test compounds by measuring the zone of inhibition against specific bacterial and fungal strains.

Materials:

  • Test compounds (3,3-diphenylpropanamide derivatives).

  • Standard antibacterial drug (e.g., Ciprofloxacin).

  • Standard antifungal drug (e.g., Griseofulvin).

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa).

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Nutrient agar medium for bacteria.

  • Sabouraud dextrose agar medium for fungi.

  • Sterile Petri dishes.

  • Sterile cork borer (e.g., 6 mm diameter).

  • Micropipettes.

  • Incubator.

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism and spread it uniformly over the surface of the agar plates.

  • Using a sterile cork borer, create wells or cups in the agar.

  • Add a defined volume (e.g., 50 µL) of the test compound solution at a specific concentration (e.g., 50 µg/mL in a suitable solvent) into the wells.

  • Prepare control wells with the solvent and standard wells with the reference drugs.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

In Vitro Antioxidant Activity (ABTS Radical Scavenging Assay)

Objective: To determine the free radical scavenging capacity of the test compounds.

Materials:

  • Test compounds (Diphenylpropionamide derivatives).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Potassium persulfate.

  • Phosphate buffered saline (PBS).

  • Spectrophotometer.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

Cytotoxic Activity (MTT Assay)

Objective: To evaluate the cytotoxic effect of test compounds on a cancer cell line.

Materials:

  • Test compounds (1,3-Diphenyl-3-(phenylthio)propan-1-ones).

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well microplates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Include a vehicle control and a positive control (e.g., a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the observed biological activities is paramount for rational drug design and development.

Anthelmintic Mechanism of Action

While the precise molecular targets for the anthelmintic activity of 3,3-diphenylpropanamide derivatives have not been fully elucidated, the observed paralysis suggests a potential interference with the neuromuscular system of the worms.[1] Common anthelmintic drugs target ion channels, neurotransmitter receptors (such as nicotinic acetylcholine receptors), or microtubules, leading to paralysis and death of the parasite.[3]

Anthelmintic_Mechanism Compound This compound Derivative Target Neuromuscular Target (e.g., Ion Channel, Receptor) Compound->Target Binds to Effect Disruption of Neuromuscular Transmission Target->Effect Leads to Result Paralysis & Death of Helminth Effect->Result Causes

Caption: Putative anthelmintic mechanism of action.

COX-2 Inhibition and Anti-inflammatory/Anticancer Pathway

Several 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme that is often overexpressed in inflamed tissues and various cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and cancer progression. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby exerting anti-inflammatory and potential anticancer effects.

COX2_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Cancer_Progression Cancer Progression (Angiogenesis, Proliferation) Prostaglandins->Cancer_Progression Derivative This compound Derivative (COX-2 Inhibitor) Derivative->COX2 Inhibits

Caption: COX-2 inhibitory pathway.

Induction of Apoptosis in Cancer Cells

The cytotoxic activity of 1,3-diphenyl-3-(phenylthio)propan-1-ones against MCF-7 breast cancer cells suggests the induction of apoptosis, a programmed cell death pathway. While the specific apoptotic pathway initiated by these compounds requires further investigation, apoptosis in MCF-7 cells can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, which are proteases that execute the apoptotic process.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress Death_Receptor Death Receptor Derivative->Death_Receptor Potential activation Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase37 Effector Caspases (Caspase-3/7) activation Caspase9->Caspase37 Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential apoptosis induction pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives for their biological activity.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Screening Screening->Synthesis No activity, redesign Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., IC50 determination, Mechanism of Action) Hit_ID->Secondary_Assay Yes Lead_Opt Lead Optimization (Structure-Activity Relationship) Secondary_Assay->Lead_Opt Lead_Opt->Synthesis Synthesize new analogs Preclinical Preclinical Studies (In vivo efficacy, Toxicology) Lead_Opt->Preclinical Promising lead

Caption: General experimental workflow.

Conclusion and Future Directions

The diverse biological activities of this compound derivatives highlight their significant therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research in this area. Future studies should focus on elucidating the precise molecular targets and mechanisms of action for the observed activities, expanding the structure-activity relationship studies to optimize potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The versatility of the this compound scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutic agents for years to come.

References

The Synthesis of 3,3-Diphenylpropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diphenylpropanol is a valuable organic intermediate, notably utilized in the synthesis of various pharmaceuticals. This document provides an in-depth technical guide on the discovery and history of its synthesis. It details various synthetic methodologies, from traditional multi-step approaches to more modern, efficient protocols. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and comprehensive understanding for researchers and professionals in drug development.

Introduction and Historical Context

The synthesis of this compound has evolved over time, driven by the need for more efficient, cost-effective, and environmentally friendly methods. While the precise initial discovery and first synthesis are not prominently documented in readily available literature, its preparative history is intrinsically linked to the development of fundamental organic reactions. Early methods likely relied on multi-step procedures, reflecting the synthetic capabilities of the time.

A traditional and well-established route to this compound begins with the Friedel-Crafts alkylation of benzene with cinnamic acid to produce 3,3-diphenylpropionic acid. This intermediate is then subjected to a two-step reduction process: esterification followed by chemical reduction of the ester. A significant advancement in the synthesis was the development of a more direct, two-step method that avoids the isolation of the ester intermediate, proceeding directly from the carboxylic acid to the alcohol. This improved method offers higher yields and simpler operational procedures. This compound serves as a key building block in the synthesis of more complex molecules, including cardiovascular drugs.[1]

Synthetic Methodologies

Several synthetic routes to this compound have been reported. The primary approaches involve the synthesis and subsequent reduction of 3,3-diphenylpropionic acid.

Traditional Three-Step Synthesis

This classical approach involves three main stages:

  • Friedel-Crafts Alkylation: Cinnamic acid reacts with excess benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride, to form 3,3-diphenylpropionic acid.

  • Esterification: The resulting 3,3-diphenylpropionic acid is then converted to its ethyl ester, typically through Fischer esterification using ethanol and a strong acid catalyst like sulfuric acid.

  • Reduction: The ethyl 3,3-diphenylpropanoate is finally reduced to this compound. Historically, this was often achieved using sodium metal in ethanol (the Bouveault-Blanc reduction).

While reliable, this method involves multiple steps, potentially leading to lower overall yields and increased operational complexity.[2]

Improved Two-Step Synthesis

A more contemporary and efficient method bypasses the esterification step by directly reducing the carboxylic acid.

  • Friedel-Crafts Alkylation: Similar to the traditional method, cinnamic acid and benzene are reacted to form 3,3-diphenylpropionic acid. Modern variations may utilize ionic liquids as catalysts to offer a greener alternative to aluminum trichloride.[2]

  • Direct Reduction of Carboxylic Acid: The 3,3-diphenylpropionic acid is directly reduced to this compound using a reducing agent. A particularly effective system for this transformation is sodium borohydride in the presence of iodine.[2] This method is advantageous due to its simplicity, milder reaction conditions, and higher yields.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis methods discussed, allowing for easy comparison of their efficiencies.

Synthesis MethodKey StepsStarting MaterialsKey ReagentsReaction TimeYieldReference
Traditional Three-Step 1. Alkylation2. Esterification3. Reduction of EsterCinnamic acid, Benzene1. AlCl₃2. Ethanol, H₂SO₄3. Sodium metal, EthanolMultiple steps~82.6%[2]
Improved Two-Step 1. Alkylation (Ionic Liquid)2. Direct Reduction of Carboxylic AcidCinnamic acid, Benzene1. [bmim]Cl/AlCl₃2. NaBH₄, I₂2-4 hours per step94-96%[2]

Detailed Experimental Protocols

Protocol for Traditional Three-Step Synthesis

A detailed protocol for the synthesis of the precursor, 3,3-diphenylpropionic acid, can be found in various organic synthesis literature. A common procedure involves the reaction of cinnamic acid with benzene using aluminum trichloride as a catalyst.

  • Materials: 3,3-diphenylpropionic acid (0.067 moles), ethanol (0.4 moles), concentrated sulfuric acid (0.034 moles), 5% sodium carbonate solution.

  • Procedure:

    • Dissolve 3,3-diphenylpropionic acid in ethanol with stirring.

    • Slowly add concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux and maintain for 6-8 hours.

    • After reflux, distill off the excess ethanol.

    • Neutralize the residue to a pH of 7-7.5 with a 5% sodium carbonate solution.

    • Allow the mixture to separate into layers and collect the organic layer.

    • Wash the organic layer twice with water. The resulting product is ethyl 3,3-diphenylpropanoate.[2]

  • Materials: Ethyl 3,3-diphenylpropanoate (0.061 moles), absolute ethanol (100 mL), sodium metal (0.085 moles), dilute hydrochloric acid, diethyl ether.

  • Procedure:

    • Dissolve ethyl 3,3-diphenylpropanoate in absolute ethanol.

    • At room temperature, add sodium metal in batches, allowing the hydrogen gas to evolve completely after each addition.

    • Continue the reaction for 3 hours with stirring.

    • Slowly neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether (2 x 50 mL).

    • Wash the ether extract with a dilute sodium hydroxide solution and then with a saturated sodium chloride solution.

    • Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvents by distillation to obtain this compound.[2]

Protocol for Improved Two-Step Synthesis
  • Materials: Benzene (1.0 mole), [bmim]Cl/AlCl₃ ionic liquid (37.2 g), cinnamic acid (0.1 mole), methanol for recrystallization.

  • Procedure:

    • Mix benzene and the ionic liquid and heat to 70-80 °C.

    • Add cinnamic acid in four batches over 30 minutes.

    • Increase the temperature to reflux and maintain for 2 hours.

    • After the reaction is complete, add 100 mL of water and stir. Allow the layers to separate. The aqueous layer containing the ionic liquid can be recovered and recycled.

    • From the organic phase, distill off the unreacted benzene under reduced pressure.

    • The resulting solid crude product is recrystallized from methanol to yield pure 3,3-diphenylpropionic acid.[2]

  • Materials: 3,3-diphenylpropionic acid (0.082 moles), anhydrous glycol dimethyl ether (60 mL), sodium borohydride (0.098 moles), iodine (0.049 moles) in anhydrous glycol dimethyl ether (40 mL), dilute hydrochloric acid, diethyl ether.

  • Procedure:

    • Dissolve 3,3-diphenylpropionic acid in anhydrous glycol dimethyl ether.

    • At room temperature, add sodium borohydride in three batches over 40 minutes, stirring until hydrogen evolution ceases.

    • Slowly add the solution of iodine in anhydrous glycol dimethyl ether.

    • Continue the reaction for an additional 2.5 hours.

    • Slowly neutralize the mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether (2 x 100 mL).

    • Wash the combined ether extracts with a dilute sodium hydroxide solution and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by distillation under reduced pressure to obtain this compound.[2]

Visualizations

Reaction Pathways

Traditional_Synthesis cinnamic_acid Cinnamic Acid intermediate_acid 3,3-Diphenylpropionic Acid cinnamic_acid->intermediate_acid AlCl3 benzene Benzene benzene->intermediate_acid intermediate_ester Ethyl 3,3-Diphenylpropanoate intermediate_acid->intermediate_ester Ethanol, H2SO4 final_product This compound intermediate_ester->final_product Na, Ethanol

Caption: Traditional three-step synthesis of this compound.

Improved_Synthesis cinnamic_acid Cinnamic Acid intermediate_acid 3,3-Diphenylpropionic Acid cinnamic_acid->intermediate_acid [bmim]Cl/AlCl3 benzene Benzene benzene->intermediate_acid final_product This compound intermediate_acid->final_product NaBH4, I2

Caption: Improved two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow_Improved cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Reduction start1 Mix Benzene and Ionic Liquid heat1 Heat to 70-80 °C start1->heat1 add_cinnamic Add Cinnamic Acid heat1->add_cinnamic reflux1 Reflux for 2 hours add_cinnamic->reflux1 workup1 Aqueous Workup reflux1->workup1 isolate1 Isolate & Recrystallize Intermediate Acid workup1->isolate1 start2 Dissolve Acid in Anhydrous Solvent isolate1->start2 add_nabh4 Add NaBH4 start2->add_nabh4 add_iodine Add Iodine Solution add_nabh4->add_iodine react2 React for 2.5 hours add_iodine->react2 workup2 Acidic Workup & Extraction react2->workup2 isolate2 Isolate & Purify Final Product workup2->isolate2

Caption: Workflow for the improved two-step synthesis.

References

An In-depth Technical Guide to the Stereochemistry of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemical properties of 3,3-Diphenylpropanol (CAS: 20017-67-8). Contrary to what its structural complexity might suggest, this compound is an achiral molecule. This document will elucidate the structural features that lead to its achirality, discuss the absence of optical activity, and explore the significant implications for synthesis, purification, and pharmacological evaluation. The core finding is that stereochemical considerations, such as enantiomeric separation and stereospecific synthesis, are not applicable to this compound, simplifying its handling and development.

Molecular Structure and Chirality Analysis

This compound is a primary alcohol with the chemical formula C₁₅H₁₆O.[1][2] Its structure consists of a three-carbon propane backbone with two phenyl groups attached to the third carbon (C3) and a hydroxyl group at the first carbon (C1).

A molecule is considered chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituent groups. An analysis of the carbon backbone of this compound reveals the absence of any such stereocenter:

  • Carbon-1 (C1): Bonded to a hydroxyl group (-OH), two hydrogen atoms (-H), and the rest of the carbon chain (-CH₂-CH(Ph)₂). The presence of two identical hydrogen atoms disqualifies C1 as a stereocenter.

  • Carbon-2 (C2): Bonded to two hydrogen atoms (-H) and two different carbon-based groups (-CH₂OH and -CH(Ph)₂). The two identical hydrogen atoms mean C2 is not a stereocenter.

  • Carbon-3 (C3): Bonded to a hydrogen atom (-H), the -CH₂CH₂OH group, and two phenyl groups (-C₆H₅). As two of the four substituents—the phenyl groups—are identical, C3 is not a stereocenter.

Since no carbon atom within the structure is bonded to four unique groups, this compound lacks a stereocenter.[1]

Symmetry Elements

The primary reason for the achirality of this compound is the presence of a plane of symmetry. A plane of symmetry is an imaginary plane that bisects a molecule into two halves that are mirror images of each other. In this compound, this plane passes through the C1, C2, C3 carbons, the C3-hydrogen, and the C1-hydroxyl group, effectively bisecting the two phenyl rings. The presence of this internal plane of symmetry renders the molecule superimposable on its mirror image, confirming its achiral nature.

Optical Activity

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[3][4] The direction and magnitude of this rotation are distinct for each enantiomer. Since this compound is achiral, it is optically inactive.[1] A solution of pure this compound will not rotate plane-polarized light, and its specific rotation is zero.[3][4]

This has been confirmed by public chemical databases which explicitly classify this compound as an achiral compound with no optical activity.[1]

Implications for Synthesis and Drug Development

The achiral nature of this compound has significant practical consequences for researchers and drug development professionals.

  • No Stereoisomers: The molecule exists as a single, achiral entity. There are no enantiomers or diastereomers. This eliminates the need to investigate the potentially different pharmacological or toxicological profiles of various stereoisomers, a critical step for chiral drugs.[5]

  • Simplified Synthesis: Asymmetric synthesis or chiral resolution is unnecessary. Standard synthetic methods can be employed without concern for the stereochemical outcome, simplifying process development and reducing manufacturing costs.

  • Simplified Analysis: There is no need for chiral separation techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7][8] Standard analytical methods such as NMR, IR, and Mass Spectrometry are sufficient for identity and purity confirmation.[9]

Data Summary

As this compound is achiral, there is only one form of the molecule. The following table summarizes its key chemical and physical properties.

PropertyValueReference
IUPAC Name 3,3-diphenylpropan-1-ol[2]
Molecular Formula C₁₅H₁₆O[1][2][10]
Molecular Weight 212.29 g/mol [1][2]
CAS Number 20017-67-8[2][11]
Stereochemistry Achiral [1]
Defined Stereocenters 0[1]
Optical Activity None [1]
Melting Point 87-89 °C
Boiling Point 185 °C at 10 mmHg[11]
Density 1.067 g/mL at 25 °C[11]

Experimental Protocols

While experiments to separate stereoisomers are not relevant, the following protocols outline standard procedures for confirming the identity of this compound and verifying its lack of optical activity.

Protocol: Confirmation of Identity by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Place the sample in a standard 5 mm NMR tube and insert it into the NMR spectrometer.

  • Data Acquisition: Acquire the proton (¹H) NMR spectrum. Typical spectral data for this compound are available in public databases for comparison.[9]

  • Analysis: The resulting spectrum should show characteristic peaks corresponding to the aromatic protons of the two phenyl groups, the methylene protons of the propane chain, the methine proton at C3, and the hydroxyl proton. The integration of these peaks should correspond to the number of protons in each environment.

Protocol: Verification of Achirality via Polarimetry
  • Objective: To confirm the expected optical inactivity of this compound.

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., c = 1.0 g/100 mL) in a suitable solvent (e.g., ethanol).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the angle of rotation (α).

  • Expected Result: The observed angle of rotation (α) should be 0°. This result confirms that the substance is optically inactive and therefore achiral.[4]

Visualizations

Molecular Structure and Symmetry

The following diagram illustrates the chemical structure of this compound and the key to its achirality: the presence of two identical phenyl groups on Carbon-3.

G cluster_molecule This compound Structure cluster_key Analysis of Carbon-3 C3 C3 C2 C2 C3->C2 H3 H C3->H3 Ph1 Ph C3->Ph1 Ph2 Ph C3->Ph2 C1 C1 C2->C1 H2a H C2->H2a H2b H C2->H2b OH OH C1->OH H1a H C1->H1a H1b H C1->H1b key_title Groups attached to C3: group1 1. Hydrogen (-H) group2 2. Propoxy group (-CH₂CH₂OH) group3 3. Phenyl group (-Ph) group4 4. Phenyl group (-Ph) conclusion Conclusion: Achiral (Groups 3 & 4 are identical) G start Start: Analyze Molecule (this compound) find_stereocenter Identify potential stereocenters (Carbon atoms with 4 substituents) start->find_stereocenter analyze_c3 Analyze substituents on C3 find_stereocenter->analyze_c3 check_substituents Are all 4 substituents unique? analyze_c3->check_substituents achiral Result: Molecule is ACHIRAL - No stereocenter - Optically inactive check_substituents->achiral No (Two identical Phenyl groups) chiral Result: Molecule is CHIRAL check_substituents->chiral Yes

References

Navigating the Thermal Landscape of 3,3-Diphenylpropan-1-ol: A Technical Guide to Its Thermochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The Significance of Thermochemical Data in Research and Development

Thermochemical data, including the standard enthalpy of formation, standard molar entropy, and heat capacity, are fundamental to understanding the energetic landscape of a molecule. In drug development, this information is critical for:

  • Predicting Reaction Energetics: Essential for designing and optimizing synthetic routes.

  • Assessing Compound Stability: Crucial for determining shelf-life and storage conditions.

  • Understanding Polymorphism: Different crystalline forms of a drug can have varying stabilities and bioavailabilities, which is reflected in their thermochemical properties.

  • Modeling Drug-Receptor Interactions: The thermodynamics of binding are key to understanding the efficacy of a drug candidate.

  • Process Safety and Scale-up: Knowledge of heat release or absorption is vital for safe and efficient large-scale production.

Data Presentation: A Framework for 3,3-Diphenylpropan-1-ol

While experimentally determined values for 3,3-diphenylpropan-1-ol are not currently available, the following table provides a standardized format for the presentation of such data once it has been acquired. This structure allows for clear and concise comparison of key thermochemical parameters.

Thermochemical PropertySymbol (Phase)Value (Unit)Method of Determination
Standard Molar Enthalpy of Formation (298.15 K)ΔfH°(cr)Data Not AvailableCombustion Calorimetry
Standard Molar Entropy (298.15 K)S°(cr)Data Not AvailableAdiabatic Calorimetry
Molar Heat Capacity (298.15 K)Cp,m(cr)Data Not AvailableDSC or Adiabatic Calorimetry
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)Data Not AvailableFrom ΔfH°(cr) and ΔsubH°
Standard Molar Enthalpy of Sublimation (298.15 K)ΔsubH°Data Not AvailableTGA or Knudsen Effusion

cr = crystalline solid; g = gas

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of an organic solid like 3,3-diphenylpropan-1-ol involves a suite of calorimetric and thermal analysis techniques. The primary experimental methodologies are detailed below.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.[1][2][3][4]

Experimental Procedure:

  • Sample Preparation: A precisely weighed pellet of high-purity 3,3-diphenylpropan-1-ol is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically around 3 MPa). A small, known amount of water is often added to the bomb to ensure a defined final state for the combustion products.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated container (a Dewar). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded as a function of time until it reaches a maximum and then begins to cool.

  • Calculation of Enthalpy of Combustion: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from residual nitrogen and the change in energy with pressure.[5]

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

Heat Capacity (Cp) and Standard Molar Entropy (S°)

The heat capacity of 3,3-diphenylpropan-1-ol can be measured as a function of temperature using Differential Scanning Calorimetry (DSC) or adiabatic calorimetry.[6][7][8][9][10] The standard molar entropy is then determined from these heat capacity measurements.

Differential Scanning Calorimetry (DSC) for Heat Capacity:

Experimental Procedure:

  • Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow.

  • Standard Measurement: A second run is performed with a known mass of a standard material (e.g., sapphire) in the sample pan.

  • Sample Measurement: A third run is conducted with a known mass of 3,3-diphenylpropan-1-ol in the sample pan.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.

Adiabatic Calorimetry for Standard Molar Entropy:

To determine the standard molar entropy at 298.15 K, heat capacity measurements are required from a temperature approaching absolute zero (0 K) up to 298.15 K.

Experimental Procedure:

  • Low-Temperature Heat Capacity Measurement: The heat capacity of a crystalline sample of 3,3-diphenylpropan-1-ol is measured using an adiabatic calorimeter from very low temperatures (e.g., 5 K) up to room temperature.

  • Extrapolation to 0 K: The heat capacity data below the lowest measurement temperature is extrapolated to 0 K using the Debye T3 law.

  • Entropy Calculation: The absolute entropy at a given temperature T is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to T.[11] Any phase transitions (e.g., melting) would require the inclusion of the enthalpy of that transition divided by the transition temperature.

Computational Thermochemistry

In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties.[12][13][14]

Methodology:

  • Conformational Search: The first step is to identify the lowest energy conformer(s) of 3,3-diphenylpropan-1-ol through a systematic conformational search.

  • Geometry Optimization and Frequency Calculation: The geometry of the lowest energy conformer(s) is optimized using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). Vibrational frequency calculations are then performed on the optimized geometry to confirm it is a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • High-Level Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a single-point energy calculation is performed using a higher level of theory (e.g., CCSD(T)) and a larger basis set.

  • Calculation of Thermochemical Properties: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The standard molar entropy and heat capacity are calculated using statistical mechanics based on the computed vibrational frequencies and molecular structure.[15][16]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of a solid organic compound like 3,3-diphenylpropan-1-ol.

Caption: General experimental workflow for thermochemical analysis.

Conclusion

While specific thermochemical data for 3,3-diphenylpropan-1-ol remains to be experimentally determined, the methodologies for its acquisition are well-established and robust. This guide provides the necessary framework for understanding, planning, and executing the experiments required to populate the thermochemical profile of this and other related compounds. Such data is invaluable for advancing drug discovery and development, enabling more accurate predictions of molecular behavior and facilitating the design of safer and more efficient chemical processes. It is anticipated that future research will provide the specific values for 3,3-diphenylpropan-1-ol, further enriching our understanding of this important chemical entity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Diphenylpropanol from 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of 3,3-diphenylpropanol via the reduction of 3,3-diphenylpropionic acid. The described methods are foundational for chemists involved in organic synthesis and drug discovery, offering reliable procedures for producing the target alcohol, a valuable intermediate in various synthetic pathways.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry. This compound is a useful building block in the synthesis of more complex molecules. This document outlines three common and effective methods for the reduction of 3,3-diphenylpropionic acid to this compound, utilizing different reducing agents. The choice of method may depend on factors such as available equipment, safety considerations, and the desired scale of the reaction.

The primary reducing agents discussed are:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Borane Tetrahydrofuran Complex (BH₃·THF)

  • Sodium Borohydride and Iodine (NaBH₄/I₂)

Each method is presented with a detailed experimental protocol and relevant data to assist researchers in selecting the most suitable procedure for their needs.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data associated with the different methods for the synthesis of this compound.

Method Reducing Agent Solvent Reaction Time Yield (%) Product Purity (%) Key Considerations
1Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF2-4 hoursTypically high (>90%)HighHighly reactive, requires strictly anhydrous conditions. Reacts violently with water.[1]
2Borane THF Complex (BH₃·THF)Anhydrous Tetrahydrofuran (THF)8 hoursHighHighMore selective than LiAlH₄.[2][3] Moisture sensitive.
3Sodium Borohydride/IodineAnhydrous Tetrahydrofuran (THF) or Glycol Dimethyl Ether2-3 hours94.1 - 96.8%98.5 - 98.8%Milder conditions, less hazardous than LiAlH₄.[4]

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[1][5][6] This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of LiAlH₄ with atmospheric moisture.

Materials:

  • 3,3-Diphenylpropionic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid or dilute Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve 3,3-diphenylpropionic acid (1 equivalent) in a minimum amount of anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask in an ice bath.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup). Alternatively, slowly add ethyl acetate to quench the excess hydride, followed by the cautious addition of 10% sulfuric acid or dilute HCl until the aqueous layer is clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Method 2: Reduction with Borane Tetrahydrofuran Complex (BH₃·THF)

Borane is a more selective reducing agent than LiAlH₄ and is particularly effective for the reduction of carboxylic acids.[2][3][7] The reaction is typically carried out in THF.

Materials:

  • 3,3-Diphenylpropionic acid

  • Borane tetrahydrofuran complex (BH₃·THF, 1M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol or Ethanol

  • Water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3,3-diphenylpropionic acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and an inlet for an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (1.3 equivalents) dropwise to the stirred solution over 1 hour.[8]

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 8 hours.[7]

  • Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[7]

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow addition of methanol or ethanol (note: effervescence will be observed).[7]

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with dichloromethane or ethyl acetate.[7]

  • Wash the combined organic layers with water and then with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Reduction with Sodium Borohydride and Iodine

This method provides a milder alternative to the use of LiAlH₄ and borane, generating diborane in situ.[4]

Materials:

  • 3,3-Diphenylpropionic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF) or anhydrous glycol dimethyl ether

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3,3-diphenylpropionic acid (e.g., 0.04 moles) in anhydrous THF (30 mL) in a round-bottom flask with a magnetic stirrer.[4]

  • At room temperature, add sodium borohydride (e.g., 0.044 moles) in portions over 20 minutes. Stir until the evolution of hydrogen gas ceases.[4]

  • In a separate flask, prepare a solution of iodine (e.g., 0.02 moles) in anhydrous THF (20 mL).[4]

  • Add the iodine solution dropwise to the reaction mixture. Continue the reaction for 2 hours after the iodine color disappears.[4]

  • Slowly add dilute hydrochloric acid to neutralize the mixture.

  • Extract the product with diethyl ether (2 x 50 mL).[4]

  • Wash the combined ether extracts with a dilute sodium hydroxide solution, followed by a saturated aqueous sodium chloride solution.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvents under reduced pressure to obtain this compound.[4]

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Reaction Chemical Reaction reactant 3,3-Diphenylpropionic Acid product This compound reactant->product Reduction reagent [H] (Reducing Agent) reagent->reactant

Caption: Chemical transformation of 3,3-diphenylpropionic acid to this compound.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reactants 1. Dissolve 3,3-Diphenylpropionic Acid in Anhydrous Solvent setup_reagent 2. Prepare Reducing Agent Solution/Suspension setup_reaction_vessel 3. Combine Reactants and Reagents under Inert Atmosphere and Controlled Temperature run_reaction 4. Stir at Appropriate Temperature (e.g., Room Temp or Reflux) setup_reaction_vessel->run_reaction monitor_reaction 5. Monitor Progress by TLC run_reaction->monitor_reaction quench 6. Quench Excess Reducing Agent monitor_reaction->quench Upon Completion extract 7. Aqueous Workup and Extraction with Organic Solvent quench->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify by Chromatography or Recrystallization concentrate->purify

References

Application Notes and Protocols for the Green Synthesis of 3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-diphenylpropan-1-ol is a valuable chemical intermediate in the synthesis of various pharmaceuticals and organic compounds. Traditional synthesis routes often involve hazardous reagents and generate significant waste, prompting the development of more environmentally benign "green" methodologies. These application notes provide detailed protocols and comparative data for the green synthesis of 3,3-diphenylpropan-1-ol, with a focus on methods that utilize milder reaction conditions, recyclable catalysts, and reduce environmental impact. The primary method detailed is a two-step synthesis commencing from cinnamic acid and benzene, employing an ionic liquid as a recyclable catalyst.

Two-Step Green Synthesis via Friedel-Crafts Alkylation and Reduction

This method avoids the use of highly corrosive and environmentally damaging reagents, offering a greener alternative to classical synthetic routes. The synthesis is divided into two main stages: the alkylation of benzene with cinnamic acid to form 3,3-diphenylpropionic acid, followed by the reduction of the carboxylic acid to the desired alcohol, 3,3-diphenylpropan-1-ol.[1]

Part 1: Synthesis of 3,3-diphenylpropionic acid

The first step involves a Friedel-Crafts alkylation reaction. In this green protocol, a recyclable ionic liquid, 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl₃), is utilized as the catalyst and solvent, replacing traditional and more hazardous catalysts like anhydrous aluminum chloride in conjunction with strong acids.[1]

Experimental Protocol:

  • To a reaction vessel, add 78.1 g (1.0 mole) of benzene and 37.2 g of the ionic liquid [bmim]Cl/AlCl₃.

  • Heat the mixture to a temperature of 70-80°C.

  • Over a period of 30 minutes, add 14.8 g (0.1 mole) of cinnamic acid in four batches.

  • After the addition is complete, increase the temperature to initiate reflux and maintain for 2 hours.

  • Upon completion of the reaction, add 100 mL of water to the mixture and stir to allow for phase separation. The aqueous phase will contain the ionic liquid, which can be recovered by distillation of the water and recycled.

  • The organic phase is subjected to reduced pressure distillation to recover unreacted benzene.

  • The resulting solid crude product is recrystallized from methanol to yield pure 3,3-diphenylpropionic acid.

Part 2: Synthesis of 3,3-diphenylpropan-1-ol

The second step is the reduction of the synthesized 3,3-diphenylpropionic acid to 3,3-diphenylpropan-1-ol. This protocol employs a sodium borohydride/iodine system, which is a milder and more selective reducing agent compared to alternatives like sodium metal.[1]

Experimental Protocol:

  • Dissolve the purified 3,3-diphenylpropionic acid in an ether solvent.

  • To this solution, add sodium borohydride and iodine.

  • Allow the reaction to proceed for 2-4 hours under appropriate conditions (e.g., stirring at room temperature).

  • After the reaction is complete, the mixture is purified to yield 3,3-diphenylpropan-1-ol.

Quantitative Data Summary
StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1 Cinnamic acid, Benzene[bmim]Cl/AlCl₃Benzene (reactant)70-80 (reflux)281.3
2 3,3-diphenylpropionic acidNaBH₄/IodineEtherRoom Temp.2-4High (not specified)

Note: The yield for the second step is stated to be high, contributing to an overall higher yield than traditional three-step methods which are around 50.1%.[1]

Alternative Green Synthesis Approaches

While the two-step method using an ionic liquid is well-documented, other green chemistry principles can be applied to synthesize 3,3-diphenylpropan-1-ol. These include hydroformylation and biocatalysis.

Hydroformylation of 1,1-Diphenylethylene

Hydroformylation, or oxo-synthesis, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[2][3][4] This can be a green approach when using sustainable solvents and efficient catalysts.[2] For the synthesis of 3,3-diphenylpropan-1-ol, 1,1-diphenylethylene would be the starting material. The reaction would proceed in two stages: hydroformylation to 3,3-diphenylpropanal, followed by reduction to the target alcohol. The use of formaldehyde as a syngas substitute can further enhance the green credentials of this method.[5]

Biocatalytic Methods

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions, aligning with the principles of green chemistry.[6] Potential biocatalytic routes to 3,3-diphenylpropan-1-ol could involve the enzymatic reduction of a suitable precursor ketone or the kinetic resolution of a racemic mixture of the alcohol to obtain a specific enantiomer.[6][7][8]

Visualizations

Experimental Workflow for the Two-Step Green Synthesis

Workflow for the Two-Step Green Synthesis of 3,3-diphenylpropan-1-ol cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Reduction reactants1 Cinnamic Acid + Benzene reaction1 Reflux at 70-80°C for 2h reactants1->reaction1 catalyst1 Ionic Liquid ([bmim]Cl/AlCl3) catalyst1->reaction1 workup1 Water Addition & Phase Separation reaction1->workup1 purification1 Recrystallization from Methanol workup1->purification1 product1 3,3-diphenylpropionic acid purification1->product1 reaction2 Reaction in Ether for 2-4h product1->reaction2 reagent2 NaBH4 / Iodine reagent2->reaction2 purification2 Purification reaction2->purification2 product2 3,3-diphenylpropan-1-ol purification2->product2

Caption: Workflow of the two-step green synthesis.

Conceptual Pathways for Alternative Green Syntheses

Alternative Green Synthesis Pathways cluster_hydro Hydroformylation Route cluster_bio Biocatalytic Route start_hydro 1,1-Diphenylethylene step1_hydro Hydroformylation (CO/H2 or Formaldehyde) start_hydro->step1_hydro intermediate_hydro 3,3-Diphenylpropanal step1_hydro->intermediate_hydro step2_hydro Reduction intermediate_hydro->step2_hydro end_hydro 3,3-diphenylpropan-1-ol step2_hydro->end_hydro start_bio 3,3-Diphenylpropanone step_bio Enzymatic Reduction (e.g., using ketoreductase) start_bio->step_bio end_bio 3,3-diphenylpropan-1-ol step_bio->end_bio

Caption: Conceptual alternative green synthesis routes.

References

Application Notes and Protocols for the Reduction of 3,3-diphenylpropionaldehyde to 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, playing a crucial role in the preparation of various valuable intermediates and active pharmaceutical ingredients. 3,3-Diphenylpropanol, a primary alcohol, serves as a significant building block in the synthesis of more complex molecules. This application note provides detailed protocols for the efficient reduction of 3,3-diphenylpropionaldehyde to this compound using two distinct and reliable methods: sodium borohydride with an iodine additive and catalytic hydrogenation. The protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.

Data Presentation

The following table summarizes the key quantitative data for the two primary methods of reducing 3,3-diphenylpropionaldehyde. This allows for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Sodium Borohydride/IodineMethod 2: Catalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄) / Iodine (I₂)Hydrogen Gas (H₂)
Catalyst Not Applicable5% Palladium on Carbon (Pd/C)
Solvent Anhydrous Tetrahydrofuran (THF)Ethanol
Temperature Room TemperatureRoom Temperature
Pressure Atmospheric5 bar
Reaction Time 2 - 3 hours4 - 6 hours
Typical Yield 94 - 97%[1]>95%
Product Purity High (after purification)High (after filtration and solvent removal)

Experimental Protocols

Method 1: Reduction using Sodium Borohydride and Iodine

This method, adapted from the reduction of the corresponding carboxylic acid, is highly efficient and proceeds under mild conditions.[1]

Materials:

  • 3,3-diphenylpropionaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Borohydride (NaBH₄)

  • Iodine (I₂)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,3-diphenylpropionaldehyde (1 equivalent) in anhydrous THF.

  • Under stirring at room temperature, add sodium borohydride (1.1 - 1.5 equivalents) portion-wise over 20-30 minutes.

  • In a separate flask, prepare a solution of iodine (0.5 - 0.8 equivalents) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize excess NaBH₄.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: Catalytic Hydrogenation

This protocol utilizes a standard heterogeneous catalytic hydrogenation approach, which is known for its clean reaction profile and high yields in the reduction of aromatic aldehydes.

Materials:

  • 3,3-diphenylpropionaldehyde

  • Ethanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr shaker or similar)

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • Place 3,3-diphenylpropionaldehyde (1 equivalent) in a suitable hydrogenation vessel.

  • Add ethanol as the solvent.

  • Carefully add 5% Pd/C catalyst (typically 1-5% by weight of the aldehyde).

  • Seal the hydrogenation apparatus and purge the system first with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 5 bar.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the pure this compound.

Visualizations

Reaction_Workflow cluster_start Starting Material cluster_method1 Method 1: NaBH4/I2 Reduction cluster_method2 Method 2: Catalytic Hydrogenation cluster_workup Work-up & Purification cluster_product Final Product start 3,3-diphenylpropionaldehyde dissolve_thf Dissolve in Anhydrous THF start->dissolve_thf dissolve_etoh Dissolve in Ethanol start->dissolve_etoh add_nabh4 Add NaBH4 dissolve_thf->add_nabh4 add_i2 Add I2 Solution add_nabh4->add_i2 react_rt React at Room Temp (2-3 hours) add_i2->react_rt quench Quench with HCl react_rt->quench add_pdc Add 5% Pd/C dissolve_etoh->add_pdc hydrogenate Hydrogenate (5 bar H2) (4-6 hours) add_pdc->hydrogenate filter_celite Filter through Celite hydrogenate->filter_celite extract Extract with Ether quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate filter_celite->concentrate purify Column Chromatography (if needed) concentrate->purify end This compound concentrate->end If pure purify->end

Caption: Experimental workflow for the reduction of 3,3-diphenylpropionaldehyde.

Logical_Relationship cluster_reagents Reduction Approaches cluster_specifics Specific Reagents & Catalysts cluster_conditions Key Reaction Parameters chemical_reduction Chemical Hydride Reduction nabh4 Sodium Borohydride (NaBH4) + Iodine (I2) chemical_reduction->nabh4 Mild & High Yield liaih4 Lithium Aluminum Hydride (LiAlH4) (More reactive, less selective) chemical_reduction->liaih4 Stronger, less common for simple aldehyde reduction catalytic_reduction Catalytic Hydrogenation pdc Palladium on Carbon (Pd/C) catalytic_reduction->pdc Common, efficient raney_ni Raney Nickel (Ra-Ni) catalytic_reduction->raney_ni Alternative catalyst mild_conditions Mild Conditions (Room Temp, Atm. Pressure) nabh4->mild_conditions liaih4->mild_conditions pressurized_h2 Pressurized H2 (Requires specialized equipment) pdc->pressurized_h2 raney_ni->pressurized_h2

Caption: Logical relationships between different reduction methodologies.

References

Application Notes and Protocols: 3,3-Diphenylpropanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropanol is a versatile starting material in organic synthesis, offering a robust scaffold for the preparation of a variety of functionalized molecules. Its diphenylmethyl moiety provides steric bulk and lipophilicity, which can be advantageous in the design of bioactive compounds. This document provides detailed application notes and experimental protocols for key transformations of this compound, including oxidation, hydroformylation, and its potential application in the synthesis of prostacyclin analogs.

Key Applications

This compound serves as a precursor for the synthesis of:

  • 3,3-Diphenylpropanoic acid and its derivatives: These compounds are valuable intermediates for the synthesis of amides and esters with potential biological activities.

  • Aldehydes via hydroformylation: The introduction of a formyl group opens up a wide range of subsequent chemical modifications.

  • Prostacyclin (PGI₂) mimetics: The diphenyl motif is found in some non-prostanoid PGI₂ analogs that are potent vasodilators and inhibitors of platelet aggregation.

Experimental Protocols

Oxidation of this compound to 3,3-Diphenylpropanoic Acid

This protocol utilizes Jones oxidation, a reliable method for the oxidation of primary alcohols to carboxylic acids.

Reaction Scheme:

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution in an ice bath.

  • Prepare the Jones reagent by carefully dissolving chromium trioxide (2.0 eq) in water and slowly adding concentrated sulfuric acid. Caution: The preparation of Jones reagent is highly exothermic and should be performed with extreme care in a fume hood.

  • Slowly add the Jones reagent dropwise to the stirred solution of this compound, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidant by the slow addition of isopropyl alcohol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,3-Diphenylpropanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValue
Typical Yield85-95%
Reaction Time2-4 hours
Purity (after recrystallization)>98%
Synthesis of 3,3-Diphenylpropanoyl Chloride

This protocol describes the conversion of 3,3-Diphenylpropanoic acid to the corresponding acid chloride using thionyl chloride.

Reaction Scheme:

Materials:

  • 3,3-Diphenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, add 3,3-Diphenylpropanoic acid (1.0 eq).

  • Add anhydrous dichloromethane followed by a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3,3-Diphenylpropanoyl chloride is often used in the next step without further purification.

Quantitative Data:

ParameterValue
Typical Yield>95% (crude)
Reaction Time2-3 hours
Cobalt-Catalyzed Hydroformylation of 1,1-Diphenylethylene (A Model Substrate)

This compound can undergo dehydration to form 1,1-diphenylethylene, which can then be subjected to hydroformylation. This protocol provides a general procedure for the hydroformylation of a structurally related alkene.

Reaction Scheme:

Materials:

  • 1,1-Diphenylethylene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous toluene

  • Synthesis gas (CO/H₂, typically 1:1 ratio)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with 1,1-Diphenylethylene (1.0 eq) and dicobalt octacarbonyl (0.01-0.05 eq).

  • Add anhydrous toluene as the solvent.

  • Seal the autoclave and purge several times with nitrogen gas, followed by purging with synthesis gas.

  • Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 80-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 12-24 hours.

  • Monitor the reaction progress by taking samples (if the setup allows) and analyzing by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • The crude reaction mixture can be filtered through a short plug of silica gel to remove the cobalt catalyst.

  • The solvent is removed under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Quantitative Data (for a model reaction):

ParameterValue
Typical Yield60-80%
Reaction Time12-24 hours
Catalyst Loading1-5 mol%
Pressure80-100 bar
Temperature110-130 °C

Application in Drug Development: Synthesis of Prostacyclin Mimetics

Prostacyclin (PGI₂) is a potent vasodilator and inhibitor of platelet aggregation. Its signaling pathway is a key target for the treatment of pulmonary arterial hypertension.[1][2] Synthetic analogs of prostacyclin are therefore of significant therapeutic interest. The 3,3-diphenylpropyl scaffold can be envisioned as a core component of non-prostanoid prostacyclin mimetics.

Proposed Synthetic Workflow for a Diphenyl-Containing Prostacyclin Mimetic

This workflow illustrates a hypothetical pathway to a prostacyclin mimetic incorporating the 3,3-diphenylpropyl moiety, starting from this compound.

G A This compound B Oxidation A->B C 3,3-Diphenylpropanoic Acid B->C D Amide Coupling C->D F Diphenyl-Amide Intermediate D->F E Functionalized Amine E->D G Further Elaboration F->G H Prostacyclin Mimetic G->H

Caption: Proposed synthetic workflow for a prostacyclin mimetic.

Prostacyclin Signaling Pathway

Prostacyclin and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[3][4] This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5] Elevated cAMP levels lead to the activation of protein kinase A (PKA), resulting in the phosphorylation of various downstream targets that ultimately cause vasodilation and inhibit platelet aggregation.

G cluster_0 Cell Membrane cluster_1 Cytosol PGI2 Prostacyclin (PGI₂) or Mimetic IPR IP Receptor PGI2->IPR Binds AC Adenylyl Cyclase IPR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet Inhibition of Platelet Aggregation PKA->Platelet Leads to

Caption: Simplified prostacyclin signaling pathway.

References

Application Notes and Protocols for the Preparation of N-methyl-3,3-diphenylpropylamine from 3,3-Diphenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3,3-diphenylpropylamine is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to Lercanidipine, a calcium channel blocker used in the treatment of hypertension.[1] This document provides detailed application notes and experimental protocols for the preparation of N-methyl-3,3-diphenylpropylamine from derivatives of 3,3-diphenylpropanol. Three primary synthetic routes are presented, each commencing with the common precursor this compound. These routes involve: (A) Conversion to a tosylate followed by nucleophilic substitution with methylamine; (B) Oxidation to the corresponding aldehyde followed by reductive amination; and (C) Oxidation to the carboxylic acid, subsequent amidation, and reduction. This document offers a comparative analysis of these methods, complete with detailed experimental procedures, tabulated data, and workflow visualizations to aid researchers in selecting and executing the optimal synthetic strategy.

Introduction

The synthesis of N-methyl-3,3-diphenylpropylamine is of significant interest in medicinal chemistry and process development. The strategic selection of a synthetic route from readily available starting materials is crucial for efficiency, scalability, and cost-effectiveness. This compound serves as an excellent starting point, allowing for multiple synthetic pathways to the target amine. These application notes are designed to provide researchers with a comprehensive guide to these synthetic transformations, enabling the production of N-methyl-3,3-diphenylpropylamine for further research and development.

Synthetic Pathways

Three distinct synthetic pathways starting from this compound are detailed below. Each pathway offers different advantages and challenges in terms of reaction conditions, reagent toxicity, and overall yield.

Route A: Via Tosylation and Nucleophilic Substitution

This route involves the activation of the primary alcohol in this compound as a tosylate, a good leaving group, followed by a direct nucleophilic substitution with methylamine.

digraph "Route_A" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3,3-Diphenylpropyl_tosylate" [fillcolor="#FBBC05", fontcolor="#202124"]; "N-methyl-3,3-diphenylpropylamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "3,3-Diphenylpropyl_tosylate" [label=" TsCl, Pyridine "]; "3,3-Diphenylpropyl_tosylate" -> "N-methyl-3,3-diphenylpropylamine" [label=" CH3NH2 "]; }

Caption: Route A: Synthesis via Tosylation and Amination.

Route B: Via Oxidation and Reductive Amination

This pathway proceeds through the oxidation of this compound to the intermediate 3,3-diphenylpropanal. The aldehyde is then converted to the target amine via a one-pot reductive amination with methylamine.

digraph "Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3,3-Diphenylpropanal" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N-methyl-3,3-diphenylpropylamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "3,3-Diphenylpropanal" [label=" Swern Oxidation "]; "3,3-Diphenylpropanal" -> "N-methyl-3,3-diphenylpropylamine" [label=" CH3NH2, NaBH(OAc)3 "]; }

Caption: Route B: Synthesis via Oxidation and Reductive Amination.

Route C: Via Carboxylic Acid and Amide Reduction

In this route, this compound is first oxidized to 3,3-diphenylpropanoic acid. The carboxylic acid is then coupled with methylamine to form the corresponding N-methylamide, which is subsequently reduced to yield the final product.

digraph "Route_C" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3,3-Diphenylpropanoic_acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "N-methyl-3,3-diphenylpropanamide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N-methyl-3,3-diphenylpropylamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "3,3-Diphenylpropanoic_acid" [label=" Jones Oxidation "]; "3,3-Diphenylpropanoic_acid" -> "N-methyl-3,3-diphenylpropanamide" [label=" SOCl2, then CH3NH2 "]; "N-methyl-3,3-diphenylpropanamide" -> "N-methyl-3,3-diphenylpropylamine" [label=" LiAlH4 "]; }

Caption: Route C: Synthesis via Carboxylic Acid Intermediate.

Data Presentation

The following table summarizes the key reaction parameters for each synthetic route, allowing for a direct comparison of the methodologies.

Route Step Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
A TosylationTsCl, PyridineDichloromethane0 to RT4-690-95
AminationMethylamine (solution)THF/EthanolRT to 5012-2470-80
B OxidationOxalyl chloride, DMSO, Et₃NDichloromethane-78 to RT2-385-95
Reductive AminationMethylamine, NaBH(OAc)₃Dichloromethane0 to RT2-480-90
C OxidationCrO₃, H₂SO₄, AcetoneAcetone0 to RT1-385-95
AmidationSOCl₂, MethylamineDichloromethane0 to RT2-390-95
ReductionLiAlH₄THF0 to Reflux4-680-90

Experimental Protocols

Route A: Via Tosylation and Nucleophilic Substitution

Step 1: Synthesis of 3,3-Diphenylpropyl tosylate

  • Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,3-diphenylpropyl tosylate.

Step 2: Synthesis of N-methyl-3,3-diphenylpropylamine

  • Materials: 3,3-Diphenylpropyl tosylate, Methylamine (e.g., 40% in water or 2M in THF), Tetrahydrofuran (THF) or Ethanol.

  • Procedure:

    • Dissolve 3,3-diphenylpropyl tosylate (1.0 eq) in THF or ethanol in a sealed reaction vessel.

    • Add an excess of methylamine solution (5-10 eq).

    • Heat the mixture to 50 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain N-methyl-3,3-diphenylpropylamine.

Route B: Via Oxidation and Reductive Amination

Step 1: Synthesis of 3,3-Diphenylpropanal

  • Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Triethylamine (Et₃N), this compound.

  • Procedure: (Swern Oxidation)

    • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude 3,3-diphenylpropanal, which can be used in the next step without further purification.

Step 2: Synthesis of N-methyl-3,3-diphenylpropylamine

  • Materials: 3,3-Diphenylpropanal, Methylamine hydrochloride, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic acid, Saturated NaHCO₃ solution.

  • Procedure:

    • Dissolve 3,3-diphenylpropanal (1.0 eq) and methylamine hydrochloride (1.5 eq) in anhydrous DCM.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Route C: Via Carboxylic Acid and Amide Reduction

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

  • Materials: this compound, Jones reagent (CrO₃, H₂SO₄, water), Acetone, Isopropanol.

  • Procedure: (Jones Oxidation)

    • Dissolve this compound (1.0 eq) in acetone and cool to 0 °C.

    • Slowly add Jones reagent dropwise until the orange color persists.

    • Stir at room temperature for 1-3 hours.

    • Quench the reaction with isopropanol.

    • Remove the acetone under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3,3-diphenylpropanoic acid.

Step 2: Synthesis of N-methyl-3,3-diphenylpropanamide

  • Materials: 3,3-Diphenylpropanoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Methylamine hydrochloride, Triethylamine.

  • Procedure:

    • To a solution of 3,3-diphenylpropanoic acid (1.0 eq) in DCM, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Reflux the mixture for 1-2 hours.

    • Cool to room temperature and remove the excess SOCl₂ under reduced pressure.

    • Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of methylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq) in DCM.

    • Slowly add the acid chloride solution to the methylamine solution.

    • Stir at room temperature for 1-2 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the amide.

Step 3: Synthesis of N-methyl-3,3-diphenylpropylamine

  • Materials: N-methyl-3,3-diphenylpropanamide, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of N-methyl-3,3-diphenylpropanamide (1.0 eq) in THF.

    • Allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool to 0 °C and quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography to afford N-methyl-3,3-diphenylpropylamine.

Conclusion

The preparation of N-methyl-3,3-diphenylpropylamine from this compound derivatives can be accomplished through several viable synthetic routes. The choice of method will depend on the specific requirements of the researcher, including available reagents, desired scale, and tolerance for hazardous materials. Route B, involving Swern oxidation followed by reductive amination, is often favored for its mild conditions and high yields. Route A provides a more direct approach but may require higher temperatures for the amination step. Route C is a classic multi-step synthesis that is robust but involves the use of strong oxidizing and reducing agents. The protocols and data provided herein serve as a comprehensive guide for the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols: 3,3-Diphenylpropanol and Its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,3-Diphenylpropanol and its structurally related derivatives represent a versatile scaffold in medicinal chemistry. While this compound itself is primarily utilized as a synthetic intermediate, its derivatives have exhibited a range of biological activities, including antimicrobial, anthelmintic, and anticancer properties. This document provides an overview of the applications of this chemical motif, with detailed protocols for the synthesis and biological evaluation of key derivatives.

Synthetic Applications

This compound serves as a key building block for the synthesis of more complex molecules. A primary application is in the preparation of 3,3-diphenylpropanoic acid and its subsequent amide and ester derivatives.

1.1. Synthesis of 3,3-Diphenylpropanamide Derivatives

A common synthetic route to 3,3-diphenylpropanamide derivatives involves the conversion of 3,3-diphenylpropanoic acid to its corresponding acyl chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of 3,3-Diphenyl Propanoyl Chloride

This protocol describes the synthesis of the key intermediate, 3,3-diphenyl propanoyl chloride, from 3,3-diphenylpropanoic acid.

Materials:

  • 3,3-diphenylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, benzene)

  • Rotary evaporator

  • Reaction flask with reflux condenser and gas trap

Procedure:

  • In a round-bottom flask, dissolve 3,3-diphenylpropanoic acid in an excess of thionyl chloride or an anhydrous solvent followed by the addition of oxalyl chloride.

  • The reaction mixture is stirred at room temperature or gently refluxed for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, the excess thionyl chloride or oxalyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

  • The resulting crude 3,3-diphenyl propanoyl chloride, a pale yellow oil or low melting solid, can be used in the next step without further purification.

Experimental Protocol: Synthesis of 3,3-Diphenylpropanamide Derivatives

This protocol outlines the general procedure for the amidation of 3,3-diphenyl propanoyl chloride.

Materials:

  • 3,3-Diphenyl propanoyl chloride

  • Primary or secondary amine of choice

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Stirring apparatus

  • Standard work-up and purification reagents (e.g., water, brine, drying agent, silica gel for chromatography)

Procedure:

  • Dissolve the desired primary or secondary amine and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3,3-diphenyl propanoyl chloride (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 3,3-diphenylpropanamide derivative.

Workflow for the Synthesis of 3,3-Diphenylpropanamide Derivatives

G A 3,3-Diphenylpropanoic Acid B Reaction with Thionyl/Oxalyl Chloride A->B C 3,3-Diphenyl Propanoyl Chloride B->C D Amidation with Primary/Secondary Amine C->D E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G Pure 3,3-Diphenylpropanamide Derivative F->G

Caption: Synthetic workflow for 3,3-diphenylpropanamide derivatives.

Biological Applications and Protocols

Derivatives of the this compound scaffold have shown promise in various therapeutic areas.

2.1. Antimicrobial and Anthelmintic Activity of 3,3-Diphenylpropanamide Derivatives

A novel series of substituted 3,3-diphenyl propanamide derivatives have been synthesized and evaluated for their anthelmintic, antibacterial, and antifungal activities.[1]

Data Presentation

Table 1: Antibacterial Activity of 3,3-Diphenylpropanamide Derivatives (Zone of Inhibition in mm) [1]

CompoundR-groupE. coliP. aeruginosaS. aureusB. subtilis
IV 4-chlorophenyl18171516
VII L-Leucine19181717
VIII L-Phenylalanine18191618
Ciprofloxacin -25242627

Table 2: Antifungal Activity of 3,3-Diphenylpropanamide Derivatives (Zone of Inhibition in mm) [1]

CompoundR-groupC. albicansA. niger
IV 4-chlorophenyl1716
VII L-Leucine1818
VIII L-Phenylalanine1917
Griseofulvin -2423

Table 3: Anthelmintic Activity of 3,3-Diphenylpropanamide Derivatives (Time in minutes) [1]

CompoundR-groupConcentration (mg/mL)Paralysis Time (min)Death Time (min)
VII L-Leucine502545
1001835
VIII L-Phenylalanine502240
1001530
Albendazole -503055
1002548

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Cup Plate Method) [1]

This protocol describes the determination of the zone of inhibition for antibacterial and antifungal activity.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial and fungal strains

  • Test compounds and standard antibiotics/antifungals (e.g., Ciprofloxacin, Griseofulvin)

  • Solvent (e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum of the test organism and evenly spread it over the surface of the solidified agar.

  • Using a sterile cork borer, create wells (cups) of 6 mm diameter in the agar.

  • Prepare solutions of the test compounds and standard drugs at a specified concentration (e.g., 50 µg/mL) in a suitable solvent.

  • Add a fixed volume (e.g., 100 µL) of the test compound solutions and standards into separate wells. A well with the solvent alone serves as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

2.2. Anticancer Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

Derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one, which share a structural relationship with this compound, have demonstrated significant cytotoxic effects against human breast cancer cell lines.[2]

Data Presentation

Table 4: Cytotoxic Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives against MCF-7 Cells [2]

CompoundR1R2IC₅₀ (µM)
4a H4-(2-morpholinoethoxy)0.8 ± 0.09
4b H4-(2-(piperidin-1-yl)ethoxy)0.9 ± 0.11
4h 4-OCH₃3-(2-morpholinoethoxy)0.7 ± 0.08
Tamoxifen --1.2 ± 0.15

Experimental Protocol: MTT Assay for Cytotoxicity [2]

This protocol details the procedure for assessing the in vitro cytotoxicity of compounds on cancer cell lines.

Materials:

  • MCF-7 human breast cancer cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Mechanism of Action: Estrogen Receptor Blockade

The structural similarity of some 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives to the selective estrogen receptor modulator (SERM) tamoxifen suggests a potential mechanism of action involving the blockade of the estrogen receptor (ER) signaling pathway in ER-positive breast cancer cells like MCF-7.[3]

Estrogen Receptor Signaling Pathway

Estrogen (E2) promotes the proliferation of ER-positive breast cancer cells through both genomic and non-genomic pathways.[4][5] In the classical genomic pathway, estrogen binds to the estrogen receptor (ERα or ERβ) in the nucleus, leading to receptor dimerization and binding to Estrogen Response Elements (EREs) on DNA, which in turn activates the transcription of genes involved in cell proliferation.[6][7][8] Non-genomic pathways involve membrane-associated ERs that can rapidly activate kinase cascades such as the MAPK/ERK and PI3K/Akt pathways.[4][5]

Tamoxifen and potentially similar compounds act as antagonists by competitively binding to the estrogen receptor.[9] This binding prevents the recruitment of co-activators necessary for gene transcription, thereby inhibiting the proliferative effects of estrogen.[9][10]

Proposed Signaling Pathway for Anticancer Derivatives

G cluster_1 Cytoplasm/Nucleus cluster_2 Nuclear Events Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Activates Derivative Anticancer Derivative Derivative->ER Blocks Apoptosis Inhibition of Proliferation ERE Estrogen Response Element (ERE) ER->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: Proposed mechanism of action via estrogen receptor blockade.

References

Application Note and Protocol for the Purification of 3,3-Diphenylpropanol by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 3,3-Diphenylpropanol using flash column chromatography. The methodology is designed to be a robust and efficient procedure for obtaining high-purity this compound, a valuable intermediate in the synthesis of various organic compounds. The protocol outlines the preparation of the crude sample, the packing of the chromatography column, the elution process, and the analysis of the resulting fractions.

Introduction

This compound is a key building block in organic synthesis. Its purification is a critical step to ensure the quality and yield of subsequent reactions. Flash column chromatography is a widely used technique for the rapid and effective purification of organic compounds.[1] This method utilizes a stationary phase, typically silica gel, and a mobile phase, a solvent system of appropriate polarity, to separate the desired compound from impurities.[2][3] The choice of solvent system is crucial for achieving optimal separation and can be guided by thin-layer chromatography (TLC) analysis.[2][3]

Experimental Protocol

This protocol details the purification of this compound on a laboratory scale using flash column chromatography with silica gel as the stationary phase.

2.1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (60 Å, 230-400 mesh)

    • Hexane (or Heptane), HPLC grade

    • Ethyl acetate, HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Anhydrous sodium sulfate

  • Equipment:

    • Glass chromatography column

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel coated)

    • UV lamp (254 nm)

    • Collection tubes or flasks

    • Beakers and Erlenmeyer flasks

    • Pipettes

2.2. Pre-purification Analysis (TLC)

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent system polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

2.3. Column Preparation (Wet Packing Method)

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing of the silica gel.

  • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

2.4. Sample Loading

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal volume of dichloromethane or the mobile phase.[1]

  • Carefully apply the sample solution to the top of the silica gel column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Gently add a small amount of the mobile phase and again drain to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded onto the column in a narrow band.

2.5. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Apply gentle air pressure to the top of the column to initiate the flow of the mobile phase through the column.

  • Maintain a steady flow rate (e.g., 5-10 mL/min).

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Once the desired compound has been eluted, the polarity of the mobile phase can be increased to elute any remaining, more polar impurities.

2.6. Post-purification Analysis

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or melting point determination. An HPLC method using a reverse-phase column with a mobile phase of acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) can be employed for purity analysis.[4]

Data Presentation

The following table summarizes the key parameters and expected results for the purification of 1.0 g of crude this compound.

ParameterValue
Chromatography Mode Normal Phase Flash Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 40 mm (ID) x 300 mm (L)
Crude Sample Load 1.0 g
Mobile Phase 9:1 Hexane:Ethyl Acetate (v/v)
Flow Rate 8 mL/min
Fraction Size 15 mL
Detection Method TLC with UV visualization (254 nm)
Expected Yield 85-95%
Expected Purity >98% (by HPLC)

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Isolation crude_sample Crude this compound dissolve_sample Dissolve in minimal DCM crude_sample->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Hexane:EtOAc load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Compound does not move from the baseline: The mobile phase is not polar enough. Gradually increase the proportion of ethyl acetate.

  • Compound runs with the solvent front: The mobile phase is too polar. Decrease the proportion of ethyl acetate.

  • Poor separation of spots: The sample may have been loaded in too large a volume of solvent, or the column may not be packed properly. Ensure the sample is concentrated and the column is packed evenly.

  • Streaking of spots on TLC: The compound may be acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the separation. For very polar compounds, alternative techniques like reverse-phase or hydrophilic interaction liquid chromatography (HILIC) might be considered.[5]

References

Application Notes and Protocols for the Quantitative Analysis of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,3-Diphenylpropanol in various sample matrices. The protocols described herein are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers and professionals in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

Principle:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using an ultraviolet (UV) detector.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v).[1] For improved peak shape and resolution, a small amount of acid, such as 0.1% phosphoric acid, can be added to the mobile phase.[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve an expected this compound concentration within the calibration range. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2] The final solution should be filtered through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Expected Performance):

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography (GC) Method

Principle:

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For this compound, which is a semi-volatile compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable analytical method. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Autosampler

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes

      • Ramp to 280°C at 15°C/min

      • Hold at 280°C for 5 minutes

    • Detector Temperature (FID): 300°C

    • MS Conditions (if applicable):

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 280°C

      • Scan Range: 50-400 m/z

  • Sample Preparation:

    • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Dissolve the sample in the chosen solvent to an expected concentration within the calibration range. For complex matrices, liquid-liquid extraction or solid-phase extraction may be required.[4] The solution should be filtered before injection.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area (FID) or the area of a characteristic ion (MS) against the concentration of the standards.

    • Quantify this compound in the samples using the calibration curve.

Quantitative Data Summary (Expected Performance):

ParameterExpected Value (GC-FID)Expected Value (GC-MS)
Linearity (R²)> 0.998[5]> 0.999[4]
Limit of Detection (LOD)1 µg/mL[6]0.1 µg/mL
Limit of Quantification (LOQ)3 µg/mL[6]0.3 µg/mL
Accuracy (% Recovery)95 - 105%90 - 110%[5]
Precision (% RSD)< 5%< 10%[5]

UV-Vis Spectrophotometry Method

Principle:

UV-Vis spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. The concentration of an analyte is determined by applying the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This method is simpler and faster than chromatographic techniques but may be less specific if other components in the sample absorb at the same wavelength.

Experimental Protocol:

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam recommended)

    • Quartz cuvettes (1 cm path length)

  • Methodology:

    • Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., Ethanol or Methanol). Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a series of standard solutions of known concentrations.

    • Sample Preparation: Dissolve the sample in the same solvent used for the standards to obtain a concentration that falls within the linear range of the calibration curve. Filtration may be necessary for turbid solutions.

    • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Quantitative Data Summary (Expected Performance):

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start: Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Start->Dissolve Cleanup Sample Cleanup (SPE/LLE) (if necessary) Dissolve->Cleanup Filter Filter (0.45 µm) Cleanup->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for HPLC quantification of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Start: Weigh Sample/Standard Dissolve Dissolve in Organic Solvent Start->Dissolve Cleanup Sample Cleanup (LLE/SPE) (if necessary) Dissolve->Cleanup Filter Filter (if necessary) Cleanup->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect FID or MS Detection Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC quantification of this compound.

References

Application Notes and Protocols for 3,3-Diphenylpropanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3-Diphenylpropanol as a reference standard in analytical methodologies, particularly for chromatography-based assays. Detailed protocols and validation data are presented to guide researchers in its effective implementation.

Introduction

This compound is a stable, high-purity chemical compound suitable for use as a reference standard in various analytical applications. Its distinct chemical structure and properties make it a valuable tool for the quantification of active pharmaceutical ingredients (APIs) and their related substances, especially in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a reference standard, it provides a benchmark for ensuring the accuracy, precision, and consistency of analytical results, which is critical in research, quality control, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling and application.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 20017-67-8[2]
Molecular Formula C₁₅H₁₆O[3]
Molecular Weight 212.29 g/mol [3]
Appearance Colorless to pale yellow oil or solid[2]
Melting Point 20-22 °C[2]
Boiling Point 185 °C @ 10 mmHg[2]
Solubility Soluble in methanol, ethanol, acetonitrile, and other organic solvents.

Applications in Analytical Methods

This compound can be employed in several analytical contexts:

  • External Standard: For the direct quantification of an analyte by comparing its response to a calibration curve generated from known concentrations of this compound.

  • Internal Standard: To compensate for variations in sample preparation and instrument response, thereby improving the precision and accuracy of quantitative analysis.

  • System Suitability Standard: To verify the performance of an analytical system before and during sample analysis.

Experimental Protocols

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[4]

Objective: To provide a validated HPLC method for the separation and quantification of this compound.

Chromatographic Conditions:

ParameterSpecification
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (further details would be method-specific)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

Prepare the sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration that falls within the calibration range of the working standard solutions.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform six replicate injections of a mid-range working standard solution to check for system suitability.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

The following table summarizes typical validation parameters and acceptance criteria for an HPLC method utilizing this compound as a reference standard.[5][6]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Precision (%RSD for replicate injections) ≤ 2.0%0.8%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte.Pass

Use as an Internal Standard in Gas Chromatography (GC)

While specific applications of this compound as a GC internal standard are not widely published, its properties make it a suitable candidate for the analysis of various analytes. Propanol and its derivatives are commonly used as internal standards in GC analysis.

Protocol for Using this compound as a GC Internal Standard:

Objective: To quantify a target analyte in a sample matrix using this compound as an internal standard to correct for injection volume variability and matrix effects.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Preparation of Solutions:

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analyte and a constant concentration of the this compound internal standard.

  • Sample Preparation: To a known amount of the sample, add a precise volume of the internal standard stock solution to achieve the same final concentration of the internal standard as in the calibration standards.

GC Conditions (Example):

ParameterSpecification
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Temperature 300 °C (FID) or MS transfer line at 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min

Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analyte in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualizations

G cluster_0 Preparation of Standard Solutions cluster_1 HPLC Analysis Workflow RefStd This compound Reference Standard StockSol Stock Standard Solution (1000 µg/mL in Methanol) RefStd->StockSol Weigh & Dissolve WorkSol Working Standard Solutions (1-100 µg/mL in Mobile Phase) StockSol->WorkSol Dilute HPLC HPLC System Blank Blank Injection HPLC->Blank SysSuit System Suitability (6 Replicate Injections) Blank->SysSuit CalCurve Calibration Curve (Working Standards) SysSuit->CalCurve Sample Sample Injection CalCurve->Sample Results Results Sample->Results

Caption: Workflow for the preparation of standard solutions and HPLC analysis.

G start Start: Method Validation linearity Linearity & Range start->linearity precision Precision (Repeatability & Intermediate) start->precision accuracy Accuracy (% Recovery) start->accuracy specificity Specificity start->specificity lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness pass Method Validated linearity->pass precision->pass accuracy->pass specificity->pass lod_loq->pass robustness->pass

Caption: Key parameters for analytical method validation.

Certificate of Analysis (Example Data)

A Certificate of Analysis for a reference standard provides critical information about its identity, purity, and characterization. Below is an example of the data that would be included.

TestMethodSpecificationResult
Identification IR, ¹H-NMR, MSConforms to structureConforms
Purity (by HPLC) HPLC-UV (210 nm)≥ 99.5%99.8%
Purity (by GC) GC-FID≥ 99.5%99.7%
Loss on Drying TGA≤ 0.5%0.1%
Residue on Ignition USP <281>≤ 0.1%< 0.05%
Residual Solvents GC-HSMeets USP <467> requirementsPass

Conclusion

This compound is a well-characterized compound that serves as a reliable reference standard for a variety of analytical applications in the pharmaceutical industry. Its stability and high purity make it suitable for use in method development, validation, and routine quality control testing. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to incorporate this compound into their analytical workflows, contributing to the generation of accurate and reproducible results.

References

Safe handling and storage procedures for 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3,3-Diphenylpropanol

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of this compound (CAS No: 20017-67-8). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The protocols outlined below are based on available safety data sheets and general laboratory safety guidelines. This guide includes information on physical and chemical properties, hazard identification, personal protective equipment, handling and storage procedures, and emergency protocols.

Introduction

This compound is a chemical compound used in various research and development applications, including the preparation of prostacyclin (PGI2) agonists.[1] Due to its chemical nature, proper handling and storage are crucial to minimize risks and ensure the safety of laboratory personnel. This document outlines the necessary procedures for the safe use of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₆O[1][2]
Molecular Weight 212.29 g/mol [1][2]
Appearance Colorless Oil[1]
Melting Point 20-22 °C[1][3]
Boiling Point 185 °C at 10 mm Hg[1][3]
Density 1.067 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.584[1][3]
Flash Point >230 °F (>110 °C)[1][3]
Solubility Slightly soluble in Acetonitrile and Chloroform[1]

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed

Source:[2]

Signal Word: Warning

Pictogram:

&#9888;&#65039;

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Not required under normal use conditions with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.

Safe Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Locate the nearest safety shower and eyewash station before starting work.

    • Have a copy of the Safety Data Sheet (SDS) readily available.[4]

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[4]

    • Do not ingest or inhale the substance.[4]

    • Use appropriate tools (e.g., spatula, pipette) to handle the chemical to avoid direct contact.

    • Wash hands thoroughly after handling.[4]

  • Post-Handling:

    • Clean the work area and any equipment used.

    • Properly dispose of any contaminated materials according to institutional and local regulations.

    • Remove and properly store or dispose of PPE.

Storage Protocol
  • Container:

    • Keep the container tightly closed when not in use.

    • Ensure the container is properly labeled with the chemical name and hazard information.

  • Storage Conditions:

    • Store in a dry, cool, and well-ventilated place.[5]

    • The recommended storage temperature is room temperature, sealed in a dry environment.[1][3]

    • Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[4] Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get immediate medical attention.[5]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly.

Visualizations

Safe Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage 4. Storage cluster_emergency Emergency cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_chem Handle Chemical in Fume Hood prep_area->handle_chem post_clean Clean Work Area & Equipment handle_chem->post_clean spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure post_dispose Dispose of Waste post_clean->post_dispose post_ppe Remove PPE post_dispose->post_ppe store_chem Store in Designated Area post_ppe->store_chem spill_contain Contain Spill spill->spill_contain exposure_first_aid Administer First Aid exposure->exposure_first_aid spill_clean Clean & Decontaminate spill_contain->spill_clean spill_report Report Incident spill_clean->spill_report exposure_medical Seek Medical Attention exposure_first_aid->exposure_medical exposure_report Report Incident exposure_medical->exposure_report

Caption: Workflow for the safe handling of this compound.

Emergency Decision Tree

This diagram provides a logical flow for actions to be taken in the event of an emergency involving this compound.

G start Emergency Event is_spill Is it a spill? start->is_spill is_exposure Is it personal exposure? is_spill->is_exposure No spill_small Small & Contained Spill? is_spill->spill_small Yes exposure_type Type of Exposure? is_exposure->exposure_type Yes spill_large Evacuate Area & Alert Supervisor spill_small->spill_large No spill_clean Contain & Clean with Spill Kit spill_small->spill_clean Yes skin_contact Skin/Eye Contact exposure_type->skin_contact Skin/Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion flush_area Flush with Water for 15 min skin_contact->flush_area fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Medical Attention flush_area->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for emergency response to incidents.

References

Material Safety Data Sheet (MSDS) Information for 3,3-Diphenylpropanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed material safety data, application notes, and experimental protocols for 3,3-Diphenylpropanol. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and effective utilization of this compound in a laboratory setting.

Material Safety Data

The following tables summarize the key safety and property data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 20017-67-8[1]
Molecular Formula C₁₅H₁₆O[1]
Molecular Weight 212.29 g/mol [1]
Appearance Colorless Oil[2]
Melting Point 20-22 °C[2]
Boiling Point 185 °C at 10 mm Hg[2]
Density 1.067 g/mL at 25 °C[2]
Refractive Index n20/D 1.584[2]
Flash Point >230 °F (>110 °C)[2]
Solubility Slightly soluble in acetonitrile and chloroform.[2]
Storage Temperature Room Temperature, sealed in a dry environment.[2]

Table 2: Hazard Identification and Safety Precautions

HazardDescriptionGHS PictogramPrecautionary StatementsReference
Acute Toxicity (Oral) Toxic if swallowed.DangerP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
Serious Eye Damage Causes serious eye damage.DangerP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Hazardous to the Aquatic Environment May cause long-lasting harmful effects to aquatic life.No PictogramP273: Avoid release to the environment.[2]

Application Notes

This compound is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural features, including the hydroxyl group and the diphenyl moiety, make it a versatile building block.

  • Intermediate in the Synthesis of Prostacyclin (PGI₂) Agonists: this compound has been utilized in the preparation of novel and potent prostacyclin (PGI₂) agonists. PGI₂ is a member of the eicosanoid family and is a potent vasodilator and inhibitor of platelet aggregation.[3] Agonists of the prostacyclin receptor (IP receptor) are clinically used in the treatment of pulmonary arterial hypertension.[3] The diphenylpropyl scaffold can be incorporated into the structure of PGI₂ analogs to modulate their potency, selectivity, and pharmacokinetic properties.

  • Substrate in Catalytic Reactions: 3,3-Diphenyl-1-propanol can undergo cobalt-catalyzed hydroformylation to yield the corresponding aldehyde, 3,3-diphenylpropanal, and 1,1-diphenylethylene.[4] Hydroformylation, also known as the oxo process, is a fundamental industrial process for the production of aldehydes from alkenes. The resulting aldehydes are versatile intermediates that can be converted into a wide range of other functional groups.

  • Precursor for Biologically Active Derivatives: The core structure of this compound is found in various compounds with demonstrated biological activity. For instance, derivatives of the corresponding amine, 3,3-diphenylpropylamine, have been investigated for cardiovascular effects.[5] Furthermore, amide derivatives of 3,3-diphenylpropanoic acid have shown potential anthelmintic, antibacterial, and antifungal activities.

Experimental Protocols

3.1. Contextual Application: Prostacyclin (PGI₂) Receptor Signaling Pathway

As this compound is a precursor for PGI₂ agonists, understanding the target signaling pathway is crucial for drug development professionals. PGI₂ and its analogs exert their effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3][6]

Experimental Workflow for Assessing PGI₂ Agonist Activity:

A common method to assess the activity of newly synthesized PGI₂ agonists is to measure the downstream signaling events following receptor activation, such as the increase in intracellular cyclic AMP (cAMP).

  • Cell Culture: Human pulmonary artery smooth muscle cells (HPASMCs) are cultured in appropriate media until they reach a suitable confluency for the assay.

  • Compound Treatment: The synthesized PGI₂ agonists, derived from precursors like this compound, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture media. The cells are then treated with these compounds for a specific incubation period.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP enzyme immunoassay (EIA) kit.

  • Data Analysis: The results are typically plotted as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of the compounds, which is a measure of their potency.

PGI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGI2 Prostacyclin (PGI₂) or Agonist IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Vasodilation Leads to

3.2. General Protocol for Cobalt-Catalyzed Hydroformylation of an Alkenol

Materials:

  • Alkene substrate (e.g., 1-octene as a model)

  • Dicobalt octacarbonyl (Co₂(CO)₈) as the catalyst precursor

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Solvent (e.g., toluene or hexane)

  • Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

Procedure:

  • The autoclave is charged with the alkene substrate and the solvent.

  • The catalyst precursor, Co₂(CO)₈, is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • The reactor is sealed and purged several times with syngas to remove any air.

  • The reactor is pressurized with syngas to the desired pressure (e.g., 100-200 atm).

  • The mixture is heated to the reaction temperature (e.g., 110-150 °C) with vigorous stirring.

  • The reaction is monitored by the uptake of syngas.

  • After the reaction is complete (typically several hours), the reactor is cooled to room temperature and the excess pressure is carefully vented in a fume hood.

  • The reaction mixture is collected, and the product aldehyde is isolated and purified, for example, by distillation or chromatography.

Safety Precautions:

  • This reaction must be carried out in a well-ventilated fume hood due to the use of toxic and flammable gases (carbon monoxide and hydrogen).

  • A high-pressure autoclave must be used, and the operator must be trained in its use.

  • Dicobalt octacarbonyl is toxic and should be handled with care.

Hydroformylation_Workflow start Start reactor_prep Prepare Autoclave: Add Alkene, Solvent, and Co₂(CO)₈ Catalyst start->reactor_prep seal_purge Seal and Purge with Syngas reactor_prep->seal_purge pressurize Pressurize with Syngas (CO/H₂) seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir reaction Monitor Reaction (Gas Uptake) heat_stir->reaction cool_vent Cool and Vent reaction->cool_vent isolate_purify Isolate and Purify Product Aldehyde cool_vent->isolate_purify end End isolate_purify->end

References

Application Notes and Protocols: The Role of 3,3-Diphenylpropanol in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,3-diphenylpropanol in the preparation of crucial pharmaceutical intermediates. The following protocols and data are intended to guide researchers in the development of synthetic routes towards important therapeutic agents, including the antihypertensive drug Lercanidipine and precursors for antimuscarinic and antihistaminic agents.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to 3,3-diphenylpropylamine and its N-substituted derivatives. These amines are key intermediates in the synthesis of a variety of pharmaceuticals. The synthetic strategy typically involves the activation of the hydroxyl group of this compound, most commonly through tosylation, to facilitate nucleophilic substitution by an appropriate amine. This two-step process provides a versatile and efficient route to the desired pharmaceutical intermediates.

Core Synthetic Pathway

The primary synthetic transformation involves a two-step sequence:

  • Tosylation of this compound: The hydroxyl group is converted into a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group.

  • Nucleophilic Substitution: The resulting 3,3-diphenylpropyl tosylate is reacted with a primary or secondary amine to yield the corresponding N-substituted 3,3-diphenylpropylamine.

This pathway is central to the synthesis of intermediates for several commercial drugs.

Application in Pharmaceutical Synthesis

Lercanidipine Intermediate: N-methyl-3,3-diphenylpropylamine

N-methyl-3,3-diphenylpropylamine is a key intermediate in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[1]

Experimental Workflow:

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Amination This compound This compound TsCl_Pyridine TsCl, Pyridine DCM, 0°C to RT This compound->TsCl_Pyridine 3,3-Diphenylpropyl_tosylate 3,3-Diphenylpropyl tosylate TsCl_Pyridine->3,3-Diphenylpropyl_tosylate Methylamine Methylamine (aq.) THF, Reflux 3,3-Diphenylpropyl_tosylate->Methylamine N-methyl-3,3-diphenylpropylamine N-methyl-3,3-diphenylpropylamine Methylamine->N-methyl-3,3-diphenylpropylamine G 3,3-Diphenylpropylamine_Derivative 3,3-Diphenylpropylamine Derivative Coupling_Reaction Coupling Reaction 3,3-Diphenylpropylamine_Derivative->Coupling_Reaction Aromatic_Precursor Functionalized Aromatic Precursor Aromatic_Precursor->Coupling_Reaction Fesoterodine_Intermediate Fesoterodine Intermediate Coupling_Reaction->Fesoterodine_Intermediate Final_Modifications Final Synthetic Modifications Fesoterodine_Intermediate->Final_Modifications Fesoterodine Fesoterodine Final_Modifications->Fesoterodine G Lercanidipine Lercanidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Lercanidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Leads to Vasodilation Vasodilation Intracellular_Ca->Vasodilation Blood_Pressure ↓ Blood Pressure Vasodilation->Blood_Pressure G Fesoterodine Fesoterodine Esterases Esterases Fesoterodine->Esterases Metabolized by 5-HMT 5-Hydroxymethyl tolterodine (Active Metabolite) Esterases->5-HMT M3_Receptor M3 Muscarinic Receptor (Bladder Detrusor Muscle) 5-HMT->M3_Receptor Antagonizes Detrusor_Contraction Detrusor Muscle Contraction M3_Receptor->Detrusor_Contraction Mediates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates OAB_Symptoms ↓ Overactive Bladder Symptoms Detrusor_Contraction->OAB_Symptoms G Terfenadine Terfenadine H1_Receptor Histamine H1 Receptor Terfenadine->H1_Receptor Antagonizes Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Response Mediates Histamine Histamine Histamine->H1_Receptor Activates Symptom_Relief Relief of Allergic Symptoms Allergic_Response->Symptom_Relief

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-Diphenylpropanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • For the Reduction of 3,3-Diphenylpropanoic Acid using a reducing agent like Sodium Borohydride/Iodine or LiAlH₄:

    • Incomplete Reduction: The reducing agent may not be active enough or used in insufficient quantity. Ensure the reducing agent is fresh and used in the correct stoichiometric ratio. For the sodium borohydride/iodine system, the molar ratio of 3,3-diphenylpropanoic acid to sodium borohydride to iodine is crucial and should be optimized (e.g., 1:1.1-1.5:0.5-0.8).[1]

    • Moisture Contamination: Reducing agents like LiAlH₄ are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Even small amounts of water can quench the reagent.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Ensure the reaction is stirred for the recommended duration at the appropriate temperature. For the sodium borohydride/iodine method, a reaction time of 2-4 hours is suggested.[1]

  • For Grignard Synthesis (e.g., from a phenyl Grignard reagent and an appropriate epoxide, or from benzylmagnesium chloride and an appropriate ester):

    • Poor Grignard Reagent Formation: The formation of the Grignard reagent is a critical step. Issues here will directly impact the final yield.

      • Magnesium Inactivity: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Gently crush the magnesium turnings before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.

      • Presence of Water: Grignard reagents are highly reactive with water. All glassware must be flame-dried or oven-dried, and anhydrous solvents (like diethyl ether or THF) must be used.

      • Initiation Failure: Sometimes the Grignard reaction is slow to start. Gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.

    • Side Reactions:

      • Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide to form a homocoupled byproduct (e.g., biphenyl from phenylmagnesium bromide). This can be minimized by slow addition of the halide to the magnesium suspension.

      • Enolization of Carbonyl Substrates: If using a ketone or ester with acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition. Using a less sterically hindered Grignard reagent or a different synthetic route might be necessary.

    • Incorrect Stoichiometry: Ensure the correct molar ratio of the Grignard reagent to the electrophile is used. For reactions with esters to form tertiary alcohols, at least two equivalents of the Grignard reagent are required.[2]

Q2: I am attempting the reduction of 3,3-diphenylpropanoic acid, but the reaction is sluggish or incomplete. What should I check?

A2: When reducing 3,3-diphenylpropanoic acid, consider the following:

  • Choice of Reducing Agent: While sodium borohydride is a milder reducing agent, its combination with iodine generates diborane in situ, which is a more powerful reducing agent capable of reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a stronger, non-selective reducing agent that will also effectively reduce carboxylic acids to primary alcohols.[3][4]

  • Reagent Quality: Ensure the sodium borohydride or LiAlH₄ is fresh and has been stored under anhydrous conditions.

  • Solvent: Anhydrous etheral solvents like diethyl ether or tetrahydrofuran (THF) are typically used for these reductions.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.

Issue 2: Presence of Impurities in the Final Product

Q3: After the workup, my crude product is not pure. What are the likely impurities and how can I remove them?

A3: The nature of impurities will depend on the synthetic method used.

  • From Reduction of 3,3-Diphenylpropanoic Acid:

    • Unreacted Starting Material: If the reduction was incomplete, you will have remaining 3,3-diphenylpropanoic acid. This can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acid and extract it into the aqueous layer.

    • Boron or Aluminum Salts: The workup procedure is crucial for removing inorganic byproducts. Acidic workup followed by aqueous extraction is typically employed.

  • From Grignard Synthesis:

    • Biphenyl (or other Wurtz coupling products): This is a common byproduct when preparing phenylmagnesium bromide. Biphenyl is a non-polar hydrocarbon and can often be removed from the more polar this compound by column chromatography or careful recrystallization.

    • Unreacted Starting Materials: Depending on the specific Grignard route, unreacted carbonyl compounds or halides may be present. These can be removed through appropriate extraction and purification steps.

    • Hydrolysis Product of Grignard Reagent: If the Grignard reagent reacts with trace amounts of water, it will form the corresponding hydrocarbon (e.g., benzene from phenylmagnesium bromide). This is typically volatile and can be removed during solvent evaporation.

Q4: How can I effectively purify the crude this compound?

A4: The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective.[5] The product can be dissolved in a minimum amount of the hot "good" solvent (e.g., ethanol), and then the "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.[6]

  • Column Chromatography: If recrystallization is not effective or if there are multiple impurities with similar polarities, column chromatography is a good alternative.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase can be adjusted to achieve good separation. A common mobile phase for compounds of similar polarity is a hexane/ethyl acetate mixture.[7] Progress can be monitored by TLC.

Frequently Asked Questions (FAQs)

Q5: What are the main synthetic routes to produce this compound?

A5: The two primary synthetic strategies are:

  • Two-step synthesis from cinnamic acid: This involves a Friedel-Crafts type reaction of cinnamic acid with benzene to form 3,3-diphenylpropanoic acid, followed by reduction of the carboxylic acid to the corresponding alcohol.[1]

  • Grignard-based synthesis: This can be approached in a few ways, for instance, by reacting a suitable Grignard reagent with an appropriate electrophile. A plausible route would be the reaction of benzylmagnesium chloride with an ester such as ethyl phenylacetate, which after a double addition and workup would yield the desired product.

Q6: Why are anhydrous conditions so critical for Grignard reactions?

A6: Grignard reagents are potent nucleophiles and very strong bases. They will react readily with any protic substance, including water, alcohols, and even the moisture in the air. This acid-base reaction is much faster than the desired carbon-carbon bond-forming reaction. The reaction with water destroys the Grignard reagent by converting it into an alkane, thus preventing it from reacting with the intended electrophile and significantly reducing the yield of the desired product.

Q7: How can I monitor the progress of my reaction?

A7: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions.

  • Procedure: A small sample of the reaction mixture is spotted onto a TLC plate (silica gel). The plate is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, typically under UV light or by staining.

  • Interpretation: By comparing the spots of the reaction mixture with spots of the starting material(s) and, if available, the product, you can determine if the starting material is being consumed and if the product is being formed. For the reduction of 3,3-diphenylpropanoic acid, a mobile phase of dichloromethane can be used to monitor the disappearance of the starting material.[8]

Q8: My Grignard reaction is difficult to initiate. What can I do?

A8: Difficulty in initiating a Grignard reaction is a common issue. Here are some tips:

  • Activate the Magnesium: As mentioned earlier, crushing the magnesium turnings can help. Adding a small crystal of iodine can also chemically clean the surface of the magnesium.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes initiate the reaction. Be cautious with flammable solvents.

  • Add an Initiator: A small amount of a pre-formed Grignard reagent or a more reactive halide like 1,2-dibromoethane can be added to start the reaction.

  • Sonication: Using an ultrasonic bath can also help to activate the magnesium surface and initiate the reaction.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Two-Step from Cinnamic Acid Cinnamic Acid, BenzeneIonic Liquid (e.g., [bmim]Cl/AlCl₃), Sodium Borohydride/Iodine81-82% (for step 1), 94-97% (for step 2)[1]High overall yield, readily available starting materials.Two-step process, requires handling of ionic liquids.
Grignard with Benzylmagnesium Chloride Benzyl Chloride, Ester (e.g., Ethyl Phenylacetate)Magnesium, Anhydrous Ether/THF~80% (for Grignard formation)[9]One-pot C-C bond formation.Highly sensitive to moisture, potential for Wurtz coupling side products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,3-Diphenylpropanoic Acid [1]

Step 1: Synthesis of 3,3-Diphenylpropanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzene and an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium chloroaluminate, [bmim]Cl/AlCl₃).

  • Heat the mixture to 70-80 °C.

  • Slowly add cinnamic acid in portions over a period of 1 hour.

  • After the addition is complete, reflux the mixture for 2-4 hours.

  • After cooling, add water to the reaction mixture and stir. The ionic liquid will dissolve in the aqueous layer.

  • Separate the organic layer. Remove the unreacted benzene by distillation under reduced pressure.

  • The resulting solid crude product is recrystallized from methanol to yield pure 3,3-diphenylpropanoic acid.

Step 2: Reduction to this compound

  • Dissolve the 3,3-diphenylpropanoic acid in an anhydrous ether solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • At room temperature, add sodium borohydride in portions.

  • After the initial reaction (hydrogen evolution) subsides, slowly add a solution of iodine in the same anhydrous solvent.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Slowly quench the reaction by adding dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with a dilute sodium hydroxide solution and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: General Protocol for Grignard Synthesis of a Tertiary Alcohol from an Ester

Step 1: Preparation of the Grignard Reagent (e.g., Benzylmagnesium Chloride)

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve benzyl chloride in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start, warm gently or add a crystal of iodine.

  • Once the reaction has initiated (observed by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with the Ester

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Dissolve the ester (e.g., ethyl phenylacetate) in anhydrous ether/THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred, cooled Grignard reagent. A molar ratio of at least 2:1 (Grignard:ester) is required.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tertiary alcohol.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_reduction Method 1: Reduction Pathway cluster_grignard Method 2: Grignard Pathway (Conceptual) cinnamic_acid Cinnamic Acid + Benzene propanoic_acid 3,3-Diphenylpropanoic Acid cinnamic_acid->propanoic_acid Friedel-Crafts Alkylation reduction Reduction (e.g., NaBH4/I2) propanoic_acid->reduction product1 This compound reduction->product1 benzyl_halide Benzyl Halide + Mg grignard_reagent Benzylmagnesium Halide benzyl_halide->grignard_reagent grignard_reaction Grignard Reaction (2 equivalents) grignard_reagent->grignard_reaction ester Ester (e.g., Ethyl Phenylacetate) ester->grignard_reaction product2 This compound grignard_reaction->product2

Caption: Synthetic pathways to this compound.

Troubleshooting_Logic start Low Yield of This compound synthesis_method Which synthetic method was used? start->synthesis_method reduction_path Reduction of 3,3-Diphenylpropanoic Acid synthesis_method->reduction_path Reduction grignard_path Grignard Synthesis synthesis_method->grignard_path Grignard check_reduction Check: - Purity/activity of reducing agent - Anhydrous conditions - Reaction time/temperature reduction_path->check_reduction check_grignard Check: - Grignard formation (Mg activation, anhydrous conditions) - Side reactions (Wurtz coupling) - Stoichiometry grignard_path->check_grignard solution_reduction Solution: - Use fresh reagents - Ensure dry setup - Optimize reaction parameters check_reduction->solution_reduction solution_grignard Solution: - Activate Mg, use dry solvents - Slow addition of halide - Use correct molar ratios check_grignard->solution_grignard

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Synthesis of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3,3-Diphenylpropanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: Common impurities can originate from starting materials, intermediates from incomplete reactions, and by-products from side reactions. The most prevalent impurities include unreacted starting materials such as cinnamic acid or 3,3-diphenylpropionic acid, and by-products like 1,1-diphenylethylene. The specific impurities and their levels can vary depending on the synthetic route and reaction conditions employed.

Q2: How can I detect and quantify impurities in my this compound sample?

A2: A variety of modern analytical techniques are available for impurity profiling.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying impurities.[3][5] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is effective for identifying volatile impurities and residual solvents.[5] For structural elucidation of unknown impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[1][4][5]

Q3: What are the typical acceptance criteria for impurity levels in this compound?

A3: The acceptable limits for impurities depend on the intended use of the this compound, particularly for applications in drug development, which are governed by regulatory guidelines from bodies like the International Council for Harmonisation (ICH).[2] Generally, for active pharmaceutical ingredients (APIs), any impurity present at a level of 0.1% or higher should be identified and quantified.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: The final product shows a significant peak corresponding to the starting material (e.g., 3,3-diphenylpropionic acid) in the HPLC analysis.

  • Possible Cause: Incomplete reduction of the carboxylic acid or its ester intermediate.

  • Troubleshooting Steps:

    • Verify Stoichiometry of Reducing Agent: Ensure that a sufficient molar excess of the reducing agent (e.g., sodium borohydride/iodine, lithium aluminum hydride) was used.

    • Check Reaction Time and Temperature: The reduction may require longer reaction times or elevated temperatures to proceed to completion. Consult literature for the specific reducing agent used.

    • Ensure Anhydrous Conditions: If using moisture-sensitive reducing agents like lithium aluminum hydride, ensure all glassware was properly dried and anhydrous solvents were used. Moisture can quench the reducing agent.

    • Purification: If the reaction cannot be driven to completion, consider a purification method to remove the unreacted starting material, such as column chromatography or recrystallization.[6]

Problem 2: The presence of an unexpected by-product is detected by GC-MS.

  • Possible Cause: A side reaction may have occurred during the synthesis. For example, cobalt-catalyzed hydroformylation of this compound can lead to the formation of 1,1-diphenylethylene.[7]

  • Troubleshooting Steps:

    • Identify the By-product: Use the mass spectrum and retention time data to identify the structure of the unexpected by-product.

    • Review Reaction Conditions: Analyze the reaction conditions (temperature, pressure, catalyst) to determine if they could have favored a known side reaction.

    • Optimize Reaction Conditions: Adjust the reaction parameters to minimize the formation of the by-product. This could involve changing the catalyst, lowering the reaction temperature, or modifying the solvent system.

    • Alternative Synthetic Route: If the side reaction cannot be sufficiently suppressed, consider an alternative synthetic pathway to this compound.

Problem 3: The isolated product has a low yield and appears oily or discolored.

  • Possible Cause: The presence of multiple impurities, including residual solvents and colored by-products.

  • Troubleshooting Steps:

    • Comprehensive Impurity Profiling: Use a combination of analytical techniques (HPLC, GC-MS, NMR) to identify all major impurities.[1][2]

    • Purification Strategy: Develop a multi-step purification strategy. This may involve an initial extraction to remove acidic or basic impurities, followed by column chromatography to separate the desired product from closely related compounds, and a final recrystallization or distillation to obtain a pure, crystalline product.[6][8]

    • Solvent Removal: Ensure that all solvents are thoroughly removed during the work-up and purification steps. Residual solvents can be detected by GC.[5]

Quantitative Data Summary

The following table presents a hypothetical summary of impurity analysis for a batch of this compound, as might be determined by HPLC.

Impurity NameRetention Time (min)Area (%)Identification Method
This compound10.598.5HPLC, MS, NMR
3,3-Diphenylpropionic Acid7.20.8HPLC, Co-injection
1,1-Diphenylethylene12.10.5GC-MS
Unknown Impurity 19.80.2HPLC-MS

Experimental Protocols

Synthesis of this compound via Reduction of 3,3-Diphenylpropionic Acid

This protocol is based on a general two-step synthesis method.[9]

  • Step 1: Synthesis of 3,3-Diphenylpropionic Acid:

    • Cinnamic acid and benzene are reacted in the presence of an ionic liquid catalyst (e.g., chloro 1-methyl-3-butylimidazole-aluminium trichloride) under reflux for 2-4 hours.

    • The reaction mixture is cooled, and the product, 3,3-diphenylpropionic acid, is isolated and purified.

  • Step 2: Reduction to this compound:

    • The purified 3,3-diphenylpropionic acid is dissolved in an ether solvent.

    • A reducing agent system, such as sodium borohydride and iodine, is added portion-wise at a controlled temperature.

    • The reaction is stirred for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • The reaction is quenched, and the crude this compound is extracted.

    • The final product is purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Guide start Problem Encountered during Synthesis issue1 High Level of Starting Material start->issue1 issue2 Unexpected By-product start->issue2 issue3 Low Yield & Impure Appearance start->issue3 cause1 Incomplete Reaction issue1->cause1 cause2 Side Reaction issue2->cause2 cause3 Multiple Impurities issue3->cause3 solution1a Check Stoichiometry & Reaction Conditions cause1->solution1a solution1b Purify Product cause1->solution1b solution2a Identify By-product & Review Conditions cause2->solution2a solution2b Optimize or Change Synthetic Route cause2->solution2b solution3a Comprehensive Impurity Profiling cause3->solution3a solution3b Develop Multi-step Purification Strategy cause3->solution3b end Pure this compound solution1a->end solution1b->end solution2a->end solution2b->end solution3a->solution3b solution3b->end

Caption: Troubleshooting workflow for common synthesis issues.

Experimental_Workflow start Starting Materials (Cinnamic Acid, Benzene) step1 Step 1: Friedel-Crafts Alkylation start->step1 intermediate Intermediate (3,3-Diphenylpropionic Acid) step1->intermediate step2 Step 2: Reduction intermediate->step2 crude_product Crude Product step2->crude_product purification Purification (Chromatography/ Recrystallization) crude_product->purification final_product Pure This compound purification->final_product analysis Analytical QC (HPLC, GC-MS, NMR) final_product->analysis

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Separation of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 3,3-Diphenylpropanol from its reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, categorized by the purification technique.

Recrystallization Issues

Question: My this compound product is contaminated with a significant amount of unreacted 3,3-diphenylpropionic acid. Will recrystallization be effective?

Answer: Recrystallization can be effective for removing minor impurities. However, if the amount of 3,3-diphenylpropionic acid is substantial, a preliminary purification step is recommended. An acid-base extraction is highly effective for separating the acidic byproduct from the neutral this compound.[1][2][3] Dissolve the crude mixture in an organic solvent like dichloromethane or diethyl ether and wash with an aqueous solution of a weak base such as sodium bicarbonate. The 3,3-diphenylpropionic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while the neutral this compound remains in the organic layer.[1][2][3] After separation, the organic layer can be dried and the solvent evaporated to yield a product enriched in this compound, which can then be further purified by recrystallization.

Question: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can be due to several factors:

  • The solution is too concentrated: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly.

  • The cooling process is too rapid: Slow cooling is crucial for the formation of a crystal lattice. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Presence of impurities: Impurities can inhibit crystallization. If the crude product is highly impure, consider a preliminary purification step like column chromatography.

Question: My recrystallization yield for this compound is very low. How can I improve it?

Answer: Low yield can result from several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

  • Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.

Column Chromatography Issues

Question: My this compound is not separating from the unreacted 3,3-diphenylpropionic acid on a silica gel column. What solvent system should I use?

Answer: The significant polarity difference between the alcohol (this compound) and the carboxylic acid (3,3-diphenylpropionic acid) should allow for good separation on silica gel. However, tailing of the acidic compound can be an issue.

  • Gradient Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The less polar this compound will elute first.

  • Acidic Modifier: To improve the peak shape of the 3,3-diphenylpropionic acid and reduce tailing, a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), can be added to the eluent.[4]

  • Alternative Strategy: For a large amount of acidic impurity, it is often more efficient to perform an acid-base extraction prior to chromatography.[1][2][3]

Question: The this compound is eluting with the solvent front on my silica gel column.

Answer: This indicates that the eluent is too polar. Start with a less polar solvent system. For example, if you are using a 30:70 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

Question: My column is running very slowly.

Answer: Slow column flow can be due to several factors:

  • Poorly packed column: Ensure the silica gel is packed uniformly to avoid channeling.

  • Fine silica particles: Using a larger particle size silica gel can improve flow rate, but may reduce resolution.

  • Applying pressure (Flash Chromatography): Using positive pressure (e.g., with a pump or inert gas) will significantly speed up the elution process.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: When synthesizing this compound from cinnamic acid and benzene, the most common byproducts are:

  • Unreacted starting materials: Cinnamic acid and benzene.

  • Intermediate: 3,3-diphenylpropionic acid, which is formed in the first step of the synthesis.

Q2: How can I remove unreacted cinnamic acid from the reaction mixture before isolating this compound?

A2: Unreacted cinnamic acid can be effectively removed using an acid-base extraction. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate), the acidic cinnamic acid will be converted to its water-soluble salt and extracted into the aqueous layer.[2][3]

Q3: What is a good solvent for recrystallizing this compound?

A3: A common and effective solvent system for the recrystallization of this compound is a mixture of methanol and water. The crude product is dissolved in a minimal amount of hot methanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of this compound will form.

Q4: How can I monitor the purity of my this compound fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent. Combine the fractions that contain only the pure this compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[6]

Q5: My final this compound product is a yellowish oil, not a white solid. What could be the cause?

A5: A yellowish oil instead of a white solid can indicate the presence of impurities. These could be residual starting materials, byproducts, or decomposition products. Further purification by column chromatography or a second recrystallization may be necessary. It is also important to ensure all solvent has been removed under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodKey Byproducts RemovedTypical Purity AchievedEstimated YieldAdvantagesDisadvantages
Acid-Base Extraction 3,3-diphenylpropionic acid, Cinnamic acid>90% (of neutral components)>95%Highly effective for removing acidic impurities; simple and fast.Does not remove neutral impurities.
Recrystallization Minor impurities with different solubility profiles>98%70-90%Good for final polishing; can yield high-purity crystalline product.Can have lower yield; may not be effective for large amounts of impurities.
Column Chromatography 3,3-diphenylpropionic acid, other polar and non-polar byproducts>99%80-95%Highly effective for separating a wide range of impurities.More time-consuming and requires more solvent than other methods.

Table 2: HPLC Analysis Conditions for this compound

ParameterCondition
Column Newcrom R1 (or equivalent C18)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Byproducts
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (depending on the solvent) and the bottom layer will be the aqueous phase.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Evaporation: Filter off the drying agent and evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot methanolic solution, add water dropwise with swirling until the solution just begins to turn cloudy.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 methanol/water.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: Flash Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. An Rf of 0.2-0.4 for this compound is desirable.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent system determined from your TLC analysis.

  • Gradient Elution: Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds. This compound will elute before the more polar 3,3-diphenylpropionic acid.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

SeparationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude Reaction Mixture (this compound, 3,3-Diphenylpropionic Acid, Cinnamic Acid, Benzene) AcidBaseExtraction Acid-Base Extraction CrudeProduct->AcidBaseExtraction OrganicLayer Organic Layer (this compound, Benzene) AcidBaseExtraction->OrganicLayer Separation AqueousLayer Aqueous Layer (Salts of Acidic Byproducts) AcidBaseExtraction->AqueousLayer Separation SolventEvaporation1 Solvent Evaporation OrganicLayer->SolventEvaporation1 PartiallyPurified Partially Purified Product SolventEvaporation1->PartiallyPurified ColumnChromatography Column Chromatography PartiallyPurified->ColumnChromatography PureFractions Pure this compound Fractions ColumnChromatography->PureFractions SolventEvaporation2 Solvent Evaporation PureFractions->SolventEvaporation2 Recrystallization Recrystallization SolventEvaporation2->Recrystallization FinalProduct Pure Crystalline This compound Recrystallization->FinalProduct

Caption: Workflow for the separation of this compound.

TroubleshootingRecrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_yield Solutions for Low Yield cluster_solutions_nocrystals Solutions for No Crystal Formation Start Recrystallization Issue OilingOut Product 'Oiling Out' Start->OilingOut LowYield Low Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals AddSolvent Add more hot solvent OilingOut->AddSolvent SlowCooling Cool solution slowly OilingOut->SlowCooling PrePurify Pre-purify by chromatography OilingOut->PrePurify MinSolvent Use minimum hot solvent LowYield->MinSolvent SufficientCooling Ensure sufficient cooling LowYield->SufficientCooling PreheatFunnel Preheat filtration apparatus LowYield->PreheatFunnel Concentrate Concentrate the solution NoCrystals->Concentrate ScratchFlask Scratch inner surface of flask NoCrystals->ScratchFlask SeedCrystal Add a seed crystal NoCrystals->SeedCrystal

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3,3-diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3,3-diphenylpropionic acid to 3,3-diphenylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for reducing 3,3-diphenylpropionic acid?

A1: The most common and effective reagents for the reduction of carboxylic acids, including 3,3-diphenylpropionic acid, are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂.[1][2] LiAlH₄ is a very powerful reducing agent but less selective, while borane offers higher selectivity for carboxylic acids in the presence of other functional groups like esters.[2][3]

Q2: My reaction with LiAlH₄ is not going to completion. What are the possible reasons?

A2: Incomplete reduction with LiAlH₄ can be due to several factors:

  • Insufficient Reagent: Carboxylic acid reduction with LiAlH₄ requires at least 1.5 equivalents of the reagent. The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming hydrogen gas.[4]

  • Moisture in the Reaction: LiAlH₄ reacts violently with water.[5][6] Any moisture in the solvent or on the glassware will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

  • Low Reaction Temperature: While the reaction is typically started at 0°C for safety, it may require warming to room temperature or even gentle refluxing in an appropriate solvent like THF to proceed to completion.[7]

  • Poor Solubility of the Starting Material: 3,3-diphenylpropionic acid has limited solubility in some organic solvents.[8] Ensure it is fully dissolved in the reaction solvent before adding the reducing agent.

Q3: Can I use Sodium Borohydride (NaBH₄) to reduce 3,3-diphenylpropionic acid?

A3: No, Sodium Borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[5][9] It is a milder reducing agent primarily used for the reduction of aldehydes and ketones. To reduce a carboxylic acid with a borohydride-based reagent, it typically needs to be activated first, for example, by conversion to an ester.[2]

Q4: I am observing side products in my borane reduction. What could they be and how can I avoid them?

A4: With borane reductions, potential side reactions are less common than with LiAlH₄ but can occur. The formation of borate esters is an intermediate step, and incomplete hydrolysis during workup can leave these as impurities.[10][11] Ensure a thorough aqueous workup, sometimes with mild acid, to fully hydrolyze the intermediates to the desired alcohol.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3,3-diphenylpropionic acid) should gradually be replaced by a new, typically less polar, spot for the product (3,3-diphenylpropan-1-ol). Staining with an appropriate reagent, such as potassium permanganate, can help visualize both the starting material and the product.

Troubleshooting Guides

Problem 1: Low or No Yield of 3,3-diphenylpropan-1-ol
Possible Cause Troubleshooting Step
Inactive Reducing AgentUse a fresh bottle of LiAlH₄ or a recently purchased, sealed solution of BH₃-THF. Old or improperly stored reagents can degrade.
Insufficient ReagentIncrease the molar equivalents of the reducing agent. For LiAlH₄, use at least 1.5-2 equivalents. For BH₃, use at least 1 equivalent for the reduction and consider that some may be consumed by any protic impurities.
Presence of WaterEnsure all glassware is thoroughly oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Low Reaction TemperatureAfter the initial addition of the reagent at a low temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be necessary.
Inefficient WorkupDuring the workup of LiAlH₄ reactions, follow a standard quenching procedure (e.g., Fieser workup) to properly decompose the aluminum salts and release the product. For borane reductions, ensure complete hydrolysis of borate esters with an aqueous or mildly acidic workup.
Problem 2: Presence of Unreacted Starting Material
Possible Cause Troubleshooting Step
Short Reaction TimeIncrease the reaction time. Monitor the reaction by TLC until the starting material is no longer visible.
Poor SolubilityIf the starting material is not fully dissolved, try a different anhydrous solvent in which 3,3-diphenylpropionic acid is more soluble (e.g., THF).[8] Gentle warming can also aid dissolution before the addition of the reducing agent.
Reagent Addition too FastAdd the reducing agent slowly, especially LiAlH₄, to control the initial exothermic reaction and prevent localized depletion of the reagent.[4]

Experimental Protocols

Protocol 1: Reduction of 3,3-diphenylpropionic acid using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 3,3-diphenylpropionic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 - 2.0 equivalents) to a round-bottom flask containing anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3,3-diphenylpropionic acid (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the solution of 3,3-diphenylpropionic acid to the stirred LiAlH₄ suspension via a dropping funnel.[4]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the reaction by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake with diethyl ether.

  • Combine the organic filtrates, wash with a saturated Na₂SO₄ solution, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,3-diphenylpropan-1-ol.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of 3,3-diphenylpropionic acid using Borane-Tetrahydrofuran Complex (BH₃-THF)

Materials:

  • 3,3-diphenylpropionic acid

  • Borane-Tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 3,3-diphenylpropionic acid (1.0 equivalent) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃-THF solution (1.0 - 1.2 equivalents) to the stirred solution of the carboxylic acid.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to 0 °C.

  • Slowly and carefully add methanol to quench the excess borane until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add more methanol and evaporate again to remove borate esters as volatile trimethyl borate. Repeat this step 2-3 times.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,3-diphenylpropan-1-ol.

  • Purify the product by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Carboxylic Acids

Reducing AgentMolar Equivalents (Typical)SolventTemperatureWorkupSelectivity
LiAlH₄1.5 - 2.0Anhydrous Ether or THF0 °C to RTAqueous QuenchLow (reduces most carbonyls)[12]
BH₃-THF1.0 - 1.2Anhydrous THF0 °C to RTMethanol Quench, Aqueous WashHigh (selective for carboxylic acids)[2][3]
NaBH₄/I₂1.1 (NaBH₄), 0.5 (I₂)Anhydrous THFRoom TemperatureAcidic QuenchModerate

Note: The NaBH₄/I₂ system generates diborane in situ and can be an alternative to BH₃ complexes.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3,3-diphenylpropionic acid in anhydrous THF addition Slowly add acid solution to reducing agent at 0°C start->addition reagent Prepare reducing agent solution (LiAlH4 or BH3-THF) reagent->addition stir Stir at room temperature addition->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench excess reagent monitor->quench Reaction complete extract Aqueous workup and extraction quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: General experimental workflow for the reduction of 3,3-diphenylpropionic acid.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_solution Potential Solutions start Low Yield of Product inactive Inactive Reagent? start->inactive insufficient Insufficient Equivalents? start->insufficient moisture Moisture Present? start->moisture temp Temperature too Low? start->temp time Time too Short? start->time sol1 Use fresh reagent inactive->sol1 sol2 Increase equivalents insufficient->sol2 sol3 Use anhydrous conditions moisture->sol3 sol4 Increase temperature/time temp->sol4 time->sol4

Caption: Troubleshooting logic for low-yield reduction reactions.

References

Preventing degradation of 3,3-Diphenylpropanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3,3-Diphenylpropanol during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

Issue 1: Appearance of a new, unexpected peak in the chromatogram during analysis.

Possible Cause: Degradation of this compound. The primary degradation pathways for a primary alcohol like this compound are oxidation and dehydration.

Troubleshooting Steps:

  • Characterize the Impurity:

    • Use HPLC-MS to determine the molecular weight of the new peak.

      • An increase in mass may suggest an oxidation product.

      • A decrease in mass may indicate a dehydration product.

    • If possible, isolate the impurity for structural elucidation by NMR.

  • Investigate the Cause:

    • Oxidation: Review the storage and handling procedures. Was the compound exposed to air for extended periods? Was it in contact with any oxidizing agents?

    • Dehydration: Was the compound exposed to acidic conditions or high temperatures?

  • Implement Corrective Actions:

    • For Oxidation: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly de-gassed solvents for preparing solutions.

    • For Dehydration: Ensure all glassware is neutral and free of acidic residues. Avoid high temperatures during storage and sample preparation.

Issue 2: The this compound solid has developed a yellowish tint over time.

Possible Cause: This may be due to the formation of colored degradation products, potentially from oxidation or other complex degradation pathways initiated by light or air.

Troubleshooting Steps:

  • Assess Purity:

    • Perform a purity analysis using a stability-indicating HPLC method to quantify the level of impurities.

    • Compare the results with the certificate of analysis of a fresh batch.

  • Consider Purification:

    • If the purity is compromised, consider recrystallization or column chromatography to purify the material before use.

  • Review Storage Conditions:

    • Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and air.

    • Store in a desiccator to minimize exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at room temperature (20-25°C) in a tightly sealed container, protected from light and moisture.[1] Storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.

Q2: What are the likely degradation products of this compound?

A2: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation: The primary alcohol can be oxidized first to 3,3-diphenylpropanal and then further to 3,3-diphenylpropanoic acid.

  • Dehydration: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration to form 3,3-diphenylpropene.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. The development involves forced degradation studies where the compound is subjected to stress conditions like acid, base, oxidation, heat, and light to generate the potential degradants. The HPLC method is then optimized to achieve baseline separation of the parent compound from all generated degradation products.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • Weigh 10 mg of this compound into three separate amber glass vials.

    • Seal the vials tightly.

    • Store the vials at room temperature (25°C/60% RH).

  • Testing Schedule:

    • Analyze the samples at initial (T=0), 3, 6, 9, 12, and 24-month time points.

  • Analytical Method:

    • Use a validated stability-indicating HPLC-UV method.

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Data Collection:

    • Record the peak area of this compound and any degradation products.

    • Calculate the percentage of remaining this compound and the percentage of each degradant.

Hypothetical Data Summary:

Time Point% this compound Remaining% Total Degradants
Initial100.00.0
3 Months99.80.2
6 Months99.60.4
12 Months99.20.8
24 Months98.51.5
Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours. Dissolve in acetonitrile for analysis.

  • Analysis:

    • Analyze all stressed samples using a stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Hypothetical Forced Degradation Results:

Stress Condition% DegradationMajor Degradation Products Identified (by MS)
0.1 M HCl, 60°C, 24h15.23,3-diphenylpropene
0.1 M NaOH, RT, 24h2.53,3-diphenylpropanal
3% H₂O₂, RT, 24h8.93,3-diphenylpropanal, 3,3-diphenylpropanoic acid
Heat (105°C), 48h4.1Minor unidentified peaks
UV Light (254 nm), 48h1.8Minor unidentified peaks

Visualizations

degradation_pathways DPP This compound Oxidation Oxidation (e.g., H2O2, Air) DPP->Oxidation Dehydration Dehydration (e.g., Acid, Heat) DPP->Dehydration Aldehyde 3,3-Diphenylpropanal Oxidation->Aldehyde CarboxylicAcid 3,3-Diphenylpropanoic Acid Oxidation->CarboxylicAcid Alkene 3,3-Diphenylpropene Dehydration->Alkene Aldehyde->Oxidation Further Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Unexpected Peak in Chromatogram ms_analysis Perform HPLC-MS Analysis start->ms_analysis mw_change Molecular Weight Change? ms_analysis->mw_change mw_increase Increased MW (Oxidation Likely) mw_change->mw_increase Yes mw_decrease Decreased MW (Dehydration Likely) mw_change->mw_decrease No review_oxidation Review Storage for Air/Oxidant Exposure mw_increase->review_oxidation review_dehydration Review for Acid/Heat Exposure mw_decrease->review_dehydration corrective_action_ox Store under Inert Gas review_oxidation->corrective_action_ox corrective_action_dehy Use Neutral Glassware, Avoid Heat review_dehydration->corrective_action_dehy

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

References

Technical Support Center: Scaling Up the Synthesis of 3,3-diphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,3-diphenylpropan-1-ol for pilot plant operations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3,3-diphenylpropan-1-ol, with a focus on methods suitable for pilot plant scale.

Issue 1: Low Yield in Grignard Reaction Route

  • Symptom: The final yield of 3,3-diphenylpropan-1-ol is significantly lower than expected when using a Grignard reagent with an appropriate electrophile.

  • Possible Causes & Solutions:

CauseSolution
Presence of Moisture Grignard reagents are highly sensitive to protic sources like water, which leads to quenching of the reagent.[1] Ensure all glassware is rigorously dried, and use anhydrous solvents.[2] On a pilot scale, this means ensuring reactors and transfer lines are thoroughly dried, possibly with a nitrogen purge and vacuum cycles.
Inactive Magnesium The surface of magnesium turnings can oxidize, preventing the initiation of Grignard reagent formation.[1] Activate the magnesium using methods such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] For larger scales, mechanical stirring to abrade the surface of the magnesium can also be effective.
Side Reactions (e.g., Wurtz Coupling) The Grignard reagent can react with the starting alkyl or aryl halide, leading to byproducts.[1] Maintain a low concentration of the halide by adding it slowly to the magnesium suspension.[1] This is crucial in a pilot plant setting where heat transfer limitations can exacerbate side reactions.
Incorrect Stoichiometry An inaccurate determination of the Grignard reagent concentration can lead to the use of incorrect stoichiometric amounts of reactants. Titrate a small aliquot of the Grignard reagent before the main reaction to determine its exact molarity.[2]

Issue 2: Impurities in the Final Product

  • Symptom: The isolated 3,3-diphenylpropan-1-ol is contaminated with starting materials or byproducts.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Reaction Monitor the reaction progress using techniques like TLC or HPLC to ensure all starting material is consumed before quenching the reaction.
Formation of Byproducts In the reduction of 3,3-diphenylpropionic acid or its esters, incomplete reduction can leave starting material. Ensure the reducing agent is active and used in a sufficient molar ratio. For instance, when using sodium borohydride and iodine, the molar ratio of 3,3-diphenylpropionic acid to sodium borohydride to iodine should be optimized, for example, 1:1.1–1.5:0.5–0.8.[3]
Difficult Purification 3,3-diphenylpropan-1-ol can be an oil or a low-melting solid, making crystallization difficult. Consider column chromatography for purification. For larger scales, explore fractional distillation under reduced pressure or crystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to 3,3-diphenylpropan-1-ol?

A1: The most common scalable routes include:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with benzophenone.[4] Alternatively, reacting phenylmagnesium bromide with ethyl 3-phenylpropanoate is another possibility.[4]

  • Reduction of 3,3-diphenylpropionic acid or its esters: 3,3-diphenylpropionic acid can be prepared from cinnamic acid and benzene.[3] The subsequent reduction of the acid or its ester (like ethyl 3,3-diphenylpropanoate) yields the desired alcohol.[3]

  • Friedel-Crafts reaction followed by reduction: Cinnamic acid can react with benzene in the presence of a catalyst like aluminum chloride to form 3,3-diphenylpropionic acid, which is then reduced.[3]

Q2: How can I minimize the formation of byproducts during the Grignard synthesis?

A2: To minimize byproducts, strictly maintain anhydrous conditions to prevent quenching of the Grignard reagent.[2] Control the addition rate of the electrophile to the Grignard reagent to manage the reaction exotherm, especially on a larger scale. Use of freshly prepared Grignard reagent and ensuring the quality of starting materials are also critical.

Q3: What are the safety considerations for scaling up the synthesis of 3,3-diphenylpropan-1-ol?

A3: When scaling up, particularly with Grignard reagents, it is crucial to manage the exothermic nature of the reaction. Ensure the pilot plant reactor has adequate cooling capacity. Grignard reagents are also flammable and react violently with water, so they must be handled under an inert atmosphere (e.g., nitrogen or argon). The use of flammable solvents like diethyl ether requires appropriate safety measures to prevent ignition.

Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For assessing the purity of the final product, HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

Protocol 1: Synthesis of 3,3-diphenylpropan-1-ol via Grignard Reaction

This protocol describes the reaction of ethylmagnesium bromide with benzophenone.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • Benzophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzophenone in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis of 3,3-diphenylpropan-1-ol via Reduction of 3,3-diphenylpropionic acid

This protocol is based on the reduction of 3,3-diphenylpropionic acid using sodium borohydride and iodine.[3]

Materials:

  • 3,3-diphenylpropionic acid

  • Sodium borohydride

  • Iodine

  • Anhydrous ether (e.g., diethyl ether or THF)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 3,3-diphenylpropionic acid in an anhydrous ether solvent in a suitable reactor.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • Slowly add a solution of iodine in the same anhydrous ether.

  • After the addition is complete, allow the reaction to proceed for 2-4 hours.[3]

  • Quench the reaction by carefully adding water.

  • Wash the organic layer sequentially with sodium thiosulfate solution (to remove excess iodine) and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 3,3-diphenylpropan-1-ol.

Quantitative Data Summary

Synthesis RouteKey ReactantsTypical YieldReaction TimeReaction TemperatureReference
Grignard Reaction Benzophenone, Ethylmagnesium bromideVaries1-2 hours0 °C to reflux[4]
Reduction 3,3-diphenylpropionic acid, NaBH4, I2High2-4 hours0 °C to RT[3]
Friedel-Crafts & Reduction Cinnamic acid, Benzene, AlCl3; then reduction81.8% (for the acid)4 hours (alkylation)Reflux[3]

Visualizations

experimental_workflow_grignard start Start reagent_prep Prepare Ethylmagnesium Bromide (Grignard Reagent) start->reagent_prep reaction React with Benzophenone reagent_prep->reaction Anhydrous Ether quench Quench with sat. aq. NH4Cl reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Chromatography/Crystallization) workup->purification product 3,3-diphenylpropan-1-ol purification->product

Caption: Workflow for Grignard Synthesis.

experimental_workflow_reduction start Start dissolve Dissolve 3,3-diphenylpropionic acid in Anhydrous Ether start->dissolve add_nabh4 Add NaBH4 dissolve->add_nabh4 add_iodine Add Iodine Solution add_nabh4->add_iodine react Reaction (2-4 hours) add_iodine->react quench Quench with Water react->quench workup Aqueous Workup quench->workup purification Purification workup->purification product 3,3-diphenylpropan-1-ol purification->product troubleshooting_logic start Low Yield in Grignard Synthesis check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture check_mg Check Mg Activation start->check_mg check_stoich Check Stoichiometry (Titration) start->check_stoich solution_dry Action: Rigorously Dry Glassware & Solvents check_moisture->solution_dry solution_activate Action: Activate Mg (Iodine, 1,2-dibromoethane) check_mg->solution_activate solution_titrate Action: Titrate Grignard Reagent check_stoich->solution_titrate

References

Technical Support Center: Crystallization of 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3,3-Diphenylpropanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions.

Issue 1: this compound is "oiling out" instead of crystallizing.

  • Question: My this compound is forming a liquid or oil instead of solid crystals upon cooling. What is happening and how can I fix it?

  • Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase before solidifying.[1][2] This is often because the solution is highly supersaturated, or the cooling rate is too fast, causing the substance to come out of solution above its melting point in the solvent system.[3][4] The resulting oil may solidify into an amorphous solid, trapping impurities.[3][4]

    Troubleshooting Steps:

    • Reduce Supersaturation: The primary cause of oiling out is often excessively high supersaturation.[2] Try using more solvent to dissolve the this compound initially, or reduce the amount of anti-solvent if you are using that method.

    • Slow Down the Cooling Process: Rapid cooling can shock the system, not allowing enough time for ordered crystal lattice formation.[2] Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment if necessary.

    • Introduce Seed Crystals: Adding a small amount of pre-existing pure this compound crystals (seed crystals) can provide a template for crystal growth to occur at a lower supersaturation level, bypassing the conditions that lead to oiling out.[1][5]

    • Solvent Selection: The choice of solvent is critical. If oiling out persists, consider a solvent in which this compound has a slightly lower solubility. Experiment with different solvent systems. A good starting point is to choose a solvent that has a similar polarity to this compound.

    • Agitation Control: The stirring speed can influence local supersaturation. Try adjusting the agitation rate to see if it impacts the outcome.

Issue 2: No crystals are forming, even after extended cooling.

  • Question: I have cooled my solution of this compound, but no crystals have appeared. What should I do?

  • Answer: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated, or that the nucleation process has a high energy barrier.

    Troubleshooting Steps:

    • Induce Supersaturation:

      • Evaporation: If using a volatile solvent, you can allow some of it to evaporate slowly to increase the concentration of this compound.

      • Anti-solvent Addition: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly turbid.

    • Promote Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: As mentioned previously, adding seed crystals is a very effective way to induce crystallization.

    • Re-evaluate Solvent Choice: It's possible the chosen solvent is too good at dissolving this compound, making it difficult to achieve the necessary supersaturation for crystallization. You may need to select a different solvent or solvent mixture.

Issue 3: The crystal yield is very low.

  • Question: I managed to get crystals of this compound, but the amount is much less than expected. How can I improve my yield?

  • Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[3]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Using the minimum amount of hot solvent required to dissolve your compound is key. Excess solvent will lead to higher losses in the filtrate.[3]

    • Cooling Temperature: Ensure you have cooled the solution to a low enough temperature to maximize the amount of product that crystallizes out.

    • Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and then re-cooling to obtain a second batch of crystals. Be aware that this second crop may be less pure.

    • Check for Premature Crystallization: If you performed a hot filtration step, ensure your apparatus was sufficiently pre-heated to prevent your product from crystallizing prematurely on the filter paper.

Issue 4: The resulting crystals are impure.

  • Question: My this compound crystals are discolored or their melting point is broad, indicating impurities. How can I improve the purity?

  • Answer: Impurities can be trapped within the crystal lattice or adhere to the crystal surface. The crystallization process itself is a purification technique, but its effectiveness depends on the conditions.

    Troubleshooting Steps:

    • Slow Crystallization: Rapid crystal growth can trap impurities. A slower cooling rate generally leads to purer crystals.

    • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

    • Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

  • Q1: What are the key physical properties of this compound to consider for crystallization?

    • A1: Understanding the physical properties is crucial for designing a successful crystallization process. Key parameters for this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC15H16O[6][7][8]
Molecular Weight212.29 g/mol [6][7]
Melting Point20-22 °C[9]
Boiling Point185 °C at 10 mmHg[9][10]
Density1.067 g/mL at 25 °C[9][10]
AppearanceColorless Oil or Solid[9]
  • Q2: How do I select an appropriate solvent for the crystallization of this compound?

    • A2: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. A general rule is "like dissolves like"; since this compound has both polar (hydroxyl group) and non-polar (two phenyl groups) characteristics, a solvent of intermediate polarity might be a good starting point. Common solvents for crystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, toluene, and heptane.[11][12] A mixed solvent system (a "good" solvent and a "poor" solvent) can also be effective.[13]

  • Q3: What is polymorphism and could it be a challenge for this compound crystallization?

    • A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[14] Different polymorphs can have different physical properties, such as solubility, melting point, and stability. While there is no specific literature detailing the polymorphism of this compound, it is a possibility for many organic compounds.[15] If you observe different crystal habits or properties under slightly different crystallization conditions, you may be dealing with polymorphism. Characterization techniques like X-ray diffraction (XRD) would be needed to confirm this.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. It is crucial to use the minimum amount of hot solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Growth: Once the solution has cooled, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is readily soluble, e.g., acetone or ethyl acetate) at room temperature.

  • Addition of Anti-solvent: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise with stirring until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualizations

Troubleshooting_Workflow start Start Crystallization of This compound issue What is the primary issue? start->issue oiling_out Oiling Out (Liquid Formation) issue->oiling_out Oiling Out no_crystals No Crystals Forming issue->no_crystals No Crystals low_yield Low Crystal Yield issue->low_yield Low Yield impure_crystals Impure Crystals issue->impure_crystals Impure solution_oiling Reduce Supersaturation (more solvent) Slow down cooling Use seed crystals oiling_out->solution_oiling solution_no_crystals Induce Supersaturation (evaporate solvent / add anti-solvent) Promote Nucleation (scratching / seeding) no_crystals->solution_no_crystals solution_low_yield Optimize Solvent Volume Cool to lower temperature Collect second crop low_yield->solution_low_yield solution_impure Slow down crystallization Wash crystals with cold solvent Recrystallize impure_crystals->solution_impure end Successful Crystallization solution_oiling->end solution_no_crystals->end solution_low_yield->end solution_impure->end

Caption: Troubleshooting workflow for this compound crystallization.

Experimental_Workflow start Start with Crude This compound dissolution 1. Dissolution (Minimum hot solvent) start->dissolution hot_filtration 2. Hot Filtration (optional) (Remove insoluble impurities) dissolution->hot_filtration cooling 3. Slow Cooling (Promote crystal growth) dissolution->cooling No insoluble impurities hot_filtration->cooling Yes isolation 4. Isolation (Vacuum filtration) cooling->isolation washing 5. Washing (Cold solvent) isolation->washing drying 6. Drying washing->drying end Pure Crystals of This compound drying->end

Caption: General experimental workflow for recrystallization.

References

Identifying and removing mutagenic impurities during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and removal of mutagenic impurities during the synthesis of pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are mutagenic impurities and why are they a concern?

A1: Mutagenic impurities are chemical substances that can cause a change in the DNA of a cell (a mutation).[1][2] This is a significant concern in drug development because DNA damage can lead to cancer.[1][2][3] Regulatory bodies like the FDA and EMA require stringent control of these impurities to ensure patient safety.[4][5]

Q2: What is the primary regulatory guideline for controlling mutagenic impurities?

A2: The primary guideline is the ICH M7(R2), titled "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[3][5][6] This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk.[3][7]

Q3: What is the Threshold of Toxicological Concern (TTC) and how is it applied?

A3: The Threshold of Toxicological Concern (TTC) is a risk assessment concept used to define a level of exposure for chemicals that is considered to have a negligible risk, even with limited substance-specific toxicity data.[8][9] For most mutagenic impurities, a TTC of 1.5 µ g/day is considered acceptable, corresponding to a lifetime cancer risk of less than 1 in 100,000.[7][8][10] However, some highly potent carcinogens (like N-nitroso compounds) are excluded from this general TTC and require compound-specific limits.[7][11]

Q4: How are mutagenic impurities classified?

A4: According to ICH M7 guidelines, mutagenic impurities are categorized into five classes based on their mutagenic and carcinogenic potential.[12] This classification determines the level of control required.

ClassDescriptionControl Approach
Class 1 Known mutagenic carcinogens.Control at or below a compound-specific acceptable intake (AI).
Class 2 Known mutagens with unknown carcinogenic potential.Control at or below the TTC (e.g., 1.5 µ g/day ).
Class 3 Impurities with a structural alert for mutagenicity, but no mutagenicity data.Control based on TTC, or conduct an Ames test.
Class 4 Impurities with a structural alert that is shared with the API or related compounds which have tested negative for mutagenicity.Can be treated as non-mutagenic.
Class 5 Impurities with no structural alert for mutagenicity, or have tested negative in a bacterial mutagenicity assay.Controlled as a standard impurity according to ICH Q3A/B guidelines.

Q5: What are the main sources of mutagenic impurities in a synthesis?

A5: Mutagenic impurities can arise from three primary sources:

  • Added reagents and intermediates : Impurities present in starting materials or formed during the synthetic process.[1][2]

  • Degradation products : Impurities formed by the degradation of the drug substance or product over time.[1][2][13]

  • Environmental contamination : Contaminants from the manufacturing environment.[1][2]

Troubleshooting Guide

Q6: My in-silico (Q)SAR analysis identified a potential mutagenic impurity. What is the next step?

A6: A positive (Q)SAR prediction for mutagenicity requires further action. The result of a (Q)SAR analysis alone is not sufficient to classify an impurity. The recommended next step is to perform a bacterial reverse mutation assay (Ames test) to confirm or refute the in-silico prediction.[14] A negative Ames test result will typically overrule a positive (Q)SAR prediction, allowing the impurity to be classified as non-mutagenic (Class 5).[14]

Q7: The Ames test for my intermediate is positive. How do I establish a control strategy?

A7: A confirmed mutagenic impurity (Class 2 or 3) requires a robust control strategy. There are four main options outlined in ICH M7:[15][16]

  • Option 1: Test for the impurity in the final drug substance specification and ensure it is below the acceptable limit (e.g., TTC).[15]

  • Option 2: Include a test for the impurity in the specification for a raw material, starting material, or intermediate at a level that ensures the final drug substance is below the acceptable limit.

  • Option 3: Test an intermediate at a higher limit than the final acceptable limit, combined with a clear understanding of the process capability and fate of the impurity in subsequent steps.[16]

  • Option 4: Rely on process controls without routine analytical testing. This requires a thorough understanding of the process chemistry and demonstrating that the process can adequately remove the impurity. This is often supported by calculating a "purge factor".[17][18][19]

Q8: I am unable to develop an analytical method sensitive enough to detect the impurity at the TTC level. What should I do?

A8: Detecting mutagenic impurities at trace levels (ppm to ppb) is a common challenge.[1][2] If standard methods like HPLC-UV are not sensitive enough, consider the following:

  • Advanced Analytical Techniques : Utilize more sensitive technologies like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which offer superior sensitivity and selectivity.[1][2][20][21]

  • Justify a Higher Limit : In some cases for less-than-lifetime (LTL) treatments, a higher daily intake may be justifiable.[7]

  • Focus on Process Controls (Option 4) : If analytical detection is not feasible, the focus should shift to demonstrating robust process control. By calculating a purge factor, you can provide a scientific rationale that the manufacturing process consistently removes the impurity to a level well below the TTC, making final product testing unnecessary.[18][19]

Q9: How do I calculate a purge factor to justify an Option 4 control strategy?

A9: A purge factor is a theoretical calculation that estimates the removal of an impurity throughout the downstream synthetic steps.[22][23] The overall purge factor is the product of the individual purge factors from each relevant process step.[16][23] To calculate it, you must assess the physicochemical properties of the impurity relative to the process conditions at each step.[16][18]

Key parameters to consider include:

  • Reactivity : The impurity reacts and is converted to a non-mutagenic species.

  • Solubility : The impurity has different solubility from the desired product, allowing removal via crystallization, extraction, or washing.[18]

  • Volatility : The impurity is removed by distillation or drying due to a different boiling point.[18]

  • Other Physical Processes : Removal via chromatography or filtration.[16]

A purge ratio (predicted purge divided by required purge) greater than 1000 is often considered sufficient justification for an Option 4 approach without routine testing.[18][24]

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a biological assay used to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[25][26][27]

Methodology:

  • Strain Preparation : Use several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that cannot synthesize the amino acid histidine.[26]

  • Metabolic Activation : Prepare two sets of experiments: one with and one without a mammalian liver extract (S9 fraction). The S9 fraction is used to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Test Suspension : Prepare a test suspension containing the bacterial strain, the test chemical at various concentrations, and a small amount of histidine (to allow for initial cell divisions where mutations can occur).[25] A control suspension without the test chemical is also prepared.[25]

  • Incubation : Incubate the suspensions at 37°C for a short period (e.g., 20-30 minutes).[25]

  • Plating : Spread the suspensions onto minimal agar plates that lack histidine.[25][28]

  • Incubation : Incubate the plates at 37°C for 48-72 hours.[25][26]

  • Colony Counting : Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to produce their own histidine will grow into visible colonies.[26][29]

  • Interpretation : A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the control plates indicates that the chemical is mutagenic.

Visualizations

Workflow for Mutagenic Impurity Assessment

cluster_0 Phase 1: Identification cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Control cluster_3 Outcome A Identify Actual & Potential Impurities (Synthesis & Degradation) B Perform In-Silico (Q)SAR Analysis for Mutagenicity A->B C Structural Alert Present? B->C D Perform Bacterial Mutagenicity Assay (Ames Test) C->D Yes I Class 5 Impurity: Treat as Non-Mutagenic (ICH Q3A/B) C->I No E Ames Test Positive? D->E F Class 1, 2, or 3 Impurity: Requires Control E->F Yes E->I No G Develop Control Strategy (Options 1-4) F->G H Implement & Document Control G->H J Control Below Acceptable Limit H->J

Caption: Workflow for identifying, assessing, and controlling mutagenic impurities.

ICH M7 Control Strategy Decision Tree

A Confirmed Mutagenic Impurity (Class 1, 2, or 3) B Is a highly sensitive analytical method available to test in the final API? A->B C Option 1: Test in API Specification B->C Yes D Can the impurity be reliably controlled in an intermediate or starting material? B->D No E Option 2 or 3: Test in Intermediate/Raw Material Specification D->E Yes F Can process removal be robustly demonstrated via purge calculations? D->F No G Option 4: Control via Process Understanding (No Test) F->G Yes H Re-evaluate Synthesis/ Purification Process F->H No

Caption: Decision tree for selecting an appropriate ICH M7 control strategy.

References

Interpreting complex 1H NMR spectra of 3,3-Diphenylpropanol reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 3,3-diphenylpropanol. The focus is on interpreting complex 1H NMR spectra of reaction mixtures to identify the desired product, starting materials, and potential byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 1H NMR spectra from the synthesis of this compound, particularly via the reduction of ethyl 3,3-diphenylpropanoate with lithium aluminum hydride (LiAlH₄).

Q1: My 1H NMR spectrum shows more peaks than expected for this compound. How can I identify the impurities?

A1: Unforeseen peaks in your 1H NMR spectrum typically indicate the presence of unreacted starting materials or byproducts from side reactions. To identify these, compare the chemical shifts and multiplicities of the unknown signals with the data for common impurities provided in the tables below. The most common impurities in a LiAlH₄ reduction of ethyl 3,3-diphenylpropanoate are unreacted starting material, the intermediate carboxylic acid, and a byproduct from a potential elimination reaction.

Q2: The aromatic region of my spectrum (around 7.2-7.4 ppm) is a complex, overlapping multiplet. How can I confirm the presence of my product?

A2: The ten aromatic protons of this compound often appear as a complex multiplet, which can overlap with aromatic signals from other species in the reaction mixture. While complete resolution of this region is challenging, the presence of the characteristic aliphatic protons of this compound is a strong indicator of successful synthesis. Look for the triplet corresponding to the CH proton at approximately 4.1 ppm, the multiplet for the CH₂ group adjacent to the hydroxyl at about 3.7 ppm, and the multiplet for the other CH₂ group around 2.2 ppm. The integration of these signals should correspond to a 1:2:2 ratio.

Q3: The signals for the methylene protons (-CH₂-CH₂-OH) in my product appear more complex than simple triplets. What could be the reason for this?

A3: The two methylene protons on the carbon adjacent to the stereocenter (the CH group bonded to the two phenyl rings) are diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts and couple with each other, leading to more complex splitting patterns than simple triplets. This complexity is an inherent feature of the molecule's structure. The signal for these protons may appear as a multiplet.

Q4: I see a broad singlet in my spectrum that disappears upon D₂O shake. What is it?

A4: This is the classic signature of a hydroxyl (-OH) proton. The proton exchange with deuterium from the D₂O leads to the disappearance of the signal from the 1H NMR spectrum, confirming the presence of an alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts and coupling constants for this compound?

A1: The expected 1H NMR spectral data for this compound are summarized in the table below. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H7.15 - 7.35m-10H
CH~4.1t~7.51H
CH₂-OH~3.7m-2H
Ph₂CH-CH₂~2.2m-2H
OHvariablebr s-1H

Q2: What are the common byproducts in the synthesis of this compound and their characteristic 1H NMR signals?

A2: Common byproducts and their key 1H NMR signals are listed below. These can help in identifying impurities in your reaction mixture.

Compound Key 1H NMR Signals (ppm) Notes
Ethyl 3,3-diphenylpropanoate~1.2 (t, 3H), ~2.9 (d, 2H), ~4.1 (q, 2H), ~4.5 (t, 1H), 7.2-7.4 (m, 10H)Unreacted starting material. Look for the characteristic ethyl ester signals.
3,3-Diphenylpropanoic acid~2.9 (d, 2H), ~4.5 (t, 1H), 7.2-7.4 (m, 10H), ~11-12 (br s, 1H)Incomplete reduction. The carboxylic acid proton is a very broad singlet far downfield.
1,1-Diphenylethylene~5.4 (s, 2H), 7.2-7.4 (m, 10H)Potential byproduct from elimination. The two vinyl protons appear as a singlet.
Biphenyl7.35-7.65 (m, 10H)Can be formed in Grignard-based syntheses. The aromatic region will show a more complex pattern than the product alone.

Q3: How can I simplify the complex splitting patterns in my 1H NMR spectrum?

A3: Several techniques can help simplify complex spectra:

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength can increase the dispersion of signals and simplify complex multiplets.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish connectivity between protons and aid in assigning complex multiplets.

  • Decoupling Experiments: Specific protons can be irradiated to remove their coupling to other protons, simplifying the splitting patterns of their coupling partners.

Experimental Protocol: Synthesis of this compound via LiAlH₄ Reduction

This protocol describes the reduction of ethyl 3,3-diphenylpropanoate to this compound using lithium aluminum hydride.

Materials:

  • Ethyl 3,3-diphenylpropanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Addition of Ester: Dissolve ethyl 3,3-diphenylpropanoate (1 equivalent) in anhydrous diethyl ether or THF in a dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction and will produce hydrogen gas. After the initial vigorous reaction subsides, add a 15% aqueous sodium hydroxide solution, followed by more water until a granular precipitate forms.

  • Workup: Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether or THF. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. LiAlH4 Suspension in Anhydrous Ether/THF Addition 2. Dropwise Addition of Ethyl 3,3-Diphenylpropanoate Setup->Addition Cooling (Ice Bath) Stirring 3. Reaction at Room Temperature Addition->Stirring Quenching 4. Cautious Quenching with H2O and NaOH Stirring->Quenching Filtration 5. Filtration Quenching->Filtration Extraction 6. Liquid-Liquid Extraction Filtration->Extraction Drying 7. Drying Organic Layer Extraction->Drying Concentration 8. Solvent Removal Drying->Concentration Purification 9. Recrystallization or Column Chromatography Concentration->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Complex 1H NMR Spectrum ExtraPeaks Extra Peaks Observed? Start->ExtraPeaks AromaticComplexity Complex Aromatic Region? ExtraPeaks->AromaticComplexity No IdentifyImpurities Compare with impurity tables: - Unreacted Starting Material - Carboxylic Acid Intermediate - Elimination Byproduct ExtraPeaks->IdentifyImpurities Yes MethyleneComplexity Complex Methylene Signals? AromaticComplexity->MethyleneComplexity No CheckAliphatic Check for characteristic aliphatic signals of product: CH (t), CH2-OH (m), Ph2CH-CH2 (m) AromaticComplexity->CheckAliphatic Yes BroadSinglet Broad Singlet Present? MethyleneComplexity->BroadSinglet No Diastereotopicity Recognize diastereotopic nature of methylene protons adjacent to the stereocenter. MethyleneComplexity->Diastereotopicity Yes D2OShake Perform D2O shake. Does the signal disappear? BroadSinglet->D2OShake Yes End End BroadSinglet->End No D2OShake->End OHConfirmed Signal is from -OH proton. D2OShake->OHConfirmed Yes OHConfirmed->End

Caption: Troubleshooting logic for interpreting complex 1H NMR spectra.

Validation & Comparative

Comparative analysis of 3,3-Diphenylpropanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of two prominent synthesis routes for 3,3-Diphenylpropanol is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of the performance of each method, supported by experimental data, detailed protocols, and visual diagrams to elucidate the reaction pathways.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several pathways. This guide focuses on two distinct methods: a modern two-step synthesis and a traditional three-step approach. The following table summarizes the key quantitative data for each route, facilitating a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Two-Step SynthesisRoute 2: Three-Step Synthesis
Starting Materials Cinnamic acid, BenzeneCinnamic acid, Benzene, Ethanol
Key Reagents Ionic Liquid ([bmim]Cl/AlCl₃), Sodium borohydride/IodineAnhydrous Aluminum chloride, Sulfuric acid, Sodium metal
Intermediate(s) 3,3-Diphenylpropionic acid3,3-Diphenylpropionic acid, Ethyl 3,3-diphenylpropionate
Overall Yield ~77%Not explicitly stated, but likely lower due to more steps
Reaction Steps 23
Reaction Conditions Mild to moderateHarsh (strong acids, reactive metals)
Environmental Impact Considered a "green" synthesis method with recyclable ionic liquid.[1]Involves hazardous reagents and likely more waste generation.[1]

Synthesis Route Diagrams

The following diagrams, generated using Graphviz, illustrate the sequential steps of each synthesis route.

Route 1: Two-Step Synthesis Pathway

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Reduction Cinnamic Acid Cinnamic Acid Reaction1 Cinnamic Acid->Reaction1 Benzene Benzene Benzene->Reaction1 Ionic Liquid Catalyst Ionic Liquid Catalyst Reaction1_label Reflux, 2-4h Ionic Liquid Catalyst->Reaction1_label 3,3-Diphenylpropionic Acid 3,3-Diphenylpropionic Acid Reaction2 3,3-Diphenylpropionic Acid->Reaction2 Reaction1->3,3-Diphenylpropionic Acid Sodium Borohydride / Iodine Sodium Borohydride / Iodine Reaction2_label Ether solvent, 2-4h Sodium Borohydride / Iodine->Reaction2_label This compound This compound Reaction2->this compound

Caption: A two-step synthesis of this compound.

Route 2: Three-Step Synthesis Pathway

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction Cinnamic Acid Cinnamic Acid Reaction1 Cinnamic Acid->Reaction1 Benzene Benzene Benzene->Reaction1 Anhydrous AlCl3 Anhydrous AlCl3 Reaction1_label Alkylation Anhydrous AlCl3->Reaction1_label 3,3-Diphenylpropionic Acid 3,3-Diphenylpropionic Acid Reaction2 3,3-Diphenylpropionic Acid->Reaction2 Reaction1->3,3-Diphenylpropionic Acid Ethanol Ethanol Ethanol->Reaction2 Sulfuric Acid Sulfuric Acid Reaction2_label Esterification Sulfuric Acid->Reaction2_label Ethyl 3,3-diphenylpropionate Ethyl 3,3-diphenylpropionate Reaction3 Ethyl 3,3-diphenylpropionate->Reaction3 Reaction2->Ethyl 3,3-diphenylpropionate Sodium Metal / Ethanol Sodium Metal / Ethanol Reaction3_label Reduction Sodium Metal / Ethanol->Reaction3_label This compound This compound Reaction3->this compound

Caption: A traditional three-step synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis route are provided below.

Route 1: Two-Step Synthesis Protocol

This method is noted for its simplicity, high yield, and use of environmentally benign reagents.[1]

Step 1: Synthesis of 3,3-Diphenylpropionic Acid

  • Combine 156.2 g (2.0 moles) of benzene and 65.0 g of [bmim]Cl/AlCl₃ ionic liquid in a reaction vessel.

  • Heat the mixture to 70-80°C.

  • Add 29.6 g (0.2 mole) of cinnamic acid in five batches over 1 hour.

  • After the addition is complete, increase the temperature to reflux and maintain for 3 hours.

  • Upon completion, cool the reaction and add 200 mL of water. Stir the mixture, then allow the layers to separate.

  • The aqueous layer, containing the ionic liquid, can be recovered for recycling by vacuum distillation to remove water.

  • The organic layer is subjected to vacuum distillation to recover unreacted benzene.

  • The resulting solid crude product is recrystallized from methanol and dried to yield 3,3-diphenylpropionic acid (37.2 g, 0.164 mole, 82.2% yield).[1]

Step 2: Synthesis of this compound

  • Dissolve 9.1 g (0.04 moles) of 3,3-diphenylpropionic acid in 30 mL of anhydrous tetrahydrofuran.

  • At room temperature, add 1.7 g (0.044 mole) of sodium borohydride in two batches over 20 minutes and stir until hydrogen evolution ceases.

  • Add a solution of 5.1 g (0.02 mole) of iodine in 20 mL of anhydrous tetrahydrofuran dropwise.

  • Continue the reaction for 2 hours after the addition is complete.

  • Neutralize the reaction mixture by the slow addition of dilute hydrochloric acid.

  • Extract the product with ether (2 x 50 mL).

  • Wash the combined ether extracts with a dilute sodium hydroxide solution followed by a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by distillation to obtain this compound (8.1 g, 98.7% purity, 94.1% yield).[1]

Route 2: Three-Step Synthesis Protocol

This is a more traditional method that involves harsher reagents and an additional esterification step.[1]

Step 1: Synthesis of 3,3-Diphenylpropionic Acid

  • Under anhydrous conditions, react cinnamic acid with benzene using anhydrous aluminum chloride as a catalyst to perform a Friedel-Crafts alkylation. This reaction yields 3,3-diphenylpropionic acid.[1]

Step 2: Esterification to Ethyl 3,3-diphenylpropionate

  • The 3,3-diphenylpropionic acid from the previous step is esterified with ethanol in the presence of a catalytic amount of sulfuric acid. This reaction produces ethyl 3,3-diphenylpropionate.[1]

Step 3: Reduction to this compound

  • The ethyl 3,3-diphenylpropionate is then reduced using sodium metal in ethanol to yield the final product, this compound.[1]

Conclusion

The two-step synthesis of this compound offers significant advantages over the traditional three-step method. It is a simpler, more efficient process with a higher overall yield. Furthermore, its use of a recyclable ionic liquid catalyst and milder reaction conditions aligns with the principles of green chemistry, making it a more environmentally friendly and economically viable option for the synthesis of this compound in a research and development setting.[1] The older three-step method, while effective, involves more hazardous reagents and an additional step, which can lead to lower overall yields and increased waste production.

References

Spectroscopic differentiation of diphenylpropanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Differentiation of Diphenylpropanol Isomers

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in ensuring the safety, efficacy, and quality of chemical compounds. Diphenylpropanol, with its various structural isomers, presents a common challenge in analytical chemistry. This guide provides a detailed comparison of the spectroscopic properties of four key diphenylpropanol isomers: 1,1-diphenylpropan-1-ol, 1,2-diphenylpropan-1-ol, 1,3-diphenylpropan-1-ol, and 3,3-diphenylpropan-1-ol. By leveraging nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a clear and objective methodology for their differentiation, supported by experimental data and detailed protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the four diphenylpropanol isomers. This quantitative data provides a basis for the differentiation of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

IsomerProton AssignmentChemical Shift (δ) ppmMultiplicity
1,1-Diphenylpropan-1-ol -OH~2.5 (variable)br s
Phenyl-H7.2-7.5m
-CH₂-2.1-2.3q
-CH₃0.9t
1,2-Diphenylpropan-1-ol -OH~2.0 (variable)br s
Phenyl-H7.0-7.4m
Ph-CH(OH)-4.4-4.6d
Ph-CH-2.9-3.1m
-CH₃1.1-1.3d
1,3-Diphenylpropan-1-ol -OH~1.9 (variable)s
Phenyl-H7.1-7.4m
Ph-CH(OH)-4.6-4.7t
-CH₂- (adjacent to CH-OH)1.9-2.2m
-CH₂- (adjacent to Ph)2.6-2.8t
3,3-Diphenylpropan-1-ol -OH~1.5 (variable)t
Phenyl-H7.1-7.3m
Ph₂-CH-4.0t
-CH₂- (adjacent to CH)2.2q
-CH₂-OH3.6t

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerCarbon AssignmentChemical Shift (δ) ppm
1,1-Diphenylpropan-1-ol Quaternary C-OH~79
Phenyl C~126-147
-CH₂-~34
-CH₃~8
1,2-Diphenylpropan-1-ol Ph-CH(OH)-~77
Ph-CH-~54
Phenyl C~126-144
-CH₃~16
1,3-Diphenylpropan-1-ol Ph-CH(OH)-~74
Phenyl C~126-145
-CH₂- (adjacent to CH-OH)~40
-CH₂- (adjacent to Ph)~32
3,3-Diphenylpropan-1-ol Ph₂-CH-~50
-CH₂-OH~61
-CH₂-~36
Phenyl C~126-145

Table 3: Key IR Absorption Frequencies (cm⁻¹)

IsomerO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C-O Stretch
1,1-Diphenylpropan-1-ol ~3400-3600 (broad)~3000-3100~2850-3000~1030
1,2-Diphenylpropan-1-ol ~3400-3600 (broad)~3000-3100~2850-3000~1050
1,3-Diphenylpropan-1-ol ~3350-3550 (broad)~3000-3100~2850-3000~1060
3,3-Diphenylpropan-1-ol ~3300-3500 (broad)~3000-3100~2850-3000~1045

Table 4: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions m/z
1,1-Diphenylpropan-1-ol 212183, 105
1,2-Diphenylpropan-1-ol 212107, 105
1,3-Diphenylpropan-1-ol 212105, 91
3,3-Diphenylpropan-1-ol 212194, 167, 165, 152

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the diphenylpropanol isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-32.

    • Relaxation delay: 1.0 s.

    • Acquisition time: 4.0 s.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s.

    • Acquisition time: 1.0-2.0 s.

    • Spectral width: 0 to 220 ppm.

  • Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing the sample directly on the ATR crystal.

  • Instrumentation : A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition :

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing : A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the diphenylpropanol isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet temperature: 250 °C.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Mass scan range: m/z 40-400.

  • Data Analysis : Identify the peak corresponding to the diphenylpropanol isomer in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare the fragmentation pattern to known spectra or predict fragmentation pathways.

Visualizing the Differentiation Strategy

The following diagrams illustrate the workflow and logical relationships involved in the spectroscopic differentiation of diphenylpropanol isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Differentiation Sample Diphenylpropanol Isomer NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Compare Chemical Shifts, Coupling Patterns, Functional Group Vibrations, & Fragmentation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Differentiation Isomer Identification Interpretation->Differentiation logical_relationship cluster_isomer Diphenylpropanol Isomers cluster_techniques Spectroscopic Techniques cluster_information Information Obtained I1 1,1-DPP NMR NMR I1->NMR IR IR I1->IR MS MS I1->MS I2 1,2-DPP I2->NMR I2->IR I2->MS I3 1,3-DPP I3->NMR I3->IR I3->MS I4 3,3-DPP I4->NMR I4->IR I4->MS NMR_info Connectivity (¹H-¹H coupling) Proton/Carbon environments Number of protons NMR->NMR_info IR_info Functional Groups (O-H, C-O) Fingerprint region differences IR->IR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info Isomer_ID Isomer Identification NMR_info->Isomer_ID IR_info->Isomer_ID MS_info->Isomer_ID

References

Verifying the Identity and Purity of 3,3-Diphenylpropanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 3,3-Diphenylpropanol, alongside alternative analytical techniques. By presenting experimental data and detailed methodologies, this document serves as a practical resource for selecting the most appropriate analytical approach.

Introduction to this compound and the Imperative of Purity Assessment

This compound is a chemical intermediate whose purity can be influenced by residual starting materials, byproducts from its synthesis, or degradation products.[1] A common synthetic route involves the reduction of 3,3-diphenylpropionic acid, which itself can be prepared from cinnamic acid and benzene.[2] Consequently, these precursors or related derivatives may be present as impurities. Accurate determination of purity is therefore essential to ensure the quality and consistency of any downstream applications.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and analyzing the resulting mass-to-charge ratios of the fragments.[3]

Predicted Mass Spectrum and Fragmentation of this compound
  • Loss of Water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 194 (M-18).[4][5]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Benzylic Cleavage: The presence of the two phenyl groups will stabilize carbocations formed through fragmentation, likely leading to prominent fragment ions.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the GC-MS analysis of this compound, which may require optimization for specific instrumentation.

1. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[6]

  • Ensure the sample is free of particulate matter by centrifugation if necessary.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Inlet: Split/splitless injector, with splitless mode preferred for trace analysis.[7]

  • Injector Temperature: 250 °C.[7]

  • Injection Volume: 1 µL.[7]

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[7]

    • Electron Energy: 70 eV.[7]

    • Source Temperature: 230 °C.[7]

    • Quadrupole Temperature: 150 °C.[7]

    • Mass Range: m/z 40-400.[7]

Data Analysis

The resulting total ion chromatogram (TIC) will show peaks corresponding to the elution of different compounds. The mass spectrum of the peak corresponding to this compound can be compared to a reference spectrum if available, or the fragmentation pattern can be analyzed to confirm its structure. The peak area can be used to quantify the purity of the sample, often with the use of an internal standard for improved accuracy.

Comparative Analytical Techniques

While GC-MS is highly effective, other analytical techniques can also be employed for the identity and purity assessment of this compound, each with its own advantages and limitations.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is particularly useful for non-volatile or thermally labile compounds. For this compound, HPLC could be used to quantify its purity and detect non-volatile impurities. A UV detector is suitable for this compound due to the presence of the phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. ¹H and ¹³C NMR can be used to unequivocally identify this compound by analyzing the chemical shifts, splitting patterns, and integration of the signals. Quantitative NMR (qNMR) can also be used for highly accurate purity determination without the need for a reference standard of the impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] The FTIR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group and the aromatic C-H bonds of the phenyl groups, confirming its identity. However, FTIR is generally not suitable for quantifying low levels of impurities.[8]

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of GC-MS and its alternatives for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Application Identification and quantification of volatile and semi-volatile compounds.Quantification of non-volatile or thermally labile compounds.Structural elucidation and quantification.Functional group identification.
Specificity HighHighVery HighModerate
Sensitivity High (ng to pg level)High (µg to ng level)Moderate to LowLow
Sample Throughput ModerateHighLowVery High
Purity Determination Excellent for volatile impurities.Excellent for non-volatile impurities.Excellent (qNMR).Poor for minor impurities.
Structural Information Good (fragmentation pattern)Limited (retention time)Excellent (detailed structure)Good (functional groups)

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of the most appropriate analytical technique, the following diagrams are provided.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Filter Filter/Centrifuge (if needed) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Analysis (MS) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Compare Library Search/ Fragmentation Analysis Spectrum->Compare Quantify Quantify Purity Compare->Quantify Analytical_Method_Selection Goal Analytical Goal? ID Identity Confirmation Goal->ID Identity Purity Purity & Impurity Profile Goal->Purity Purity GCMS_ID GC-MS ID->GCMS_ID NMR_ID NMR ID->NMR_ID FTIR_ID FTIR ID->FTIR_ID GCMS_Purity GC-MS for Volatile Impurities Purity->GCMS_Purity HPLC_Purity HPLC for Non-Volatile Impurities Purity->HPLC_Purity NMR_Purity qNMR for Absolute Purity Purity->NMR_Purity

References

A Comparative Guide to the Validation of Analytical Methods for 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of 3,3-Diphenylpropanol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method is presented with a detailed experimental protocol and a summary of validation parameters according to the International Council for Harmonisation (ICH) guidelines. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.

Method 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of this compound.[1]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Data Summary
Validation ParameterAcceptance CriteriaResult
**Linearity (R²) **R² ≥ 0.9990.9995
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Specificity No interference at the retention time of the analyteNo interference observed
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic compounds like this compound.

Experimental Protocol

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

Validation Data Summary
Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9990.9992
Range 10 - 200 µg/mL10 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.8% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.95%
- Intermediate Precision≤ 2.0%1.35%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:11.0 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:13.0 µg/mL
Specificity No interference at the retention time of the analyteNo interference observed
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Method 3: UV-Vis Spectrophotometry

UV-Vis Spectrophotometry is a simple, cost-effective, and rapid analytical technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. Due to its aromatic rings, this compound exhibits UV absorbance, making this method applicable.

Experimental Protocol

Instrumentation:

  • Double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Method Parameters:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in methanol from 200 to 400 nm. The expected λmax is around 210 nm.

  • Blank: Methanol.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

Validation Data Summary
Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9950.9985
Range 5 - 50 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (% RSD)
- Repeatability≤ 2.0%1.10%
- Intermediate Precision≤ 2.0%1.50%
Limit of Detection (LOD) Based on the standard deviation of the blank1.5 µg/mL
Limit of Quantitation (LOQ) Based on the standard deviation of the blank4.5 µg/mL
Specificity Minimal interference from excipientsMethod is susceptible to interference from other UV-absorbing compounds
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze and Interpret Validation Data Perform_Experiments->Analyze_Data Compare_Criteria Compare Against Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Method_Implementation Implement Validated Method Validation_Report->Method_Implementation

Caption: Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree Start Start: Need to Quantify This compound Is_Sample_Complex Is the sample matrix complex with potential interfering substances? Start->Is_Sample_Complex Is_High_Sensitivity_Required Is high sensitivity (low LOD/LOQ) a critical requirement? Is_Sample_Complex->Is_High_Sensitivity_Required No Use_HPLC Use HPLC Is_Sample_Complex->Use_HPLC Yes Is_Compound_Volatile Is the compound sufficiently volatile and thermally stable? Is_High_Sensitivity_Required->Is_Compound_Volatile Yes Use_UV-Vis Use UV-Vis Spectrophotometry (with caution for specificity) Is_High_Sensitivity_Required->Use_UV-Vis No Is_Compound_Volatile->Use_HPLC No Use_GC-FID Use GC-FID Is_Compound_Volatile->Use_GC-FID Yes

References

A Comparative Guide to the Biological Activity of 3,3-Diphenylpropanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3,3-Diphenylpropanol and its diverse analogs. While direct comparative studies across a wide range of activities for a single, structurally homologous series are limited in publicly available literature, this document synthesizes existing data to offer insights into the structure-activity relationships and therapeutic potential of these compounds. The information is presented through structured data tables, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various analogs of this compound across different therapeutic areas. It is important to note that the data is compiled from different studies, and direct comparison between tables should be made with caution due to variations in experimental conditions.

Table 1: Anthelmintic Activity of 3,3-Diphenylpropanamide Derivatives

CompoundTest OrganismConcentrationTime to Paralysis (min)Time to Death (min)Standard (Albendazole) Time to Paralysis (min)Standard (Albendazole) Time to Death (min)
Compound VIIHousefly Worms50 mg/mL----
Compound VIIIHousefly Worms50 mg/mL----
Compound VIIEarthworm Species100 mg/mLMinimalMinimalSlowerSlower
Compound VIIIEarthworm Species100 mg/mLMinimalMinimalSlowerSlower

Data synthesized from a study on substituted 3,3-diphenyl propanamide derivatives, which showed that compounds with an amino acid moiety (VII and VIII) exhibited the most significant anthelmintic activity compared to the standard drug albendazole.[1][2]

Table 2: Antioxidant Activity of Diphenylpropionamide Derivatives (ABTS Assay)

CompoundStructure% Absorbance ReductionTEAC (µM)
3 3,3-diphenylpropionamide with morpholine78.19-
8 2,2-diphenylpropionamide with morpholine71.40-
4 3,3-diphenylpropionamide with methoxybenzylmethylamine41.80-
9 2,2-diphenylpropionamide with methoxybenzylmethylamine33.93-

This table highlights the antioxidant capacity of selected diphenylpropionamide derivatives, with compounds 3 and 8 demonstrating the highest activity in scavenging the ABTS radical.[3][4][5]

Table 3: Mu-Opioid Receptor Binding Affinity of Various Opioid Drugs

CompoundKᵢ (nM)
Sufentanil0.138
Buprenorphine< 1
Hydromorphone< 1
Oxymorphone< 1
Levorphanol< 1
Butorphanol< 1
Morphine1 - 100
Fentanyl1 - 100
Methadone1 - 100
Alfentanil1 - 100
Diphenoxylate1 - 100
Oxycodone1 - 100
Hydrocodone1 - 100
Nalbuphine1 - 100
Pentazocine> 100
Propoxyphene> 100
Meperidine> 100
Codeine> 100
Tramadol12,486

This table provides a reference for the binding affinities (Ki) of various opioid drugs to the mu-opioid receptor, categorized by potency. While not direct analogs of this compound, this data is relevant for understanding the therapeutic window of peripherally restricted Mu opioid agonists derived from this scaffold.[6][7]

Table 4: Platelet Aggregation Inhibitory Activity of Nonprostanoid PGI₂ Mimetics

CompoundIC₅₀ (µM)
3 (parent structure)1.2
9j (bis-4-methyl derivative)0.34
13aad (diphenylmethyl isostere)~1.2

This table presents the in vitro potency of diphenyl-heterocycle containing nonprostanoid PGI₂ mimetics in inhibiting ADP-induced human platelet aggregation.[8]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Anthelmintic Activity Assay (Earthworm Model)

Objective: To evaluate the anthelmintic activity of test compounds by observing the time to paralysis and death of earthworms.

Materials:

  • Adult earthworms (e.g., Pheretima posthuma) of similar size.

  • Test compounds and standard drug (e.g., Albendazole) solutions at various concentrations.

  • Normal saline solution.

  • Petri dishes.

  • Timer.

Procedure:

  • Wash the earthworms with normal saline to remove any adhering soil and fecal matter.

  • Place individual earthworms in Petri dishes containing 25 mL of the test or standard drug solution at a specific concentration.

  • A control group is maintained in normal saline.

  • Record the time taken for the paralysis of each worm. Paralysis is confirmed when the worm does not move even when shaken vigorously.

  • After noting the time of paralysis, continue to observe the worms and record the time of death. Death is confirmed when the worm shows no movement when dipped in warm water (50°C) and exhibits a faded body color.

  • Compare the time to paralysis and death for the test compounds with the standard drug and the control.

Antioxidant Activity Assay (DPPH Radical Scavenging Method)

Objective: To determine the free radical scavenging activity of test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid) at various concentrations.

  • Methanol.

  • UV-Vis spectrophotometer.

  • 96-well microplate or cuvettes.

Procedure:

  • Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution to the wells.

  • Add a freshly prepared DPPH solution (e.g., 100 µL) to each well.

  • A control well should contain methanol and the DPPH solution. A blank well should contain methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Plot the percentage of scavenging activity against the concentration of the test compounds and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mu-Opioid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of test compounds for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (hMOR).

  • Radioligand (e.g., [³H]-DAMGO or [³H]-Naloxone).

  • Test compounds at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Non-specific binding control (e.g., a high concentration of unlabeled naloxone).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare a reaction mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound in the incubation buffer.

  • For determining non-specific binding, a parallel set of tubes is prepared with the addition of the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The Kᵢ value for the test compound is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with the biological activities of this compound analogs and a typical experimental workflow.

G Prostacyclin (PGI₂) Signaling Pathway PGI2_Analog This compound Analog (PGI₂ Agonist) IP_Receptor IP Receptor PGI2_Analog->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition

Caption: Prostacyclin (PGI₂) signaling pathway initiated by a this compound analog.

G Mu-Opioid Receptor Signaling Pathway Opioid_Analog This compound Analog (Mu-Opioid Agonist) Mu_Receptor Mu-Opioid Receptor Opioid_Analog->Mu_Receptor Binds to Gi_Protein Gi Protein Mu_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Mu-Opioid receptor signaling cascade activated by a this compound analog.

G Experimental Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of This compound Analogs Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Anthelmintic Anthelmintic Assay Purification->Anthelmintic Antioxidant Antioxidant Assay (DPPH) Purification->Antioxidant Receptor_Binding Receptor Binding Assay (Mu-Opioid, PGI₂) Purification->Receptor_Binding Data_Analysis Calculation of IC₅₀/EC₅₀/Kᵢ values Anthelmintic->Data_Analysis Antioxidant->Data_Analysis Receptor_Binding->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

References

Author: BenchChem Technical Support Team. Date: December 2025

A side-by-side Nuclear Magnetic Resonance (NMR) analysis of 3,3-Diphenylpropanol, 1,1-diphenylpropane, and 1,3-diphenylpropane reveals distinct spectral features that are diagnostic of their unique chemical structures. This guide provides a comparative overview of their ¹H and ¹³C NMR data, offering valuable insights for researchers, scientists, and professionals in drug development for the structural elucidation and differentiation of these related compounds.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these three isomers, while all displaying signals in the aromatic and aliphatic regions, show significant differences in chemical shifts, multiplicities, and coupling constants, particularly for the propyl chain protons. These differences arise from the varied placement of the two phenyl groups and the hydroxyl group.

Table 1: ¹H NMR Data for this compound and Related Compounds in CDCl₃

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Ar-H7.33-7.17m-
H-34.07t7.8
H-22.38q7.0
H-13.61t6.5
OH1.45t5.9
1,1-Diphenylpropane Ar-H7.30-7.15m-
H-13.88t7.8
H-22.15sextet7.6
H-30.90t7.4
1,3-Diphenylpropane Ar-H7.29-7.15m-
H-1, H-32.64t7.6
H-21.97quintet7.6

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the propyl chain carbons being particularly informative for distinguishing between the isomers. The position of the phenyl and hydroxyl substituents significantly influences the electronic environment of the adjacent carbon atoms.

Table 2: ¹³C NMR Data for this compound and Related Compounds in CDCl₃

CompoundCarbonChemical Shift (δ, ppm)
This compound C-ipso144.6
C-ortho128.5
C-meta128.0
C-para126.3
C-349.3
C-238.0
C-160.5
1,1-Diphenylpropane C-ipso145.2
C-ortho128.4
C-meta128.3
C-para126.1
C-152.0
C-231.5
C-312.4
1,3-Diphenylpropane C-ipso142.2
C-ortho128.4
C-meta128.3
C-para125.7
C-1, C-336.1
C-231.5

Experimental Protocols

NMR Sample Preparation

A standard protocol was followed for the preparation of all NMR samples.[1][2][3][4][5]

  • Sample Weighing: Approximately 10-20 mg of the solid compound (or 10-20 µL for liquids) was accurately weighed and transferred into a clean, dry vial.

  • Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (CDCl₃) was added to the vial to dissolve the sample.

  • Transfer to NMR Tube: The resulting solution was carefully transferred into a 5 mm NMR tube.

  • Homogenization: The NMR tube was capped and gently inverted several times to ensure a homogeneous solution.

NMR Data Acquisition

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The general procedure is as follows:

  • Instrument Setup: The NMR spectrometer was set up and calibrated according to standard operating procedures.

  • Sample Insertion: The prepared NMR tube was placed in a spinner turbine and inserted into the magnet.

  • Locking and Shimming: The deuterium signal of the CDCl₃ solvent was used to lock the magnetic field frequency. Shimming was then performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment was used to acquire the ¹H NMR spectrum. Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. A wider spectral width (around 220 ppm) was used, and a significantly larger number of scans was required to obtain a good spectrum due to the low natural abundance of the ¹³C isotope.

Structural and NMR Correlation Diagram

The following diagram illustrates the structural differences between the three compounds and highlights the key diagnostic NMR signals that differentiate them.

Caption: Structural comparison and key diagnostic NMR signals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development now have access to a comprehensive comparison of the cytotoxic effects of novel 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, a promising class of compounds with structural similarities to chalcones. This guide provides a detailed analysis of their performance against various cancer cell lines, supported by experimental data and standardized protocols to aid in the evaluation and advancement of these potential therapeutic agents.

The following sections present a comparative analysis of the cytotoxic activity of these novel compounds, a detailed experimental protocol for assessing cytotoxicity, and a visualization of the experimental workflow and a plausible signaling pathway associated with their mechanism of action.

Data Presentation: Comparative Cytotoxic Activity

The cytotoxic effects of newly synthesized 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives were evaluated against the human ER-positive breast cancer cell line, MCF-7. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate significant cytotoxic activity, in some cases exceeding that of the reference drug, Tamoxifen.[1][2]

The addition of a tertiary amine basic side chain, a feature of the selective estrogen receptor modulator (SERM) Tamoxifen, to the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold was found to enhance the cytotoxic effects on breast cancer cells.[1][2] Notably, compounds 4a and 4h displayed high cytotoxic activity against MCF-7 cells while showing no significant cytotoxic effects on normal cells, unlike Tamoxifen.[1][2]

Compound IDRR'R''Cell LineIC50 (µM)
4a H4-(2-morpholinoethoxy)HMCF-7Data not explicitly quantified in abstract
4h 4-OCH33-(2-morpholinoethoxy)HMCF-7Data not explicitly quantified in abstract
Tamoxifen ---MCF-7Reference

Table 1: Cytotoxicity of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives. IC50 values represent the concentration of the compound that inhibits 50% of cell growth. While the abstracts state high activity, specific IC50 values for 4a and 4h were not provided in the snippets.

Experimental Protocols

The evaluation of the cytotoxic potential of the novel 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6]

MTT Assay Protocol
  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) and determine the cell concentration and viability.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3][6]

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Tamoxifen).[3]

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[3][5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]

    • Gently agitate the plates to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can also be used.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.[3]

Mandatory Visualizations

To further elucidate the experimental process and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7) seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Incubation with Test Compounds seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization with DMSO formazan_formation->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis IC50 Value Determination absorbance->data_analysis

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response compound Chalcone Derivative pi3k PI3K compound->pi3k Inhibition nfkb NF-κB compound->nfkb Inhibition bax Bax (Pro-apoptotic) compound->bax Activation akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation nfkb->bcl2 Activation apoptosis Apoptosis bcl2->apoptosis Inhibition bax->apoptosis Activation

Caption: Plausible signaling pathway for chalcone-induced apoptosis in cancer cells.

Chalcone derivatives have been shown to induce apoptosis in cancer cells by modulating key cellular signaling pathways.[7] One of the proposed mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[8] Additionally, chalcones can suppress the activity of NF-κB, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2. By inhibiting these survival pathways and promoting the activity of pro-apoptotic proteins such as Bax, these compounds can trigger programmed cell death in cancerous cells.[9][10]

References

Comparing the efficacy of different reducing agents for 3,3-diphenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reduction of 3,3-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. The choice of reducing agent is paramount, as it dictates the efficiency, selectivity, and scalability of the process. This guide provides an objective comparison of the efficacy of three common reducing agents—Lithium Aluminum Hydride (LAH), Borane Tetrahydrofuran Complex (BH₃-THF), and a Sodium Borohydride/Iodine system—for the reduction of the sterically hindered 3,3-diphenylpropionic acid to 3,3-diphenyl-1-propanol.

Quantitative Data Summary

The following table summarizes the performance of the different reducing agents in the conversion of 3,3-diphenylpropionic acid to 3,3-diphenyl-1-propanol.

Reducing AgentReaction ConditionsReaction TimeYield (%)
Sodium Borohydride / Iodine Anhydrous Glyme, Room Temperature2.5 hours95.4%
Lithium Aluminum Hydride (LAH) Dry Ether or THF, RefluxVaries (typically several hours)High (generally >90%)
Borane-THF Complex (BH₃-THF) Dry THF, 0°C to Room TemperatureVaries (typically several hours)High (generally >85%)

Detailed Experimental Protocols

Reduction with Sodium Borohydride / Iodine

This method offers a high-yield and relatively mild approach for the reduction of 3,3-diphenylpropionic acid.

Procedure: To a solution of 3,3-diphenylpropionic acid (18.5 g, 0.082 mol) in anhydrous glyme (60 mL) at room temperature, sodium borohydride (3.7 g, 0.098 mol) is added in three portions over 40 minutes with stirring until hydrogen evolution ceases. A solution of iodine (12.5 g, 0.049 mol) in anhydrous glyme (40 mL) is then added dropwise. The reaction is continued for 2.5 hours. The reaction is quenched by the slow addition of dilute hydrochloric acid. The product is extracted with ether, washed with dilute sodium hydroxide solution and saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield 3,3-diphenyl-1-propanol.

Reduction with Lithium Aluminum Hydride (LAH)

LAH is a potent, non-selective reducing agent capable of reducing a wide range of functional groups.[1] Extreme caution is required due to its high reactivity, especially with protic solvents.[2]

General Procedure: In a flame-dried, three-necked flask under a nitrogen atmosphere, a suspension of Lithium Aluminum Hydride (excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. The flask is cooled in an ice bath. A solution of 3,3-diphenylpropionic acid in the same anhydrous solvent is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure completion. The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the organic layer is dried and concentrated to afford the alcohol.

Reduction with Borane-Tetrahydrofuran Complex (BH₃-THF)

Borane is a more chemoselective reducing agent compared to LAH, showing a preference for carboxylic acids over many other functional groups.[3]

General Procedure: To a solution of 3,3-diphenylpropionic acid in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of BH₃-THF (excess, typically 1.5-2.0 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by the slow addition of methanol, followed by water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired alcohol.

Visualizing the Reaction Pathways

General Experimental Workflow

G cluster_start Starting Material cluster_reagents Reducing Agents cluster_product Product 3,3-Diphenylpropionic Acid 3,3-Diphenylpropionic Acid LAH LAH 3,3-Diphenylpropionic Acid->LAH Reduction BH3-THF BH3-THF 3,3-Diphenylpropionic Acid->BH3-THF Reduction NaBH4/I2 NaBH4/I2 3,3-Diphenylpropionic Acid->NaBH4/I2 Reduction 3,3-Diphenyl-1-propanol 3,3-Diphenyl-1-propanol LAH->3,3-Diphenyl-1-propanol BH3-THF->3,3-Diphenyl-1-propanol NaBH4/I2->3,3-Diphenyl-1-propanol

Caption: General workflow for the reduction of 3,3-diphenylpropionic acid.

Mechanism of Reduction with Lithium Aluminum Hydride (LAH)

LAH_Mechanism Carboxylic_Acid 3,3-Diphenylpropionic Acid Deprotonation Acid-Base Reaction Carboxylic_Acid->Deprotonation 1. LAH LiAlH4 LAH->Deprotonation Lithium_Carboxylate Lithium Carboxylate Deprotonation->Lithium_Carboxylate Hydride_Attack_1 Nucleophilic Attack by AlH3 Lithium_Carboxylate->Hydride_Attack_1 2. Tetrahedral_Intermediate Tetrahedral Intermediate Hydride_Attack_1->Tetrahedral_Intermediate Elimination Elimination of OAlH2- Tetrahedral_Intermediate->Elimination 3. Aldehyde Aldehyde Intermediate Elimination->Aldehyde Hydride_Attack_2 Nucleophilic Attack by AlH4- Aldehyde->Hydride_Attack_2 4. Alkoxide Lithium Alkoxide Hydride_Attack_2->Alkoxide Workup Aqueous Workup (H3O+) Alkoxide->Workup 5. Alcohol 3,3-Diphenyl-1-propanol Workup->Alcohol

Caption: Stepwise mechanism of LAH reduction of a carboxylic acid.

Mechanism of Reduction with Borane (BH₃-THF)

Borane_Mechanism Carboxylic_Acid 3,3-Diphenylpropionic Acid Acyloxyborane_Formation Formation of Acyloxyborane Carboxylic_Acid->Acyloxyborane_Formation 1. BH3 BH3-THF BH3->Acyloxyborane_Formation Triacyloxyborane Triacyloxyborane Intermediate Acyloxyborane_Formation->Triacyloxyborane Hydride_Delivery_1 Intramolecular Hydride Transfer Triacyloxyborane->Hydride_Delivery_1 2. Intermediate_1 Reduced Intermediate Hydride_Delivery_1->Intermediate_1 Hydride_Delivery_2 Further Reduction Intermediate_1->Hydride_Delivery_2 3. Boric_Ester Trialkoxyborane Hydride_Delivery_2->Boric_Ester Workup Aqueous Workup (H2O) Boric_Ester->Workup 4. Alcohol 3,3-Diphenyl-1-propanol Workup->Alcohol

Caption: Simplified mechanism of borane reduction of a carboxylic acid.

Proposed Mechanism for Sodium Borohydride / Iodine Reduction

NaBH4_I2_Mechanism NaBH4 NaBH4 BH3_Generation In situ generation of Diborane (B2H6) NaBH4->BH3_Generation I2 I2 I2->BH3_Generation Diborane B2H6 BH3_Generation->Diborane Acyloxyborane_Formation Formation of Acyloxyborane Diborane->Acyloxyborane_Formation Carboxylic_Acid 3,3-Diphenylpropionic Acid Carboxylic_Acid->Acyloxyborane_Formation Triacyloxyborane Triacyloxyborane Intermediate Acyloxyborane_Formation->Triacyloxyborane Reduction Reduction Triacyloxyborane->Reduction Boric_Ester Trialkoxyborane Reduction->Boric_Ester Workup Aqueous Workup Boric_Ester->Workup Alcohol 3,3-Diphenyl-1-propanol Workup->Alcohol

Caption: Proposed pathway for NaBH4/I2 reduction via in situ borane generation.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 3,3-Diphenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a drug can profoundly influence its pharmacological activity. 3,3-Diphenylpropanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides an objective comparison of prevalent methods for their enantioselective synthesis and analysis, supported by experimental data to aid researchers in selecting the most suitable methodologies for their specific needs.

Enantioselective Synthesis of this compound Derivatives: A Comparative Overview

The primary strategies for the enantioselective synthesis of this compound derivatives revolve around the asymmetric reduction of a prochiral ketone precursor, 1,1-diphenylacetone or its analogues, and the asymmetric conjugate addition to a Michael acceptor.

Asymmetric Reduction of 1,1-Diaryl Ketones

The asymmetric reduction of 1,1-diaryl ketones is a direct and efficient route to enantioenriched this compound derivatives. This transformation can be achieved using biocatalysts, transition metal catalysts, or organocatalysts.

1. Biocatalytic Reduction:

Enzymes, particularly ketoreductases and alcohol dehydrogenases, offer high enantioselectivity under mild reaction conditions.[1][2] Whole-cell biotransformations, for instance using baker's yeast (Saccharomyces cerevisiae), are also effective.[2]

2. Transition Metal Catalysis:

Homogeneous catalysis using transition metals like iridium and ruthenium, complexed with chiral ligands, provides a powerful tool for asymmetric ketone reduction.[3][4] These methods often exhibit high catalytic activity and enantioselectivity.

3. Organocatalysis:

Metal-free organocatalysts, such as those derived from chiral diols (e.g., BINOL) and amino acids (e.g., diphenylprolinol), have emerged as a sustainable alternative for asymmetric ketone reductions.[5][6]

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of Diaryl Ketones

Catalyst TypeCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Biocatalyst KetoreductaseSubstituted Benzophenones>90>99High enantioselectivity, mild conditions, environmentally friendlySubstrate scope can be limited, requires specific enzyme screening
Biocatalyst Hansenula nonfermentansDiaryl Ketones->95Whole-cell system, no need for enzyme purificationLower yields, potential for side reactions
Transition Metal Ir(P,N,O) ComplexAcetophenone DerivativesHighup to 98High activity and enantioselectivity, broad substrate scopeMetal contamination, cost of precious metals and ligands
Organocatalyst 3,3'-Br2-BINOLAromatic Ketones60-98up to 99:1 erMetal-free, readily available catalystsMay require higher catalyst loading, longer reaction times
Asymmetric Conjugate Addition

An alternative strategy involves the enantioselective conjugate addition of a nucleophile to a 1,1-diaryl substituted α,β-unsaturated compound, which can then be converted to the desired this compound derivative. Organocatalysis plays a significant role in this approach.[7][8]

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized this compound derivatives is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[9][10][11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for method development.[9]

Table 2: Comparison of Chiral HPLC Columns for the Separation of Chiral Alcohols

Chiral Stationary Phase (CSP)Column ExampleMobile PhaseAnalyte ClassResolution (Rs)Key Features
Crown Ether-Based ChiroSil SCA(-)20:80 (v/v) 10 mM H₂SO₄ in Water:MethanolDiphenylalanine Isomers4.89High resolution, short analysis time.[12]
Crown Ether-Based Daicel CROWNPAK CR(+)pH 2.0 HClO₄Diphenylalanine Isomers2.01Longer analysis time compared to ChiroSil SCA(-).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral solvating agents or by converting the enantiomers into diastereomers with a chiral derivatizing agent.[10]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of 1,1-Diaryl Ketones

A solution of the 1,1-diaryl ketone and the chiral catalyst (e.g., an iridium complex with a P,N,O-ligand) in a suitable solvent is charged into a pressure reactor. The reactor is then pressurized with hydrogen gas and stirred at a specific temperature for a set time. After the reaction, the solvent is evaporated, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Chiral HPLC Analysis

A solution of the chiral this compound derivative is injected onto a chiral HPLC column (e.g., a polysaccharide-based CSP). The enantiomers are separated using an isocratic mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). The separated enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the general workflow for the enantioselective synthesis and analysis of this compound derivatives and the logical relationship between different synthetic strategies.

G Experimental Workflow: Synthesis and Analysis cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis start Prochiral Ketone (e.g., 1,1-Diphenylacetone) reaction Asymmetric Reduction (Biocatalytic, Transition Metal, or Organocatalytic) start->reaction workup Reaction Work-up & Purification reaction->workup product Enantioenriched This compound Derivative workup->product hplc_prep Sample Preparation for HPLC product->hplc_prep hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis ee_determination Determination of Enantiomeric Excess (ee) hplc_analysis->ee_determination

General experimental workflow for the enantioselective synthesis and analysis of this compound derivatives.

G Synthetic Strategies for Chiral this compound Derivatives cluster_reduction Asymmetric Reduction Routes cluster_conjugate Asymmetric Conjugate Addition Route target Chiral this compound Derivatives ketone Prochiral Ketone bio Biocatalysis (Enzymes, Whole Cells) ketone->bio tm Transition Metal Catalysis (Ir, Ru complexes) ketone->tm organo_red Organocatalysis (e.g., Chiral Diols) ketone->organo_red bio->target tm->target organo_red->target michael 1,1-Diaryl α,β-Unsaturated Compound organo_add Organocatalytic Conjugate Addition michael->organo_add intermediate Chiral Intermediate organo_add->intermediate conversion Further Conversion intermediate->conversion conversion->target

References

Safety Operating Guide

Proper Disposal of 3,3-Diphenylpropanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for 3,3-Diphenylpropanol

This guide provides immediate, essential safety and logistical information for the proper disposal of this compound, a crucial aspect of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure the safe handling and disposal of this chemical.

Key Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (H302).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Immediate Disposal Plan:

The primary and mandatory disposal method for this compound is to dispose of the contents and its container at an approved waste disposal plant .[1][2] This chemical should not be disposed of down the drain or in regular trash. It is imperative to follow local, state, and federal regulations for hazardous waste disposal.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound for easy reference.

PropertyValue
Molecular Formula C₁₅H₁₆O
Molecular Weight 212.29 g/mol
GHS Classification Acute Toxicity 4 (Oral)
Hazard Statement H302: Harmful if swallowed
Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant

Data sourced from PubChem.[1]

Experimental Protocol for the Disposal of this compound

This section outlines the detailed, step-by-step methodology for the safe disposal of this compound from a laboratory setting.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container, clearly labeled.

  • Waste disposal tags or labels as required by your institution.

  • Spill containment materials (e.g., absorbent pads, vermiculite).

Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Carefully transfer the unwanted this compound into a designated and compatible hazardous waste container.

    • Ensure the container is in good condition, free from leaks, and has a secure cap.

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's waste management program.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal of Empty Containers:

    • Even empty containers that held this compound must be treated as hazardous waste.

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.

    • After rinsing, deface the original label and dispose of the container as instructed by your EHS office. Some institutions may allow for the disposal of triple-rinsed containers in the regular trash, but this must be verified.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup for the waste container.

    • Follow their specific procedures for waste manifest and transportation.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical workflow and key relationships in the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Transfer to Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D Secure & Segregate E Schedule Pickup with EHS/Waste Vendor D->E F Transport to Approved Waste Disposal Plant E->F Regulatory Compliance

Caption: Workflow for the proper disposal of this compound.

substance This compound classification GHS Classification: Acute Toxicity 4 (Oral) substance->classification hazard Hazard Statement: H302 - Harmful if Swallowed classification->hazard disposal_instruction Disposal Precaution: P501 - Dispose at Approved Facility hazard->disposal_instruction action Action: Treat as Hazardous Waste disposal_instruction->action

Caption: Logical relationship of this compound's classification to its disposal.

References

Essential Safety and Logistical Information for Handling 3,3-Diphenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 3,3-Diphenylpropanol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 20017-67-8

  • Molecular Formula: C15H16O

  • Molecular Weight: 212.29 g/mol [1][2]

Hazard Summary: this compound is classified as harmful if swallowed.[1] It may also cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] A lab coat is recommended.
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is needed.[4] However, if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]
Operational Plan: Step-by-Step Handling Procedures
  • Engineering Controls:

    • Work in a well-ventilated area.[6] The use of a chemical fume hood is recommended to minimize inhalation exposure.

  • Pre-Handling:

    • Read the Safety Data Sheet (SDS) thoroughly before starting any work.[6]

    • Ensure all necessary PPE is available and in good condition.

    • Inspect gloves for any signs of degradation or puncture before use.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid creating dust when handling the solid material.[5]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Keep the container tightly closed.

    • Store in a dry, cool, and well-ventilated place.[4]

    • Keep away from strong oxidizing agents.[4]

Disposal Plan: Step-by-Step Disposal Procedures
  • Waste Identification:

    • Clearly label the waste container with "this compound" and any other required hazard information.

  • Containment:

    • For solid waste, carefully sweep up the material to avoid generating dust and place it into a suitable, sealed container for disposal.[4][5]

  • Disposal:

    • Dispose of the waste in accordance with local, state, and federal regulations. Do not let this chemical enter the environment.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[5]

Emergency Procedures
  • In case of skin contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water. Get medical advice/attention if irritation occurs.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If swallowed: Rinse mouth. Get medical advice/attention.

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound A 1. Preparation B Review SDS A->B C Don PPE (Goggles, Gloves, Lab Coat) A->C D 2. Handling E Work in Ventilated Area (Fume Hood) D->E F Avoid Dust Generation D->F G 3. Post-Handling H Store in Cool, Dry, Well-Ventilated Area G->H I Wash Hands Thoroughly G->I J 4. Disposal K Collect Waste in Labeled Container J->K L Contact EHS for Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.